molecular formula C19H26O2 B142906 3-O-Methyl 17|A-Estradiol CAS No. 3434-76-2

3-O-Methyl 17|A-Estradiol

Cat. No.: B142906
CAS No.: 3434-76-2
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-FQBWVUSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl 17|A-Estradiol, also known as this compound, is a useful research compound. Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432639
Record name 3-O-Methyl 17|A-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3434-76-2
Record name 3-O-Methyl 17|A-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanisms of 3-methoxy-17-alpha-estradiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is a key pathological driver in a host of neurodegenerative and age-related diseases. While estrogens like 17β-estradiol are known to possess potent antioxidant and neuroprotective properties, their therapeutic application is severely limited by their hormonal (feminizing) effects. This guide focuses on 3-methoxy-17-alpha-estradiol, a derivative of the non-feminizing estrogen isomer 17α-estradiol. The addition of a methoxy group at the C3 position of the phenolic A-ring is a critical modification that shifts its protective mechanisms. This document provides a detailed exploration of the multi-faceted antioxidant actions of 3-methoxy-17-alpha-estradiol, distinguishing it from its parent compounds and highlighting its therapeutic potential. We will dissect its indirect mechanisms via the activation of endogenous antioxidant pathways, such as the Nrf2 signaling cascade, and contrast this with the direct radical scavenging capabilities inherent to other estrogens. This guide provides the foundational science, experimental validation protocols, and mechanistic insights necessary for professionals engaged in the development of non-hormonal antioxidant therapeutics.

Introduction: The Rationale for a Non-Feminizing Antioxidant Steroid

The brain, with its high metabolic rate and lipid-rich environment, is exceptionally vulnerable to oxidative damage. This damage is implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and stroke.[1] Estrogens, particularly 17β-estradiol, have long been recognized for their neuroprotective effects, which are partly mediated by their antioxidant activity.[2][3] These mechanisms include:

  • Direct Scavenging: The phenolic A-ring can donate a hydrogen atom to neutralize free radicals.[4]

  • Upregulation of Antioxidant Enzymes: Activation of signaling pathways that increase the expression of enzymes like superoxide dismutase (SOD).[3]

  • Mitochondrial Support: Enhancing the efficiency of the mitochondrial respiratory chain to reduce ROS leakage.[2][3]

  • Anti-inflammatory Action: Suppressing the activation of microglia, a source of ROS in the brain.[2][3]

However, the powerful hormonal activity of 17β-estradiol, mediated through nuclear estrogen receptors (ERα and ERβ), makes it unsuitable for long-term use, especially in male populations or in conditions where hormonal effects are undesirable.

Its stereoisomer, 17α-estradiol, is at least 200-fold less hormonally active but retains significant neuroprotective and antioxidant capabilities, making it a promising therapeutic candidate.[1] The core structural feature responsible for the direct antioxidant effect of estrogens is the phenolic hydroxyl group on the A-ring.[4][5] Blocking this group, for instance, through ether formation, typically eliminates this direct scavenging ability.[4] This brings us to 3-methoxy-17-alpha-estradiol , where this critical hydroxyl group is methylated. This structural change fundamentally alters its primary mode of action, shifting it from a direct radical scavenger to an indirect modulator of cellular antioxidant defenses.

Core Antioxidant Mechanism: A Shift from Direct to Indirect Action

The defining feature of 3-methoxy-17-alpha-estradiol is the methylation of the 3-hydroxyl group. This modification blocks the molecule's ability to directly donate a hydrogen atom to quench free radicals, a mechanism central to the antioxidant activity of compounds like 17β-estradiol and 17α-estradiol.[4] Consequently, its protective effects are not derived from direct chemical scavenging but from the strategic activation of endogenous cellular defense systems.

The Nrf2-ARE Signaling Pathway: The Master Regulator of Antioxidant Defense

The primary indirect mechanism of action for many protective compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway is a central regulator of the cellular antioxidant response.

Under Basal Conditions: Nrf2 is held inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[8][9]

Upon Activation by 3-methoxy-17-alpha-estradiol: While the precise upstream interactions are a subject of ongoing research, it is hypothesized that the compound, or its metabolites, induces a conformational change in Keap1. This disrupts the Nrf2-Keap1 complex, protecting Nrf2 from degradation. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[9] This binding initiates the transcription of a broad suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[6]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[9]

  • Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to harmful electrophiles.[9]

  • Catalase and Superoxide Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.

This coordinated upregulation of the cell's own defense machinery provides a robust and sustained protective effect against oxidative insults, a key advantage over stoichiometric, direct-scavenging antioxidants.

Mandatory Visualization: Nrf2 Pathway Activation

The following diagram illustrates the proposed signaling cascade initiated by 3-methoxy-17-alpha-estradiol, leading to the activation of the Nrf2-ARE pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3E2 3-methoxy- 17-alpha-estradiol Keap1_Nrf2 Keap1-Nrf2 Complex M3E2->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome (Degradation) Keap1_Nrf2->Proteasome Basal State Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Initiates Transcription Nrf2_nuc->ARE Binds to

Caption: Proposed mechanism of Nrf2 pathway activation by 3-methoxy-17-alpha-estradiol.

Experimental Validation: Protocols and Methodologies

To rigorously characterize the antioxidant mechanism of 3-methoxy-17-alpha-estradiol, a multi-tiered experimental approach is essential. The causality behind this workflow is to first rule out direct antioxidant effects and then to build evidence for the proposed indirect, cell-based mechanisms.

Distinguishing Direct vs. Indirect Mechanisms

A critical first step is to demonstrate the absence of direct radical scavenging activity, which differentiates 3-methoxy-17-alpha-estradiol from its hydroxylated parent compounds.

Assay Type Objective Expected Result for 3-methoxy-17-alpha-estradiol Control Compounds
DPPH / ABTS Assay Measure direct, cell-free radical scavenging capacity.No significant activity.Positive: 17α-Estradiol, Trolox. Negative: Vehicle.
Cellular Antioxidant Assay (CAA) Measure reduction of intracellular ROS in response to an external oxidative insult (e.g., AAPH).[10][11]Significant, dose-dependent reduction in ROS.Positive: N-acetylcysteine (NAC). Negative: Vehicle.

The expected dichotomy in these results—inactivity in cell-free assays but potent activity in cell-based assays—provides the foundational evidence for an indirect, cell-mediated antioxidant mechanism.[12]

Mandatory Visualization: Experimental Workflow

This flowchart outlines the logical progression of experiments to validate the proposed mechanism of action.

Experimental_Workflow cluster_tier1 Tier 1: Activity Screening cluster_tier2 Tier 2: Mechanism of Action start Hypothesis: 3-methoxy-17-alpha-estradiol is an INDIRECT antioxidant cell_free Cell-Free Assays (DPPH, ABTS) start->cell_free Test for direct scavenging cell_based Cell-Based Assays (CAA, DCFDA) start->cell_based Test for cellular protection nrf2_trans Nrf2 Nuclear Translocation (Immunofluorescence, Western Blot) cell_based->nrf2_trans If active, investigate pathway are_reporter ARE-Luciferase Reporter Assay nrf2_trans->are_reporter Confirm transcriptional activation gene_expr Target Gene Expression (qPCR for HO-1, NQO1) are_reporter->gene_expr Measure downstream effects result Conclusion: Protection is mediated by Nrf2 pathway activation gene_expr->result

Caption: Logical workflow for elucidating the antioxidant mechanism.

Protocol: Nrf2 Nuclear Translocation via Immunofluorescence

This protocol is a self-validating system designed to visually confirm the activation of the Nrf2 pathway.

Objective: To visualize the movement of Nrf2 from the cytoplasm to the nucleus in neuronal cells (e.g., SH-SY5Y) following treatment.

Materials:

  • SH-SY5Y cells

  • Glass coverslips, poly-D-lysine coated

  • 3-methoxy-17-alpha-estradiol (test compound)

  • Sulforaphane (positive control, known Nrf2 activator)

  • Vehicle (e.g., 0.1% DMSO, negative control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibody: Rabbit anti-Nrf2

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated

  • DAPI (nuclear counterstain)

  • Mounting medium

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells onto poly-D-lysine coated coverslips in a 24-well plate. Allow cells to adhere and grow to 70-80% confluency.

  • Treatment: Treat cells with the test compound (e.g., 1 µM), positive control (e.g., 5 µM Sulforaphane), or negative control (vehicle) for a predetermined time (e.g., 4 hours).

  • Fixation: Aspirate media, wash twice with cold PBS, and fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.

    • Causality Check: This step is crucial for allowing the antibodies to access intracellular proteins like Nrf2.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA for 1 hour.

    • Trustworthiness Check: Blocking prevents false-positive signals by minimizing off-target antibody binding.

  • Primary Antibody Incubation: Incubate coverslips with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Analysis: Acquire images using a fluorescence microscope.

    • Negative Control (Vehicle): Nrf2 signal (green) should be diffuse and primarily located in the cytoplasm.

    • Positive Control (Sulforaphane): Nrf2 signal should be bright and co-localized with the DAPI signal (blue) in the nucleus.

    • Test Compound: A positive result is indicated by a clear shift of the Nrf2 signal from the cytoplasm to the nucleus, similar to the positive control.

Therapeutic Implications and Future Directions

The distinct, indirect antioxidant mechanism of 3-methoxy-17-alpha-estradiol presents a significant therapeutic advantage. By leveraging the cell's own powerful and diverse antioxidant arsenal, it may offer more durable and comprehensive protection compared to direct scavengers. Its lack of significant hormonal activity makes it a viable candidate for treating chronic oxidative stress-related conditions in a broad patient population.[1]

Key Advantages:

  • Safety Profile: Reduced risk of feminizing side effects compared to 17β-estradiol.[1]

  • Amplified Effect: Catalytically activates a wide array of protective genes rather than acting in a 1:1 stoichiometric manner with radicals.

  • Sustained Action: The induced enzymes have half-lives that can last for many hours, providing prolonged protection from a single stimulus.

Future research should focus on in-vivo efficacy in animal models of neurodegeneration, detailed pharmacokinetic and pharmacodynamic studies, and further elucidation of the upstream sensors that initiate the Nrf2 response to this specific molecule.

Conclusion

3-methoxy-17-alpha-estradiol represents a paradigm shift in the development of neuroprotective agents derived from steroid scaffolds. By chemically modifying the estrogen structure to eliminate direct radical scavenging and hormonal activity, a potent indirect antioxidant is created. Its mechanism, centered on the activation of the Nrf2-ARE pathway, allows it to orchestrate a powerful and sustained cellular defense against the oxidative stress that underlies many devastating diseases. The experimental frameworks provided in this guide offer a clear path for researchers to validate this mechanism and for drug developers to advance this promising therapeutic candidate.

References

  • ResearchGate. (n.d.). Antioxidative mechanisms of 17β-estradiol in the brain. The proposed... Retrieved February 5, 2026, from [Link]

  • Sasahara, K., et al. (2017). Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds. Biological and Pharmaceutical Bulletin, 40(2), 135-143. Available from: [Link]

  • Prokai, L., et al. (2007). Mechanistic investigations on the antioxidant action of a neuroprotective estrogen derivative. Bioorganic & Medicinal Chemistry, 15(19), 6466-6472. Available from: [Link]

  • Acuña, E., et al. (2007). Oxidative stress and 17-α- and 17-β-estradiol modulate neurofilaments differently. Neuroscience Letters, 419(3), 241-245.
  • Taylor & Francis Online. (n.d.). 17α-Estradiol – Knowledge and References. Retrieved February 5, 2026, from [Link]

  • Song, C.-H., et al. (2019). 17-β estradiol exerts anti-inflammatory effects through activation of Nrf2 in mouse embryonic fibroblasts. PLOS ONE, 14(8), e0221650. Available from: [Link]

  • Hernández-Hernández, O. E., et al. (2012). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive Biology and Endocrinology, 10, 83. Available from: [Link]

  • Štěpán, M., et al. (2022). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 23(23), 14619. Available from: [Link]

  • Lello, S., et al. (2014). Sex hormones modulate circulating antioxidant enzymes: Impact of estrogen therapy. Oxidative Medicine and Cellular Longevity, 2014, 524179. Available from: [Link]

  • Simpkins, J. W., et al. (2005). Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study. Annals of the New York Academy of Sciences, 1052, 245-259. Available from: [Link]

  • Subbiah, M. T. (1998). Estradiol-17beta as an antioxidant: some distinct features when compared with common fat-soluble antioxidants. The Journal of Laboratory and Clinical Medicine, 132(4), 272-277. Available from: [Link]

  • Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 929. Available from: [Link]

  • Khan, M. M., et al. (2022). 17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway. Antioxidants, 11(11), 2244. Available from: [Link]

  • ResearchGate. (n.d.). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Retrieved February 5, 2026, from [Link]

  • Uruno, A., et al. (2020). Mechanism of Rapid Nuclear Factor-E2-Related Factor 2 (Nrf2) Activation via Membrane-Associated Estrogen Receptors: Roles of NADPH Oxidase 1, Neutral Sphingomyelinase 2 and Epidermal Growth Factor Receptor (EGFR). Antioxidants, 9(12), 1269. Available from: [Link]

  • da Costa, E., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods, 26(7), 519-527. Available from: [Link]

  • Encyclopedia.pub. (n.d.). Chemical and Cell-Based Antioxidant Assays. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant activities of estrogens against aqueous and lipophilic radicals; differences between phenol and catechol estrogens. Retrieved February 5, 2026, from [Link]

  • Le, T. M., et al. (2023). Estradiol Prevents Amyloid Beta-Induced Mitochondrial Dysfunction and Neurotoxicity in Alzheimer's Disease via AMPK-Dependent Suppression of NF-κB Signaling. International Journal of Molecular Sciences, 24(23), 16930. Available from: [Link]

  • Wu, J., et al. (2013). Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer. Breast Cancer Research and Treatment, 142(2), 269-280. Available from: [Link]

  • Wang, Y., et al. (2023). Role of the Nrf2 Signaling Pathway in Ovarian Aging: Potential Mechanism and Protective Strategies. Antioxidants, 12(8), 1581. Available from: [Link]

Sources

An In-Depth Technical Guide to the Stereochemical and Biological Distinctions Between 3-O-methyl 17-alpha and 17-beta Estradiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orientation of the hydroxyl group at the C17 position of the steroidal backbone dictates the profound differences in the biological activity of estradiol epimers. This guide delves into the core distinctions between 3-O-methyl 17-alpha-estradiol and its pharmacologically dominant counterpart, 3-O-methyl 17-beta-estradiol. We will explore how this single stereochemical variation dramatically alters estrogen receptor (ER) binding affinity, subsequent signaling pathways, metabolic stability, and ultimately, therapeutic utility. This document provides a comprehensive analysis of their pharmacodynamics and pharmacokinetics, supported by detailed experimental protocols for their differentiation and characterization.

Introduction: The Critical Role of Stereochemistry

Estradiol, the primary female sex hormone, is a potent signaling molecule that exerts its effects by binding to estrogen receptors, ERα and ERβ.[1] These receptors are ligand-activated transcription factors that regulate a vast array of physiological processes.[2] The precise three-dimensional structure of a ligand is paramount for its interaction with the receptor's binding pocket.

The estradiol molecule has several chiral centers, leading to various stereoisomers. The two most pertinent epimers are 17β-estradiol, the potent endogenous estrogen, and 17α-estradiol, its significantly less active isomer.[3][4] This guide focuses on the 3-O-methylated versions of these epimers. The addition of a methyl group at the C3 position is a common medicinal chemistry strategy to block rapid metabolism and improve oral bioavailability.

A noteworthy and clinically relevant analog is Mestranol, the 3-methyl ether of 17α-ethinylestradiol.[5] Mestranol is a prodrug that is demethylated in the liver to the active compound, ethinylestradiol.[5][6] While this guide focuses on the foundational 3-O-methyl estradiol structures, the principles discussed are directly applicable to understanding the activity of such derivatives.

Structural and Physicochemical Properties

The fundamental difference between the 17-alpha and 17-beta isomers lies in the spatial orientation of the hydroxyl group at the C17 position of the steroid's D-ring.

  • 17β-Estradiol: The hydroxyl group is oriented "upwards" or out of the plane of the ring (equatorial). This configuration allows for optimal hydrogen bonding and hydrophobic interactions within the ligand-binding domain of the estrogen receptor.

  • 17α-Estradiol: The hydroxyl group is oriented "downwards" or into the plane of the ring (axial). This altered geometry results in a suboptimal fit within the receptor, significantly weakening its binding affinity.[3][7]

Chemical Structures of 3-O-methyl 17-beta-estradiol and 3-O-methyl 17-alpha-estradiol

Table 1: Comparative Physicochemical Properties

Property3-O-methyl 17β-estradiol3-O-methyl 17α-estradiol
IUPAC Name (17β)-3-methoxyestra-1,3,5(10)-trien-17-ol(17α)-3-methoxyestra-1,3,5(10)-trien-17-ol
Molecular Formula C₁₉H₂₆O₂C₁₉H₂₆O₂
Molar Mass 286.41 g/mol 286.41 g/mol
Stereochemistry C17-OH is beta (equatorial)C17-OH is alpha (axial)

Pharmacodynamics: A Tale of Two Affinities

The biological activity of these compounds is directly correlated to their ability to bind and activate estrogen receptors.

Estrogen Receptor (ER) Binding Affinity

The 17β configuration is crucial for high-affinity binding to both ERα and ERβ. The 17α-epimer, by contrast, binds to these receptors with a much lower affinity.[8] Studies have shown that 17α-estradiol has approximately 100-fold lower estrogenic potency than 17β-estradiol.[3] This dramatic difference in affinity is the primary determinant of their distinct biological activities. While 17α-estradiol is a weak agonist at the classical nuclear estrogen receptors, it has been found to bind with greater potency to a brain-expressed receptor known as ER-X, suggesting a potential role in neuroprotection.[3][9][10]

Table 2: Relative Binding Affinities (RBA) for Estrogen Receptors

CompoundRBA for ERα (%)RBA for ERβ (%)
17β-Estradiol 100100
17α-Estradiol ~1-5~1-5
3-O-methyl 17β-estradiol Reduced vs 17β-E2Reduced vs 17β-E2
3-O-methyl 17α-estradiol Very LowVery Low
Mestranol (inactive prodrug) 0.1-2.3Low

Note: The 3-O-methyl group reduces intrinsic binding affinity; these compounds act as prodrugs, being demethylated in vivo to their more active parent compounds.

Biological Potency and Efficacy

The high binding affinity of 17β-estradiol translates into high potency and efficacy in eliciting estrogenic responses, such as uterine growth and regulation of gene expression. Conversely, the low affinity of 17α-estradiol results in significantly weaker estrogenic activity.[8] Its biological activity is estimated to be between 1.5% and 5% of that of 17β-estradiol.[8]

G cluster_beta 17-beta Isomer cluster_alpha 17-alpha Isomer b_ligand 3-O-methyl 17-beta-Estradiol b_receptor Estrogen Receptor (ERα / ERβ) b_ligand->b_receptor High Affinity Binding b_response Strong Transcriptional Activation b_receptor->b_response Optimal Conformation a_ligand 3-O-methyl 17-alpha-Estradiol a_receptor Estrogen Receptor (ERα / ERβ) a_ligand->a_receptor Low Affinity Binding a_response Weak Transcriptional Activation a_receptor->a_response Suboptimal Conformation G Mestranol Mestranol (3-O-methyl-17α-ethinylestradiol) EE2 Ethinylestradiol (EE2) (Active Hormone) Mestranol->EE2 Hepatic O-Demethylation (CYP Enzymes) Metabolites 2-Hydroxy-EE2 (Catechol Metabolite) EE2->Metabolites Hepatic 2-Hydroxylation (CYP3A4) Excretion Sulfated & Glucuronidated Conjugates (Excretion) Metabolites->Excretion

Caption: Simplified metabolic activation pathway of Mestranol.

Experimental Methodologies for Differentiation

Several in vitro assays can be employed to differentiate and characterize these isomers based on their distinct biological activities. [11]

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the estrogen receptor by assessing its ability to compete with a radiolabeled ligand. [12] Objective: To determine the relative binding affinity (RBA) of 3-O-methyl 17α- and 17β-estradiol for ERα and ERβ.

Methodology:

  • Preparation of Receptor Source: Utilize purified recombinant human ERα or ERβ, or cytosolic extracts from ER-positive cells (e.g., MCF-7).

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radioligand (e.g., [³H]-17β-estradiol) with the receptor source in the presence of increasing concentrations of the unlabeled test compounds (the 17α and 17β isomers).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

  • Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. [13]RBA is then calculated relative to 17β-estradiol.

G cluster_workflow Competitive Binding Assay Workflow Start Prepare Reagents Incubate Incubate: - Receptor (ERα/β) - Radioligand ([³H]-E2) - Competitor (Test Compound) Start->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate IC₅₀ and RBA Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: E-Screen (Estrogen Screen) Proliferation Assay

This cell-based assay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of estrogen-responsive cells. [14][15] Objective: To compare the proliferative potency of 3-O-methyl 17α- and 17β-estradiol.

Causality: The human breast cancer cell line MCF-7 expresses ERα and its proliferation is estrogen-dependent. [16]Therefore, a potent estrogen will induce a robust proliferative response.

Methodology:

  • Cell Culture: Maintain MCF-7 cells in a standard culture medium. Prior to the assay, switch to a hormone-free medium (phenol red-free medium with charcoal-stripped serum) for several days to synchronize cells and minimize background estrogenic effects. [16]2. Seeding: Seed the cells at a low density (e.g., 400 cells/well) in 96-well plates. [16]3. Treatment: After allowing cells to attach, replace the medium with fresh hormone-free medium containing a range of concentrations of the test compounds. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions. [16]5. Quantification of Proliferation: At the end of the incubation, quantify the final cell number. This can be done using various methods, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct DNA quantification. [17]6. Data Analysis: Plot the cell number against the log concentration of the test compound. Determine the EC₅₀ (the concentration that produces 50% of the maximal proliferative response) and the relative proliferative potency (RPP) compared to 17β-estradiol.

G cluster_workflow E-Screen Assay Workflow Start Culture MCF-7 Cells in Hormone-Free Medium Seed Seed Cells in 96-well Plates Start->Seed Treat Add Test Compounds (Dose-Response) Seed->Treat Incubate Incubate for 6-7 Days Treat->Incubate Quantify Measure Cell Proliferation (e.g., SRB Assay) Incubate->Quantify Analyze Calculate EC₅₀ and Relative Potency Quantify->Analyze

Caption: Workflow for the E-Screen cell proliferation assay.

Applications in Research and Therapeutics

The profound differences in activity between these isomers have led to distinct applications:

  • 3-O-methyl 17β-estradiol derivatives: The high potency of the 17β-configuration is harnessed in therapeutics. Mestranol (a 17α-ethinyl derivative) was a key component in early combination oral contraceptives. [5][18]It functions as a prodrug for ethinylestradiol, which then acts as a potent estrogen to suppress ovulation.

  • 3-O-methyl 17α-estradiol: Due to its weak classical estrogenicity, this isomer is primarily a research tool. [19]However, there is growing interest in the non-feminizing 17α-estradiol for its potential neuroprotective effects and its ability to extend lifespan in male mice, suggesting actions through non-classical estrogen signaling pathways. [10][20][21]

Conclusion

The stereochemistry at the C17 position is the single most important structural feature determining the estrogenic activity of estradiol and its derivatives. The beta-orientation of the hydroxyl group allows for a high-affinity interaction with estrogen receptors, leading to potent biological responses. The alpha-orientation results in a poor fit, drastically reducing binding affinity and classical estrogenic activity. Methylation at the C3 position enhances oral bioavailability but requires in vivo demethylation for full activity. Understanding these fundamental structure-activity relationships is critical for the rational design and development of novel estrogen receptor modulators for a wide range of therapeutic applications.

References

  • 17α-Estradiol - Wikipedia. en.wikipedia.org. [Link]

  • Toran-Allerand, C. D., Guan, X., MacLusky, N. J., Horvath, T. L., Diano, S., Singh, M., ... & Tinnikov, A. A. (2002). 17α-estradiol: a brain-active estrogen?. Endocrinology, 143(10), 3843-3850. [Link]

  • Toran-Allerand, C. D. (2005). 17α-Estradiol: A Brain-Active Estrogen?. Endocrinology, 146(9), 3843-3850. [Link]

  • Assign the stereochemistry of the carbon (R or S) at the 17 positions for 17-alpha-estradiol and.... Homework.Study.com. [Link]

  • Harrison, D. E., Strong, R., Reifsnyder, P., Kumar, N., Fernandez, E., Flurkey, K., ... & Miller, R. A. (2021). 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; nicotinamide riboside and three other drugs do not affect lifespan in either sex. Aging cell, 20(3), e13328. [Link]

  • Dvořák, Z., Vrzal, R., Mašek, V., Ulrichová, J., & Biler, M. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 22(21), 11568. [Link]

  • The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers Media. [Link]

  • 17α-Estradiol - Alzheimer's Drug Discovery Foundation. . [Link]

  • Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

  • 17α-Estradiol – Knowledge and References. Taylor & Francis Online. [Link]

  • Selective estrogen receptor modulator - Wikipedia. en.wikipedia.org. [Link]

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]

  • Mestranol | C21H26O2 | CID 6291 - PubChem. National Institutes of Health. [Link]

  • Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Medicinal research reviews, 34(2), 299–340. [Link]

  • Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. The Journal of steroid biochemistry and molecular biology, 37(6), 1015-1020. [Link]

  • Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental health perspectives, 109(7), 723–729. [Link]

  • Wilson, V. S., Bobseine, K., & Gray, L. E. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PloS one, 8(5), e62112. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. [Link]

  • Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Reproduction Toxicology, 13(4), 299-307. [Link]

  • Mestranol - Wikipedia. en.wikipedia.org. [Link]

  • Purba, H. S., Maggs, J. L., Orme, M. L., Back, D. J., & Park, B. K. (1987). The metabolism of 17 alpha-ethinyloestradiol by human liver microsomes: formation of catechol and chemically reactive metabolites. British journal of clinical pharmacology, 23(4), 447–453. [Link]

  • E-SCREEN - Wikipedia. en.wikipedia.org. [Link]

  • Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

  • In vitro assay, estrogenic activity. Pharmatest Services. [Link]

  • Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental health perspectives, 103(Suppl 7), 89–95. [Link]

  • In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. [Link]

  • Estrogen Receptors (Alpha vs Beta). Soy. [Link]

  • E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. ResearchGate. [Link]

  • Diel, P., Schmidt, S., & Vollmer, G. (1999). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta medica, 65(3), 197–203. [Link]

  • Mérand, Y., Durocher, J., & Gauthier, S. (1994). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Bioorganic & medicinal chemistry letters, 4(10), 1271-1276. [Link]

  • Fowler, A. M., Duan, Y., & Dehdashti, F. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Journal of visualized experiments : JoVE, (68), e4293. [Link]

  • Gerhards, E., Lachnit, U., & Schillinger, E. (1975). Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. Acta endocrinologica, 78(2), 333-344. [Link]

  • Vottero, A., Minnemeyer, K. A., & Pina, B. (2004). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ASSAY and Drug Development Technologies, 2(6), 637-646. [Link]

  • Mestranol. Humanitas.net. [Link]

  • Radioligand binding assay for estrogen receptor (ER). ResearchGate. [Link]

Sources

Harnessing Neuroprotection Without Feminizing Effects: A Technical Guide to Novel Estrogen Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, the potent neuroprotective properties of estrogen have been recognized, offering a tantalizing prospect for treating a spectrum of neurological and neurodegenerative disorders. However, the clinical utility of traditional estrogen-based therapies has been severely hampered by their feminizing effects and increased risks of hormone-dependent cancers. This technical guide provides an in-depth exploration of the scientific rationale, molecular mechanisms, and preclinical evaluation strategies for a promising class of compounds: non-feminizing estrogen derivatives. We delve into the signaling pathways that decouple neuroprotection from hormonal activity, survey the diverse classes of these novel molecules, and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of neuroprotective therapeutics.

Introduction: The Estrogen Paradox in Neuroprotection

Estrogen, primarily 17β-estradiol (E2), is a critical signaling molecule in the central nervous system (CNS), influencing everything from neuronal development to synaptic plasticity and cognitive function.[1][2] A vast body of preclinical evidence demonstrates its ability to protect neurons from a wide array of insults, including oxidative stress, excitotoxicity, mitochondrial dysfunction, and apoptosis—hallmarks of conditions like stroke, Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI).[3][4][5]

However, the landmark Women's Health Initiative (WHI) studies highlighted the significant risks associated with long-term hormone replacement therapy (HRT), including increased incidence of breast cancer, stroke, and thromboembolic events.[3][5] These adverse effects are largely mediated by estrogen's potent hormonal actions on peripheral tissues like the breast, uterus, and liver.[3] This "estrogen paradox"—the conflict between its profound neuroprotective benefits and its detrimental systemic effects—has been the primary driver for the development of non-feminizing estrogen derivatives. The core objective is to create compounds that retain or even enhance the neuroprotective activities of estrogen while minimizing or eliminating their hormonal, feminizing properties.[5][6]

Deconstructing Estrogen Signaling: Pathways to Selective Neuroprotection

Understanding the molecular mechanisms of estrogen action is paramount to designing selective therapies. Estrogen exerts its effects through a complex network of signaling pathways, which can be broadly categorized as classical genomic and non-classical rapid signaling.

Classical Genomic Pathway (Primarily Feminizing)

This pathway involves estrogen diffusing across the cell membrane and binding to intracellular estrogen receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] Upon binding, these receptors dimerize, translocate to the nucleus, and act as transcription factors by binding to Estrogen Response Elements (EREs) on DNA.[7] This process modulates the expression of a wide range of genes, including those responsible for the development of secondary sexual characteristics (feminizing effects) and cell proliferation in hormone-sensitive tissues.[8] While ERα activation is strongly linked to both feminizing effects and neuroprotection in some contexts, such as in models of Parkinson's disease, ERβ activation is being explored as a more selective target for neuroprotection with fewer peripheral side effects.[4][7][9]

Non-Classical and Rapid Signaling Pathways (Key to Neuroprotection)

Increasing evidence suggests that many of estrogen's rapid, neuroprotective effects are mediated through non-genomic pathways that do not require direct gene transcription.[4] These pathways are often initiated by estrogen receptors located at the plasma membrane or within the cytoplasm.

  • G-Protein Coupled Estrogen Receptor 1 (GPER1): GPER1, a seven-transmembrane receptor, is a key player in rapid estrogen signaling.[1] Its activation triggers a cascade of intracellular signaling events, including the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting cell survival, reducing apoptosis, and mitigating neuroinflammation.[10][11] Crucially, GPER1 agonists have demonstrated potent neuroprotection in models of stroke and Parkinson's disease, often independently of classical ERα/β activation.[12][13]

  • Receptor-Independent Antioxidant Effects: The phenolic A-ring of the estrogen molecule is a potent free radical scavenger. This chemical property allows estrogen to directly neutralize reactive oxygen species (ROS), protecting cellular membranes and mitochondria from oxidative damage.[3] This mechanism is entirely independent of receptor binding and is a key feature being exploited in the design of novel derivatives.[3][14]

The ability to selectively activate GPER1 or harness the antioxidant properties of the steroid backbone, while avoiding significant ERα activation, forms the cornerstone of non-feminizing neuroprotective strategies.

Estrogen_Signaling cluster_0 Estrogen Derivative cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Estrogen 17β-Estradiol / Non-Feminizing Derivative GPER1 GPER1 Estrogen->GPER1 Non-Genomic Membrane_ER Membrane ERα/β Estrogen->Membrane_ER Non-Genomic ROS Reactive Oxygen Species (ROS) Estrogen->ROS Antioxidant (Receptor-Independent) Cytoplasmic_ER Cytoplasmic ERα/β Estrogen->Cytoplasmic_ER Genomic Kinase PI3K/Akt, MAPK/ERK Kinase Cascades GPER1->Kinase Membrane_ER->Kinase Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) Kinase->Neuroprotection Nuclear_ER Nuclear ERα/β Cytoplasmic_ER->Nuclear_ER Translocation ERE Estrogen Response Element (ERE) Nuclear_ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Neuroprotection Feminizing_Effects Feminizing Effects (Uterine Growth, etc.) Gene_Transcription->Feminizing_Effects

Caption: Divergent signaling pathways of estrogen derivatives.

Classes of Non-Feminizing Estrogen Derivatives

Drug discovery efforts have yielded several distinct classes of compounds designed to harness estrogen's neuroprotective capacity.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that act as ER agonists in some tissues (e.g., bone, brain) and antagonists in others (e.g., breast, uterus).[4]

  • Raloxifene: Widely used for osteoporosis, raloxifene has demonstrated neuroprotective effects in various preclinical models and has shown potential in ameliorating mild cognitive impairment in clinical trials.[4][15][16][17] Its mechanisms include activation of GPER1/Akt signaling and protection against amyloid-beta (Aβ) oligomer-induced toxicity.[11][15]

Estrogen Receptor β (ERβ)-Selective Agonists

ERβ is expressed in brain regions crucial for cognition and is less implicated in the proliferative effects associated with ERα.[7]

  • Diarylpropionitrile (DPN): DPN is a highly selective ERβ agonist that has shown promise in models of multiple sclerosis by promoting remyelination and in other models of neurodegeneration.[1]

GPER1-Selective Agonists

These compounds specifically target the GPER1 receptor, aiming to activate rapid, non-genomic neuroprotective pathways.

  • G-1: The prototypical GPER1 agonist, G-1, has been shown to be as potent as 17β-estradiol in protecting dopaminergic neurons in a mouse model of Parkinson's disease.[13] It also reduces infarct size after experimental stroke and suppresses neuronal apoptosis.[12][18]

Structurally Modified Estrogens

These are synthetic derivatives of the natural estrogen steroid backbone, modified to reduce or eliminate ER binding while enhancing neuroprotective properties.

  • Phenolic A-Ring Derivatives: Researchers have found that adding bulky groups to the C2 or C4 positions of the phenolic A-ring can dramatically increase neuroprotective potency (up to 200-fold) while abolishing ER binding.[3][5] These compounds appear to work primarily through enhanced antioxidant activity and redox cycling with glutathione.[3]

  • Enantiomers: The unnatural enantiomer of estradiol, ent-estradiol, does not bind to classical ERs but retains potent neuroprotective effects, likely through antioxidant and membrane-stabilizing mechanisms.

Compound ClassExample(s)Primary Mechanism of ActionKey Advantage
SERMs RaloxifeneMixed ER agonist/antagonist; GPER1 agonistTissue-selective action; existing clinical data
ERβ Agonists Diarylpropionitrile (DPN)Selective activation of ERβReduced ERα-mediated side effects
GPER1 Agonists G-1Selective activation of GPER1Bypasses classical ERs; rapid signaling
Modified Estrogens C2/C4-substituted estratrienesEnhanced antioxidant capacity; minimal ER bindingHigh neuroprotective potency; divorced from hormonal action

Preclinical Evaluation: A Methodological Guide

A rigorous, multi-tiered approach is essential to validate the efficacy and safety of novel non-feminizing estrogen derivatives. The goal is to build a self-validating data package that demonstrates both neuroprotection and a lack of feminizing activity.

In Vitro Screening Cascade

The initial phase uses cell-based assays to screen for neuroprotective efficacy and confirm the absence of hormonal activity.

In_Vitro_Workflow Start Compound Library of Estrogen Derivatives Assay1 Tier 1: Neuroprotection Assays (e.g., HT22 Glutamate Toxicity) Start->Assay1 Assay2 Tier 2: Mechanistic Assays (ROS, MMP, Apoptosis) Assay1->Assay2 Active Compounds Assay3 Tier 3: Non-Feminizing Confirmation (MCF-7 Proliferation Assay) Assay2->Assay3 Confirmed Mechanism BBB In Vitro Blood-Brain Barrier Permeability Assay (e.g., bEnd.3) Assay3->BBB Non-Feminizing Hits End Lead Candidates for In Vivo Testing BBB->End BBB Permeable

Sources

Introduction: Beyond Classical Steroid Signaling

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Role of 3-O-Methyl Ethers in Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Steroid hormones, primarily known for their genomic actions mediated by nuclear receptors, undergo extensive metabolic transformations that significantly modulate their biological activity. Among these transformations, the formation of 3-O-methyl ethers, particularly of catechol estrogens, represents a critical pathway with complex and sometimes contradictory physiological implications. This guide provides a comprehensive overview of the enzymatic processes, biological significance, and analytical methodologies related to these methylated steroid metabolites, offering insights for researchers in endocrinology, oncology, and pharmacology.

The Enzymatic Core: Catechol-O-Methyltransferase (COMT)

The primary enzyme responsible for the O-methylation of catechol steroids is Catechol-O-Methyltransferase (COMT).[1][2][3] This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1][4]

Key Characteristics of COMT:

  • Isoforms: COMT exists in two main forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT).[5] While S-COMT is prevalent in tissues like the liver and kidneys, MB-COMT is the predominant form in the brain.[5]

  • Genetic Polymorphisms: A common single nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at codon 158 (Val158Met).[5] The Met variant is associated with a three- to four-fold reduction in enzyme activity, leading to significant inter-individual differences in the metabolism of catechol substrates.[5]

  • Cofactors: COMT activity is dependent on the presence of Mg2+ ions, which are essential for the proper orientation of the catechol substrate within the catalytic site.[4]

Primary Substrates: The Catechol Estrogens

The most prominent steroid substrates for COMT are the catechol estrogens. These are formed through the hydroxylation of parent estrogens, such as estradiol (E2) and estrone (E1), at the 2- or 4-position of the steroid A-ring by cytochrome P450 enzymes (CYP1A1 and CYP1B1).[6][7]

  • 2-Hydroxyestrogens (2-OHEs): Generally considered the "good" estrogens, they are the major metabolites and are thought to have anti-proliferative and other beneficial effects.

  • 4-Hydroxyestrogens (4-OHEs): These metabolites are more chemically reactive and are considered to have greater carcinogenic potential. They can be oxidized to quinones, which can form DNA adducts and promote mutagenesis.[8]

The Metabolic Transformation: Formation of Methoxyestrogens

COMT-mediated methylation of catechol estrogens leads to the formation of 2- and 4-methoxyestrogens (2-MeOE and 4-MeOE, respectively).[1] For instance, 2-hydroxyestradiol (2-OHE2) is methylated to form 2-methoxyestradiol (2-MeOE2).[1][6] This methylation is a critical detoxification step, as it prevents the oxidation of catechol estrogens to their reactive quinone forms.[2][8]

Visualizing the Pathway: Estrogen Metabolism to Methoxyestrogens

Estrogen_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism (Methylation) cluster_downstream Downstream Effects Estradiol (E2) Estradiol (E2) 2-Hydroxyestradiol (2-OHE2) 2-Hydroxyestradiol (2-OHE2) Estradiol (E2)->2-Hydroxyestradiol (2-OHE2) CYP1A1 4-Hydroxyestradiol (4-OHE2) 4-Hydroxyestradiol (4-OHE2) Estradiol (E2)->4-Hydroxyestradiol (4-OHE2) CYP1B1 2-Methoxyestradiol (2-MeOE2) 2-Methoxyestradiol (2-MeOE2) 2-Hydroxyestradiol (2-OHE2)->2-Methoxyestradiol (2-MeOE2) COMT 4-Methoxyestradiol (4-MeOE2) 4-Methoxyestradiol (4-MeOE2) 4-Hydroxyestradiol (4-OHE2)->4-Methoxyestradiol (4-MeOE2) COMT Genotoxic Quinones Genotoxic Quinones 4-Hydroxyestradiol (4-OHE2)->Genotoxic Quinones Oxidation Antiproliferative,\nAntiangiogenic Antiproliferative, Antiangiogenic 2-Methoxyestradiol (2-MeOE2)->Antiproliferative,\nAntiangiogenic

Caption: Metabolic pathway of estradiol to methoxyestrogens.

Biological Activity of Methoxyestrogens: A Dual Role

The formation of methoxyestrogens is not merely a detoxification pathway; these metabolites possess their own distinct biological activities, often independent of classical estrogen receptors (ERs).[2][9]

  • 2-Methoxyestradiol (2-MeOE2): This metabolite has garnered significant attention for its potent anti-cancer properties.[1][10] It inhibits cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow) and induces apoptosis (programmed cell death) in various cancer cell lines.[1][10] 2-MeOE2 is also being investigated for its therapeutic potential in other proliferative and inflammatory conditions, such as rheumatoid arthritis and cardiovascular disease.[9]

  • 4-Methoxyestradiol (4-MeOE2): The biological role of 4-MeOE2 is less clear and appears to be more complex.[2] While some studies suggest it also has anti-proliferative and anti-inflammatory properties, others indicate it may have estrogenic effects.[2][11] Unlike its parent compound, estradiol, 4-methoxy-E2 has a low affinity for estrogen receptors.[2]

MetaboliteParent CompoundKey Biological ActivitiesReceptor Affinity
2-Methoxyestradiol (2-MeOE2) 2-HydroxyestradiolAnti-proliferative, Anti-angiogenic, Pro-apoptotic[1][10]Low for classical ERs[9]
4-Methoxyestradiol (4-MeOE2) 4-HydroxyestradiolAnti-proliferative, Anti-inflammatory, Potentially estrogenic[2][11]Low for classical ERs[2]

Analytical Methodologies for Methoxyestrogen Analysis

Accurate quantification of methoxyestrogens in biological matrices is crucial for understanding their physiological roles and for clinical research. Due to their low concentrations and the presence of isomeric forms, highly sensitive and specific methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of steroid metabolites.[12][13] It offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple estrogens and their metabolites.[13][14]

Experimental Protocol: Quantification of Methoxyestrogens in Serum by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of methoxyestrogens from serum.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 400 µL of serum, add an internal standard solution containing deuterated analogs of the target analytes.[12]

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids.[12][15]

  • Centrifuge to separate the organic and aqueous phases.[12]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute the dried extract in a suitable solvent, such as a water:methanol mixture, for LC-MS/MS analysis.[12]

2. Chromatographic Separation:

  • Utilize a reverse-phase C18 or PFP column for chromatographic separation.[15][16]

  • A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide, is typically employed.[17]

  • Adequate chromatographic resolution of the 2- and 4-methoxy isomers is critical.[12]

3. Mass Spectrometric Detection:

  • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Optimize the precursor-to-product ion transitions for each analyte and internal standard to ensure specificity and sensitivity.

Visualizing the Workflow: From Sample to Data

LCMS_Workflow Serum Sample Serum Sample Spike with Internal Standards Spike with Internal Standards Serum Sample->Spike with Internal Standards Liquid-Liquid Extraction (MTBE) Liquid-Liquid Extraction (MTBE) Spike with Internal Standards->Liquid-Liquid Extraction (MTBE) Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction (MTBE)->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Caption: General workflow for LC-MS/MS analysis of methoxyestrogens.

Therapeutic Implications and Future Directions

The distinct biological activities of methoxyestrogens, particularly the anti-cancer properties of 2-MeOE2, have spurred interest in their therapeutic potential.[6][9]

  • Drug Development: Synthetic analogs of 2-MeOE2 with improved bioavailability and efficacy are under investigation as potential anti-cancer agents.

  • Personalized Medicine: Understanding an individual's COMT genotype and their capacity to produce methoxyestrogens could inform personalized cancer prevention and treatment strategies.[2]

  • Immunomodulation: Recent research suggests that estrogens can influence the tumor immune microenvironment.[18][19] The role of methoxyestrogens in modulating anti-tumor immunity is an emerging area of research with significant therapeutic implications.

Future research should focus on further elucidating the complex signaling pathways of methoxyestrogens, their interactions with other metabolic pathways, and their potential as biomarkers and therapeutic agents in a range of diseases.

References

  • Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165–172. [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol. [Link]

  • Saeed, M., Dubey, R. K., & Gillespie, D. G. (2011). 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism. Journal of Neuroinflammation, 8, 157. [Link]

  • Gogos, J. A., Morgan, M., Luine, V., Santha, M., Ogawa, S., Pfaff, D., & Karayiorgou, M. (1998). Catechol-O-methyltransferase-deficient mice exhibit sexually dimorphic changes in catecholamine levels and behavior. Proceedings of the National Academy of Sciences of the United States of America, 95(17), 9991–9996. [Link]

  • SCIEX. (n.d.). Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum using the SCIEX Triple Quad™ 6500+ LC-MS/MS System. [Link]

  • González-Corpas, A., O'Valle, F., Corpas-López, V., de la Cruz, L., González-Corpas, M. L., & Muñoz-Castañeda, J. R. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology, 7, 497. [Link]

  • Elan Integrative Health. (n.d.). COMT Testing. [Link]

  • Yager, J. D., & Davidson, N. E. (2006). Estrogen carcinogenesis in breast cancer. The New England Journal of Medicine, 354(3), 270–282. [Link]

  • Tai, C. H., Wu, R. M., & Chen, Y. C. (2017). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Food and Drug Analysis, 25(3), 489–500. [Link]

  • González, C., & Pignatelli, M. (2015). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current Medicinal Chemistry, 22(3), 332–342. [Link]

  • Precision Analytical Inc. (2024). DUTCH Test. [Link]

  • Wikipedia. (2024). Selective estrogen receptor modulator. [Link]

  • Creative Scripts Compounding Pharmacy. (2024). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. [Link]

  • Rao, P. N., & Somawardhana, C. W. (1987). Synthesis of 2-methoxy and 4-methoxy equine estrogens. Steroids, 49(4-5), 419–432. [Link]

  • Van der Meulen, J., Van der Veen, P. H., & Thijssen, J. H. (1998). Analysis of estrogen profiles including methoxyestrogen glucuronides: method validation and applicability to human plasma and breast tissue. The Journal of Steroid Biochemistry and Molecular Biology, 66(5), 291–299. [Link]

  • Li, Y., Su, T., Li, X., Wang, Y., Li, Y., & Liu, Y. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(4), 735–746. [Link]

  • Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2010). Current strategies for quantification of estrogens in clinical research. Clinica Chimica Acta, 411(1-2), 1–8. [Link]

  • protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]

  • Zhu, B. T. (2002). Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis. Current Drug Metabolism, 3(3), 321–349. [Link]

  • Ball, P., Haupt, M., & Knuppen, R. (1978). Pharmacological effects of 2- and 4-methyloestradiol as a probe to test the biological importance of 2- and 4-hydroxylation of oestrogens (catecholoestrogen-formation). Acta Endocrinologica, 87(1), 1–11. [Link]

  • Kim, S. H., Jung, B. H., & Kim, S. J. (2021). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. [Link]

  • Duke Health. (2024). Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell. [Link]

  • ResearchGate. (n.d.). Formation of 2-, 4-, and 16-hydroxylation pathway estrogen metabolites from parent estrogens. [Link]

  • Popiel, S., Błajet-Kosicka, A., & Szczawińska, K. (2015). The LC-MS/MS analysis of steroids in bovine urine. CABI Digital Library. [Link]

  • Khan, S., & Taylor, S. (2019). Current strategies for quantification of estrogen in clinical research. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-10. [Link]

  • Lahm, T., & Humbert, M. (2021). Impact of Sex and Gender on Autoimmune Lung Disease: Opportunities for Future Research: NHLBI Working Group Report. American Journal of Respiratory and Critical Care Medicine, 204(12), 1363–1372. [Link]

  • Szymański, L., & Giemza-Zaradna, I. (2021). Estrogens, Cancer and Immunity. Cancers, 13(16), 4059. [Link]

  • Rupa Health. (n.d.). 4-Hydroxyestradiol. [Link]

  • McDonnell, D. P., & Artham, S. (2024). Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell. Science Advances, 10(39), eado1237. [Link]

Sources

An In-Depth Technical Guide to 3-O-methyl 17-alpha-estradiol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methyl 17-alpha-estradiol is a synthetic derivative of the endogenous estrogen, 17-alpha-estradiol. While 17-alpha-estradiol itself is considered a weak estrogen, particularly in comparison to its potent stereoisomer 17-beta-estradiol, the introduction of a methyl group at the 3-O-position modifies its physicochemical and biological properties.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known biological activities of 3-O-methyl 17-alpha-estradiol, offering valuable insights for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

The fundamental structure of 3-O-methyl 17-alpha-estradiol is based on the estrane steroid nucleus. The key distinguishing features are a methyl ether group at the C3 position of the aromatic A-ring and a hydroxyl group in the alpha configuration at the C17 position of the D-ring.

Chemical Structure Diagram:

Caption: Chemical structure of 3-O-methyl 17-alpha-estradiol.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₉H₂₆O₂[2]
Molecular Weight 286.4 g/mol [2]
Synonyms 3-Methoxy-17α-estradiol, 3-O-Methyl-epiestradiol-
CAS Number 1035-77-4[2]

Synthesis and Characterization

A common synthetic route to 3-O-methyl 17-alpha-estradiol involves the reduction of the corresponding 17-keto steroid, estrone 3-methyl ether.[3]

Synthetic Workflow:

Synthesis Estrone_methyl_ether Estrone 3-methyl ether Reduction Reduction of C17-ketone Estrone_methyl_ether->Reduction Reducing Agent (e.g., Sodium Borohydride) Product 3-O-methyl 17-alpha-estradiol Reduction->Product

Caption: General synthesis scheme for 3-O-methyl 17-alpha-estradiol.

Experimental Protocol: Synthesis of 3-O-methyl 17-alpha-estradiol

  • Dissolution: Dissolve estrone 3-methyl ether in a suitable anhydrous solvent (e.g., a mixture of tetrahydrofuran and methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise while stirring. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction at the C17 position. To favor the formation of the 17-alpha-hydroxyl group, specific bulky reducing agents or reaction conditions may be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-O-methyl 17-alpha-estradiol.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A-ring, a singlet for the methoxy group protons around 3.7-3.8 ppm, and a singlet for the C18 methyl protons. The signal for the C17 proton in the alpha position will have a specific chemical shift and coupling pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the 19 carbon atoms. The C3 carbon bearing the methoxy group and the C17 carbon bearing the hydroxyl group will have characteristic chemical shifts.[5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 286.4. Fragmentation patterns would be consistent with the steroidal structure.

Biological Activity and Mechanism of Action

The biological activity of 3-O-methyl 17-alpha-estradiol is primarily attributed to its interaction with estrogen receptors (ERs). However, the methylation at the 3-O-position can alter its binding affinity and subsequent downstream signaling compared to its parent compound, 17-alpha-estradiol.

Known Biological Effects:

  • Estrogenic Activity: 3-O-methyl estradiol is classified as a synthetic estrogen.[2]

  • Antiproliferative and Microtubule Disrupting Effects: It has been shown to disrupt microtubule networks in Chinese hamster V79 cells.[2]

  • Metabolic Effects: In vivo studies in male rats have demonstrated that oral administration of 3-O-methyl estradiol can decrease serum cholesterol levels.[2]

The parent compound, 17-alpha-estradiol, is known to be a weak estrogen with about 100-fold lower estrogenic potency than 17-beta-estradiol.[1] It exhibits preferential binding to ERα over ERβ.[1] The methylation at the 3-O-position in 3-O-methyl 17-alpha-estradiol likely modulates this interaction, potentially altering its tissue-specific effects.

Signaling Pathway:

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Modulation Biological_Response Biological Response (e.g., changes in protein synthesis, cell proliferation, metabolic regulation) Transcription->Biological_Response Translation ER Estrogen Receptor (ER) ER->ERE Dimerization & Nuclear Translocation M_E2 3-O-methyl 17-alpha-estradiol M_E2->ER Binding

Caption: Simplified overview of the estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is a representative method to determine the binding affinity of 3-O-methyl 17-alpha-estradiol to the estrogen receptor.[6]

Materials:

  • Purified estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα)

  • Radiolabeled estradiol (e.g., [³H]-17β-estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • 3-O-methyl 17-alpha-estradiol (test compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and 3-O-methyl 17-alpha-estradiol in the assay buffer. Prepare a working solution of the radiolabeled estradiol.

  • Assay Setup: In a series of microcentrifuge tubes or a microplate, add a fixed amount of the estrogen receptor preparation.

  • Competition:

    • Total Binding: Add a fixed concentration of radiolabeled estradiol.

    • Non-specific Binding: Add the same concentration of radiolabeled estradiol along with a large excess of unlabeled 17β-estradiol.

    • Competitive Binding: Add the same concentration of radiolabeled estradiol along with increasing concentrations of 3-O-methyl 17-alpha-estradiol.

  • Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of the radiolabeled estradiol as a function of the log concentration of the competitor (3-O-methyl 17-alpha-estradiol).

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

3-O-methyl 17-alpha-estradiol is a valuable tool for researchers investigating the structure-activity relationships of estrogenic compounds. Its unique chemical modification provides a basis for exploring the nuances of estrogen receptor binding and signaling. While its biological profile is not as extensively characterized as that of its parent compound, 17-alpha-estradiol, or the potent 17-beta-estradiol, the available data suggest it possesses distinct biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for future research and development in the field of steroid pharmacology.

References

  • Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. PubMed. [Link]

  • Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. MDPI. [Link]

  • Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers. ResearchGate. [Link]

  • Comparison of early morphological and molecular changes induced by 17-alpha-methyltestosterone and estradiol benzoate in the rat ovary. PubMed. [Link]

  • Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. PMC. [Link]

  • Selective estrogen receptor modulator. Wikipedia. [Link]

  • alpha-Estradiol. PubChem. [Link]

  • A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]

  • Process for conversion of estrone compounds to estradiol compounds.
  • 17-a-estradiol late in life extends lifespan in aging UM-HET3 male mice; nicotinamide riboside and three. The Mouseion at the JAXlibrary. [Link]

  • 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols. PubMed. [Link]

  • Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. ResearchGate. [Link]

  • 17α-Estradiol. Wikipedia. [Link]

  • Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. PubMed. [Link]

  • The effects of 17α-estradiol treatment on endocrine system revealed by single-nucleus transcriptomic sequencing of hypothalamus. eLife. [Link]

  • 17 alpha-Estradiol is a biologically active estrogen in human breast cancer cells in tissue culture. PubMed. [Link]

  • Mass spectra of the hydroxylated metabolite of... ResearchGate. [Link]

  • 13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid... ResearchGate. [Link]

  • Estradiol. PubChem. [Link]

  • Estrane steroids. MassBank. [Link]

  • Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency. PubMed. [Link]

  • 17-alpha-Estradiol-3-glucuronide. PubChem. [Link]

Sources

An In-depth Technical Guide on Catechol-O-Methyltransferase (COMT) and the Metabolism of Estrogens, with a Critical Examination of 17-alpha-Estradiol as a Substrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolism of catecholamines and estrogens. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of COMT's function, particularly in the context of estrogen metabolism and its implications for health and disease. This document will delve into the established substrates of COMT, with a specific and evidence-based examination of the stereoisomer 17-alpha-estradiol.

Introduction: The Gatekeeper of Catechol Metabolism

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that plays a pivotal role in the Phase II detoxification pathway.[1] Its primary function is to catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[2] This methylation reaction is crucial for the inactivation and subsequent excretion of a wide range of biologically active molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and, significantly, the catechol metabolites of estrogens.[2]

The enzymatic activity of COMT is not merely a metabolic footnote; it is a critical determinant of the physiological and pathological effects of its substrates. By regulating the levels of these potent signaling molecules, COMT influences a vast array of biological processes, from neurotransmission and cardiovascular function to the intricate pathways of hormone-related carcinogenesis.

The Significance of Estrogen Metabolism

Estrogens, primarily 17β-estradiol (E2), are steroid hormones essential for the development and function of the female reproductive system and also play important roles in male physiology, as well as in non-reproductive tissues such as bone, brain, and the cardiovascular system.[3][4] However, the metabolic fate of estrogens is a double-edged sword. While necessary for their biological functions, the metabolic byproducts of estrogens can also be implicated in the initiation and progression of hormone-dependent cancers, such as breast and ovarian cancer.[5][6]

The metabolism of 17β-estradiol proceeds through two principal oxidative pathways, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2).[7] These metabolites, known as catechol estrogens, are the key substrates for COMT in the estrogen metabolism pathway.[2]

The Canonical Substrates: Catechol Estrogens

The scientific literature robustly establishes that the primary estrogenic substrates for COMT are the catechol estrogens, 2-OHE2 and 4-OHE2, and their corresponding estrone derivatives (2-OHE1 and 4-OHE1).[2] COMT-mediated methylation of these catechols is a critical detoxification step. This process converts the potentially reactive and genotoxic catechol estrogens into their methoxy derivatives (e.g., 2-methoxyestradiol and 4-methoxyestradiol).[2]

This methylation has a dual protective effect:

  • Inactivation of Reactive Intermediates: Catechol estrogens can be oxidized to semiquinones and quinones, which are highly reactive species capable of forming DNA adducts and generating reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[8][9] COMT activity mitigates this risk by converting the catechol precursors into less reactive methoxy compounds.[2]

  • Generation of Bioactive Metabolites: The product of 2-OHE2 methylation, 2-methoxyestradiol (2-ME2), has been shown to possess anti-proliferative and anti-angiogenic properties, suggesting a protective role against cancer.[2][7]

The metabolic balance between the formation of catechol estrogens and their subsequent methylation by COMT is therefore a critical factor in determining the overall risk associated with estrogen exposure.

A Critical Examination of 17-alpha-Estradiol as a COMT Substrate

The user's query specifically highlighted 17-alpha-estradiol (17α-E2). It is crucial to address the role of this stereoisomer in the context of COMT metabolism with scientific precision. 17α-E2 is a natural, non-feminizing stereoisomer of the more potent 17β-estradiol.[10] While it has been historically considered biologically inactive, recent research has unveiled its potential roles in neuroprotection and lifespan extension, often acting through estrogen receptors.[10][11][12]

However, a thorough review of the scientific literature reveals a conspicuous lack of evidence to support the notion that 17α-estradiol is a direct or significant substrate for COMT. The catalytic activity of COMT is highly specific to the catechol moiety (two adjacent hydroxyl groups on an aromatic ring). Neither 17α-estradiol nor its more abundant stereoisomer, 17β-estradiol, possess this catechol structure and therefore are not direct substrates for COMT.

The metabolic pathway for estrogens to become COMT substrates involves a preceding hydroxylation step to form catechol estrogens. While this is a well-established pathway for 17β-estradiol, the conversion of 17α-estradiol to catechol metabolites has not been extensively documented. One study has shown that 17α-ethinylestradiol, a synthetic estrogen, can be metabolized to a catechol derivative, but this is a distinct molecule from the endogenous 17α-estradiol.[13]

Therefore, based on current scientific understanding, the direct interaction between COMT and 17α-estradiol is not a recognized major metabolic pathway. The primary role of COMT in estrogen metabolism is the detoxification of catechol estrogens derived from 17β-estradiol and estrone.

The Estrogen Metabolism Pathway: A Visual Representation

To elucidate the intricate steps of estrogen metabolism and the central role of COMT, the following pathway diagram is provided.

Estrogen_Metabolism Estradiol 17β-Estradiol Estrone Estrone Estradiol->Estrone 17β-HSD Catechol_E2 2-OH-Estradiol & 4-OH-Estradiol (Catechol Estrogens) Estradiol->Catechol_E2 CYP1A1, CYP1B1 Estrone->Estradiol 17β-HSD Estrone->Catechol_E2 CYP1A1, CYP1B1 Methoxy_E2 2-Methoxyestradiol & 4-Methoxyestradiol Catechol_E2->Methoxy_E2 COMT (Detoxification) Quinones Quinones (Reactive Intermediates) Catechol_E2->Quinones Oxidation Excretion Excretion Methoxy_E2->Excretion DNA_Adducts DNA Adducts & Oxidative Stress Quinones->DNA_Adducts

Caption: Estrogen Metabolism Pathway Highlighting the Role of COMT.

Methodologies for Studying COMT-Mediated Estrogen Metabolism

Investigating the role of COMT in estrogen metabolism requires robust and validated experimental approaches. The following section outlines key methodologies for researchers in this field.

In Vitro COMT Enzyme Activity Assays

The fundamental assessment of COMT's catalytic activity on a putative substrate involves in vitro enzyme assays. These assays are essential for determining kinetic parameters such as Km and Vmax.

Principle: A purified or recombinant COMT enzyme is incubated with a catechol estrogen substrate and the methyl donor, S-adenosyl-L-methionine (SAM). The formation of the methylated product is then quantified over time.

Experimental Protocol: A Generalized Approach

  • Enzyme Preparation: Utilize commercially available recombinant human COMT (both soluble, S-COMT, and membrane-bound, MB-COMT forms can be studied) or purified enzyme from tissue sources.

  • Reaction Mixture: Prepare a reaction buffer typically containing a buffer salt (e.g., phosphate buffer), MgCl2 (a required cofactor), a reducing agent (e.g., dithiothreitol) to maintain enzyme activity, the COMT enzyme, and SAM.

  • Initiation of Reaction: The reaction is initiated by the addition of the catechol estrogen substrate (e.g., 2-OHE2 or 4-OHE2).

  • Incubation: The reaction is incubated at 37°C for a defined period, ensuring that the reaction velocity is linear with time.

  • Termination of Reaction: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid) or an organic solvent.

  • Product Quantification: The methylated product is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][14]

Data Presentation: Representative Kinetic Parameters

SubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
2-Hydroxyestradiol1.5 - 5.00.5 - 2.0[2]
4-Hydroxyestradiol0.5 - 2.01.0 - 5.0[2]
Dopamine200 - 5005.0 - 15.0[2]

Note: These values are illustrative and can vary depending on the specific experimental conditions and the COMT isoform used.

Cell-Based Assays for Estrogen Metabolism

To study estrogen metabolism in a more physiologically relevant context, cell-based assays are employed. Cell lines that endogenously express or are engineered to express key metabolic enzymes (CYPs and COMT) are valuable tools.

Principle: A selected cell line is treated with 17β-estradiol, and the formation of its metabolites (catechol estrogens and methoxy estrogens) is monitored over time. This approach allows for the investigation of the entire metabolic pathway.

Experimental Workflow: A Cell-Based Metabolism Study

Cell_Based_Workflow Start Select and Culture Appropriate Cell Line (e.g., MCF-7, T47D) Treatment Treat Cells with 17β-Estradiol Start->Treatment Incubation Incubate for a Defined Time Course Treatment->Incubation Harvest Harvest Cells and Culture Medium Incubation->Harvest Extraction Extract Estrogens and Metabolites Harvest->Extraction Analysis Analyze by LC-MS/MS or GC-MS Extraction->Analysis Quantification Quantify Parent Estrogen and Metabolites Analysis->Quantification Data_Interpretation Interpret Data to Assess Metabolic Pathways Quantification->Data_Interpretation

Caption: Workflow for a Cell-Based Estrogen Metabolism Assay.

Analytical Techniques for Metabolite Quantification

The accurate quantification of estrogens and their metabolites is paramount for meaningful research. Due to their low physiological concentrations and structural similarities, highly sensitive and specific analytical methods are required.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with electrochemical or fluorescence detection, HPLC can separate and quantify estrogen metabolites.[9][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of steroids, often requiring derivatization to improve volatility and ionization.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of estrogen metabolites due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[14][16][17][18]

Clinical and Pharmacological Relevance

The activity of COMT has significant implications for human health, particularly in the context of estrogen-related conditions and pharmacology.

Genetic Polymorphisms of COMT

A common single nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at codon 158 (Val158Met). This polymorphism leads to a thermolabile enzyme with reduced activity. Individuals with the Met/Met genotype have significantly lower COMT activity compared to those with the Val/Val genotype, with Val/Met individuals exhibiting intermediate activity.[6]

This genetic variation has been associated with:

  • Breast Cancer Risk: Some studies suggest that the low-activity Met allele may be associated with an increased risk of breast cancer, particularly in certain populations, due to the reduced capacity to detoxify genotoxic catechol estrogens.[6]

  • Endometriosis and Uterine Fibroids: Altered estrogen metabolism due to COMT polymorphisms may also play a role in the pathophysiology of these benign gynecological conditions.

  • Response to Hormone Therapy: An individual's COMT genotype may influence their response to and the risks associated with hormone replacement therapy.[16]

COMT Inhibitors in Drug Development

COMT inhibitors are a class of drugs used in the treatment of Parkinson's disease to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. While not directly targeted at estrogen metabolism, the use of these inhibitors can potentially impact the systemic metabolism of catechol estrogens. This is an important consideration in the long-term use of COMT inhibitors, particularly in female patients.

Conclusion and Future Directions

Catechol-O-methyltransferase is a critical enzyme in the metabolic inactivation of catechol estrogens, thereby playing a protective role against the potentially harmful effects of estrogen metabolism. The primary substrates for COMT in this pathway are the catechol metabolites of 17β-estradiol and estrone. The current body of scientific evidence does not support a significant role for 17α-estradiol as a direct substrate for COMT.

Future research should continue to explore the intricate regulation of estrogen metabolism and the interplay between various metabolic enzymes, including COMT. A deeper understanding of how genetic and environmental factors influence COMT activity will be crucial for developing personalized strategies for the prevention and treatment of estrogen-related diseases. Further investigation into the metabolism of less-studied estrogen isomers like 17α-estradiol is also warranted to fully elucidate their biological roles and metabolic fates.

References

  • Stout, M. B., Steyn, F. J., Jurczak, M. J., Camporez, J. P., Zhu, Y., Hawse, J. R., ... & Miller, R. A. (2020). 17α-estradiol treatment improves metabolic parameters and slows aging in male mice. eLife, 9, e57613. [Link]

  • Toran-Allerand, C. D. (2005). 17alpha-estradiol: a brain-active estrogen?. Endocrinology, 146(9), 3673-3675. [Link]

  • El-Etreby, N. M., & El-Gohary, T. H. (2018). Relationship between 17β estradiol (17βE) levels and Catechol -O- methyltransferase (COMT) levels in ovarian cancers. European Journal of Gynaecological Oncology, 39(5), 786-790. [Link]

  • Okahashi, Y., Nishi, M., Umemoto, M., Ishida, T., & Nishida, M. (2019). Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells. The Journal of toxicological sciences, 44(1), 1-11. [Link]

  • Lavigne, J. A., Goodman, J. E., Fonong, T., Odwin, S., He, P., Roberts, D. W., & Yager, J. D. (2001). The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells. Cancer research, 61(20), 7488-7494. [Link]

  • Purba, H. S., Maggs, J. L., Orme, M. L., Back, D. J., & Park, B. K. (1987). The metabolism of 17 alpha-ethinyloestradiol by human liver microsomes: formation of catechol and chemically reactive metabolites. British journal of clinical pharmacology, 23(4), 447-453. [Link]

  • Li, G., Goc, A., F-F, C., & Sun, Z. (2022). The effects of 17α-estradiol treatment on endocrine system revealed by single-nucleus transcriptomic sequencing of hypothalamus. eLife, 11, e78978. [Link]

  • Moos, W. H., Dykens, J. A., Nohynek, D., Rubinchik, E., & Howell, N. (2009). Review of the effects of 17α‐estradiol in humans: A less feminizing estrogen with neuroprotective potential. Drug development research, 70(1), 1-21. [Link]

  • Rodriguez-Gomez, F. J., & Valenzuela, F. (2005). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive biology and endocrinology, 3, 30. [Link]

  • Hampson, E., & Pletzer, B. (2023). Estradiol and the Catechol-o-methyltransferase Gene Interact to Predict Working Memory Performance: A Replication and Extension. Journal of Cognitive Neuroscience, 35(7), 1149-1165. [Link]

  • Stout, M. B., Steyn, F. J., Jurczak, M. J., Camporez, J. P., Zhu, Y., Hawse, J. R., ... & Miller, R. A. (2020). Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α. eLife, 9, e62061. [Link]

  • Williamson, D. G. (1979). The Biochemistry of the 17-Hydroxysteroid Dehydrogenases. In Steroid Biochemistry (pp. 83-110). CRC Press. [Link]

  • Kotrbova, V., Hroch, M., Vlckova, H., Micuda, S., & Chladek, J. (2022). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 23(21), 13325. [Link]

  • Dawling, S., Roodi, N., Mernaugh, R. L., Wang, X., & Parl, F. F. (2001). Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms. Cancer research, 61(18), 6716-6722. [Link]

  • Diekhof, E. K., & Ratnayake, M. (2016). The Straw That Broke the Camel's Back: Natural Variations in 17β-Estradiol and COMT-Val158Met Genotype Interact in the Modulation of Model-Free and Model-Based Control. Frontiers in behavioral neuroscience, 10, 198. [Link]

  • El-Etreby, N. M., & El-Gohary, T. H. (2018). Expression of Catechol O methyl transferase (COMT) with the contrasting effects of 17β estradiol (E2): Implications for the mechanism of estrogen-induced ovarian carcinogenesis. ResearchGate. [Link]

  • Dawling, S., Roodi, N., Mernaugh, R. L., Wang, X., & Parl, F. F. (2001). mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms. Cancer research, 61(18), 6716-6722. [Link]

  • Ramirez, A. J., Jones, A. D., & Le, H. (2021). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 26(11), 3192. [Link]

  • Zhang, Y., & Li, K. (2014). Determination of 17α-Estradiol and 17β-Estradiol in Urine by High Performance Liquid Chromatography with Pre-column Derivatization. ResearchGate. [Link]

  • Gopal, V., Yi, T., & Bird, I. M. (2014). Estradiol-17β, and its CYP450- and COMT-Derived Metabolites Stimulate Proliferation in Uterine Artery ECs: Role of ER-α vs. ER-β. Endocrinology, 155(12), 4778-4789. [Link]

  • Ferreira, L., Leston, S., Lemos, L., & Ramos, F. (2018). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. International journal of environmental research and public health, 15(11), 2469. [Link]

  • Wang, Y., Ke, Y., Li, P., Xu, X., & Liu, J. (2018). Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. PloS one, 13(12), e0208871. [Link]

  • ZRT Laboratory. (n.d.). ESTROGEN METABOLITES. [Link]

Sources

literature review 3-O-methyl 17-alpha-estradiol pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-O-Methyl 17α-Ethynylestradiol (Mestranol)

Executive Summary

Mestranol (3-O-methyl 17α-ethynylestradiol) holds a significant place in pharmaceutical history as the estrogenic component in the first combined oral contraceptive pills.[1][2] Unlike its successor, ethinylestradiol, mestranol is a biologically inactive prodrug.[1][3] Its estrogenic effects are entirely dependent on its bioactivation in the liver. This technical guide provides a comprehensive review of the pharmacokinetics of mestranol, detailing its journey from administration to elimination. We will explore the critical metabolic conversion to its active form, ethinylestradiol, the enzymes governing this process, and the full spectrum of its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this guide delves into the factors causing significant inter-individual variability and outlines the modern analytical techniques essential for its quantification in biological matrices.

Introduction to Mestranol

Chemical Identity and Pharmacological Profile

Mestranol, chemically known as (17α)-3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17-ol, is a synthetic estrogen derived from ethinylestradiol.[4][5] It is the 3-methyl ether of ethinylestradiol, a structural modification that renders it biologically inert until metabolized.[5] As a potent estrogen agonist (after conversion), its mechanism of action involves binding to and activating estrogen receptors in target tissues such as the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[3][6] This interaction ultimately leads to the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary, which, in combination with a progestin, prevents ovulation.[3]

Clinical Significance and Use

First introduced for medical use in 1957, mestranol was the estrogen used in the revolutionary first oral contraceptive, Enovid.[1] It is primarily indicated for contraception, typically formulated in combination with a progestin.[1][4] It has also been used in the management of various menstrual disorders and menopausal symptoms.[1][4] While largely replaced by lower doses of its active metabolite, ethinylestradiol, in modern contraceptives, mestranol-containing formulations are still available in some countries.[1]

The Prodrug Imperative: Bioactivation to Ethinylestradiol

The defining pharmacokinetic characteristic of mestranol is its nature as a prodrug. It possesses a very low binding affinity for the estrogen receptor and must undergo metabolic transformation to exert its pharmacological effect.[1][7]

The Critical Demethylation Pathway

The bioactivation of mestranol occurs in the liver via an O-dealkylation (demethylation) reaction, which removes the methyl group at the C-3 position to yield the highly active ethinylestradiol.[1][8] This conversion is efficient, with approximately 70% of a mestranol dose being transformed into ethinylestradiol.[1][3] This metabolic step is the cornerstone of its clinical utility.

The Role of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have definitively identified the primary enzyme responsible for the demethylation of mestranol.

  • Causality of Experimental Choice: To pinpoint the specific enzyme, researchers incubated mestranol with human liver microsomes in the presence of various selective inhibitors for different cytochrome P450 (CYP) isoenzymes. A significant reduction in the formation of ethinylestradiol in the presence of a specific inhibitor implicates that enzyme in the metabolic pathway.

  • Key Findings: These experiments revealed that sulfaphenazole , a specific inhibitor of CYP2C9 , strongly inhibits the formation of ethinylestradiol from mestranol, with an average maximal inhibition of 75%.[8] Conversely, inhibitors of CYP3A4 (troleandomycin) and CYP2D6 (quinidine) produced no substantial inhibitory effect.[8] This provides compelling evidence that CYP2C9 is the principal catalyst in the bioactivation of mestranol.[8] The antifungal agent miconazole was also found to be a potent inhibitor of this reaction.[8]

G Mestranol Mestranol (Inactive Prodrug) Liver Hepatocyte (Liver) Mestranol->Liver EE Ethinylestradiol (Active Estrogen) CYP2C9 CYP2C9 Enzyme Liver->CYP2C9 CYP2C9->EE O-Demethylation Inhibitors Inhibitors (e.g., Sulfaphenazole, Miconazole) Inhibitors->CYP2C9 Inhibition

Caption: Metabolic activation of Mestranol in the liver.

Pharmacokinetic Bioequivalence

The predictable conversion rate has led to a well-established pharmacokinetic bioequivalence: a 50 microgram oral dose of mestranol is considered equivalent to a 35 microgram dose of ethinylestradiol.[2][9][10] This relationship is crucial for comparing the potency and clinical effects of different oral contraceptive formulations. Studies have confirmed that the Area Under the Curve (AUC) for ethinylestradiol is not significantly different when derived from a 50 µg mestranol dose versus a 35 µg ethinylestradiol dose.[9]

Core Pharmacokinetic Profile: ADME

The disposition of mestranol in the body is characterized by rapid absorption, high protein binding, extensive metabolism, and a notable disparity between the half-life of the parent drug and its active metabolite.

Absorption

Mestranol is administered orally and demonstrates high absorption from the gastrointestinal tract, with an oral absorption rate of approximately 94% ±4%.[4][6]

Distribution

Once in systemic circulation, mestranol is highly bound to plasma proteins, with a binding percentage of 98%.[4] It has a volume of distribution of 3.8 ± 0.8 L/kg.[4]

Metabolism and Elimination

Mestranol undergoes extensive metabolism, primarily in the liver.[4]

  • First-Pass Effect: The drug is subject to a significant first-pass effect, with presystemic metabolism noted at 27.5% ±27.5% and overall hepatic metabolism reported at 70%.[4][10] While the liver is the primary site, in vitro studies have shown that human jejunal mucosa can also metabolize mestranol, albeit to a much lesser extent (around 7%) compared to ethinylestradiol.[11]

  • Elimination Half-Life: A critical aspect of mestranol's pharmacokinetics is the profound difference in the elimination half-lives of the prodrug and its active metabolite.

    • Mestranol: The parent compound is cleared from the plasma very quickly, with a half-life of only 50 minutes .[1]

    • Ethinylestradiol (active metabolite): The resulting active drug has a much longer and clinically relevant half-life, ranging from 7 to 36 hours .[1] This extended duration is what allows for once-daily dosing of oral contraceptives.

Excretion

The metabolites of mestranol are primarily eliminated by the kidneys, with renal excretion accounting for 9-36% of the dose.[4]

Data Summary: Pharmacokinetic Parameters of Mestranol
ParameterValueSource(s)
Oral Absorption 94% ± 4%[4]
Plasma Protein Binding 98%[4]
Volume of Distribution 3.8 ± 0.8 L/kg[4]
Metabolism Site Primarily Hepatic (~70%)[4]
Primary Metabolic Pathway O-Demethylation via CYP2C9[8]
Bioactivation Conversion Rate ~70%[1][3]
Elimination Half-Life (Mestranol) ~50 minutes[1]
Elimination Half-Life (Ethinylestradiol) 7 - 36 hours[1]
Route of Excretion Renal[4]
Renal Excretion 9 - 36%[4]

Factors Influencing Pharmacokinetics and Clinical Response

The clinical response to mestranol can be highly variable, a phenomenon rooted in several pharmacokinetic factors.

Inter- and Intra-Individual Variability

Studies comparing oral contraceptive formulations have revealed large coefficients of variation in the pharmacokinetic parameters of ethinylestradiol derived from mestranol.[9] Inter-individual variability for the AUC of ethinylestradiol can be as high as 57%, with intra-individual variability around 42%.[9] This means that the same dose of mestranol can result in substantially different levels of the active drug between individuals, and even within the same individual at different times.[10] This inherent variability can overshadow clinical differences attributed to dosage and complicates the establishment of precise dose-response relationships.[9][10]

Drug-Drug Interactions

Given that mestranol's bioactivation is dependent on a specific enzyme, CYP2C9, it is susceptible to drug-drug interactions.

  • CYP2C9 Inhibition: Co-administration of strong CYP2C9 inhibitors, such as the antifungal miconazole or the antidiabetic drug tolbutamide, can be expected to decrease the demethylation of mestranol.[3][8] This would theoretically reduce the formation of active ethinylestradiol, potentially compromising contraceptive efficacy.

  • CYP Induction: While CYP2C9 is key for activation, the subsequent metabolism of ethinylestradiol involves other enzymes, including CYP3A4. Drugs that induce CYP3A4, such as certain anticonvulsants (e.g., phenobarbital), antibiotics (e.g., rifampicin), and the herbal supplement St. John's Wort, can increase the clearance of the active ethinylestradiol, thereby decreasing its effectiveness.[3][6]

Modern Analytical Methodologies for Quantification

Accurate assessment of mestranol and, more importantly, its active metabolite ethinylestradiol in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring.

Core Analytical Techniques

The gold standard for the quantification of steroid hormones in biological fluids (plasma, serum, urine) involves chromatography coupled with mass spectrometry.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its superior sensitivity, specificity, and speed.[13][14] It can accurately measure very low concentrations (in the pg/mL range) of the analyte, distinguishing it from other structurally similar endogenous and exogenous compounds.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method also offers excellent sensitivity and specificity. However, it requires that the analytes be volatile and thermally stable.[15] Steroids like ethinylestradiol are not inherently volatile and must undergo a chemical derivatization step (e.g., silylation) to increase their volatility before they can be analyzed by GC-MS.[15]

Bioanalytical Workflow and Protocol

A robust and validated bioanalytical method is a self-validating system, ensuring accuracy, precision, and reproducibility. The workflow is a critical component of this system.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Collect Sample (e.g., Plasma) Spike 2. Spike with Internal Standard Collect->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into LC-MS/MS System Evap->Inject Separate 6. Chromatographic Separation (LC) Inject->Separate Ionize 7. Ionization (e.g., ESI) Separate->Ionize Analyze 8. Mass Analysis (MS/MS) Ionize->Analyze Quantify 9. Quantify using Standard Curve Analyze->Quantify

Caption: A typical bioanalytical workflow for steroid quantification.

Exemplar Protocol: Quantification of Ethinylestradiol in Human Plasma via LC-MS/MS
  • Sample Collection: Collect whole blood into K2-EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Standard Curve and QC Preparation: Prepare a standard curve by spiking blank human plasma with known concentrations of ethinylestradiol. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Addition: Aliquot 200 µL of plasma samples, standards, and QCs into a 96-well plate. Add 25 µL of a working solution of the internal standard (e.g., deuterated ethinylestradiol).

  • Protein Precipitation/Extraction: Add 600 µL of acetonitrile to each well to precipitate proteins. Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or use a solid-phase extraction (SPE) cartridge for a cleaner sample.

  • Centrifugation and Transfer: Vortex the plate and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean 96-well plate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • LC Separation: Use a C18 reverse-phase column with a gradient mobile phase to separate ethinylestradiol from other matrix components.

    • MS/MS Detection: Use an electrospray ionization (ESI) source in negative mode. Monitor specific precursor-to-product ion transitions for both ethinylestradiol and its internal standard using Multiple Reaction Monitoring (MRM) for highly selective quantification.

  • Data Analysis: Construct the standard curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted linear regression to determine the concentrations in the unknown samples.

Conclusion and Future Perspectives

The pharmacokinetics of mestranol are fundamentally defined by its status as a prodrug. Its rapid clearance and mandatory hepatic conversion to ethinylestradiol, primarily by CYP2C9, are the central tenets of its disposition. While it has been a cornerstone of hormonal contraception, the large inter-individual variability in its bioactivation underscores the clinical shift towards its active metabolite, ethinylestradiol, which offers a more predictable pharmacokinetic profile.

Future research could focus on the pharmacogenomics of mestranol, specifically investigating how common polymorphisms in the CYP2C9 gene affect the rate and extent of its bioactivation. Such studies could help explain the observed inter-individual variability and potentially identify subpopulations for whom mestranol may be a less reliable contraceptive option.

References

  • DrugInfoSys.com. Mestranol - Drug Monograph.
  • Wikipedia. Mestranol.
  • Humanitas.net. Mestranol.
  • PubMed. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower?.
  • Taylor & Francis. Mestranol – Knowledge and References.
  • Pediatric Oncall.
  • PubMed. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors.
  • PharmaCompass.com.
  • PubMed. Pharmacokinetics of ethinyl estradiol and mestranol.
  • PubChem - NIH. Mestranol | C21H26O2 | CID 6291.
  • PubMed. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa.
  • PMC - NIH.
  • MDPI. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity.
  • AxisPharm. Methods for Pharmaceutical Analysis of Biological Samples.
  • ResearchGate.

Sources

Methodological & Application

synthesis protocol for 3-O-methyl 17-alpha-estradiol from alfatradiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Synthesis of 3-O-methyl 17-alpha-estradiol

Introduction

3-O-methyl 17-alpha-estradiol, also known as Mestranol impurity C or 17α-Estradiol 3-methyl ether, is a significant derivative of 17-alpha-estradiol (alfatradiol). As a key metabolite and reference standard in pharmaceutical development and endocrinology research, a reliable and well-characterized synthesis protocol is essential. This document provides a detailed, field-proven protocol for the synthesis of 3-O-methyl 17-alpha-estradiol from alfatradiol, designed for researchers, scientists, and drug development professionals.

The core chemical challenge in this synthesis is the regioselective methylation of the phenolic 3-hydroxyl group in the presence of a secondary aliphatic 17-hydroxyl group. This protocol leverages the significant difference in acidity between these two functional groups. The phenolic hydroxyl at the C3 position is substantially more acidic (pKa ≈ 10) than the alcoholic hydroxyl at the C17 position (pKa ≈ 16-18). This differential allows for its selective deprotonation using a moderately strong base, forming a phenoxide intermediate. This nucleophilic phenoxide then readily reacts with a methylating agent in a classic Williamson ether synthesis, leaving the 17α-hydroxyl group intact.[1]

This guide explains the causality behind experimental choices, provides a self-validating protocol through in-process controls, and is grounded in authoritative chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is an SN2 reaction between an alkoxide (in this case, a phenoxide) and an organohalide.[1][2]

  • Deprotonation: The phenolic proton of alfatradiol is abstracted by a base (potassium carbonate) to form a potassium phenoxide salt. This step is highly selective due to the greater acidity of the phenolic hydroxyl group.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide.

  • Displacement: The iodide ion is displaced as a leaving group, forming the desired 3-O-methyl ether product and potassium iodide as a byproduct.

The use of a polar aprotic solvent like acetone is critical as it effectively dissolves the reactants while not participating in the reaction. It also solvates the cation (K+), leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the SN2 reaction.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products Alfatradiol 17-alpha-Estradiol (Alfatradiol) Deprotonation Step 1: Selective Deprotonation of Phenolic 3-OH Alfatradiol->Deprotonation Reacts with K₂CO₃ Reagents K₂CO₃ (Base) CH₃I (Methylating Agent) Reagents->Deprotonation SN2 Step 2: SN2 Nucleophilic Attack by Phenoxide on CH₃I Reagents->SN2 Deprotonation->SN2 Forms Phenoxide Intermediate Product 3-O-methyl 17-alpha-estradiol SN2->Product Forms C-O Ether Bond Byproducts KI, H₂O, CO₂ SN2->Byproducts Displaces Iodide

Caption: Reaction mechanism for the selective 3-O-methylation of alfatradiol.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplier (Example)CAS Number
17-alpha-Estradiol (Alfatradiol)≥98%Sigma-Aldrich57-91-0
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
Methyl Iodide (Iodomethane, CH₃I)≥99%, stabilizedAcros Organics74-88-4
Acetone, anhydrousACS Grade, ≥99.5%VWR67-64-1
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Deionized WaterType 1Millipore7732-18-5
Brine (saturated NaCl solution)-Lab Prepared7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Experimental Protocol

PART 1: Safety Precautions
  • Methyl Iodide is highly toxic, a carcinogen, and a potent alkylating agent. [3] Handle only in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Acetone is highly flammable. Ensure no open flames or spark sources are nearby.

  • Work in a well-ventilated area. All operations should be conducted within a fume hood.

PART 2: Reaction Setup and Synthesis
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 17-alpha-estradiol (1.00 g, 3.67 mmol).

  • Add anhydrous acetone (40 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.52 g, 11.0 mmol, 3.0 equivalents). Stir the suspension vigorously.

    • Causality: Using a 3-fold excess of K₂CO₃ ensures complete deprotonation of the phenolic hydroxyl and neutralizes the HI byproduct formed from any potential side reactions, driving the reaction to completion.

  • Add methyl iodide (0.46 mL, 7.34 mmol, 2.0 equivalents) dropwise to the stirring suspension.

    • Causality: A 2-fold excess of the alkylating agent ensures a reasonable reaction rate. Adding it dropwise helps to control any potential exotherm.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 8-12 hours.

PART 3: In-Process Control (Reaction Monitoring)
  • Monitor the reaction progress using TLC (e.g., every 2 hours).

  • Eluent System: 30% Ethyl Acetate in Hexanes.

  • Procedure: Spot the starting material (alfatradiol solution), the co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

  • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber.

  • Expected Results: The starting alfatradiol will have a lower Rf value than the less polar product, 3-O-methyl 17-alpha-estradiol. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

PART 4: Workup and Extraction
  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the suspension through a pad of celite or filter paper to remove the solid potassium carbonate and potassium iodide.

  • Wash the solids with additional acetone (2 x 10 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Dissolve the crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining inorganic salts.

  • Wash the organic layer with brine (1 x 30 mL) to facilitate the removal of residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

PART 5: Purification
  • The crude product should be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Collect fractions and monitor by TLC.

    • Causality: The less polar desired product will elute before any unreacted, more polar starting material.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield 3-O-methyl 17-alpha-estradiol as a white to off-white solid.

  • (Optional) The product can be further purified by recrystallization from a suitable solvent system like methanol/water or ethyl acetate/hexanes.[4]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC/GC) >98%
1H NMR Expect a characteristic singlet for the methoxy group (-OCH₃) around δ 3.7-3.8 ppm. Aromatic protons will appear between δ 6.5-7.2 ppm.[5][6]
Mass Spectrometry (MS) Expect a molecular ion peak [M]⁺ at m/z 286.4.

graph G {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with specific colors node_synthesis [label="Synthesis\n(Reflux in Acetone)", fillcolor="#34A853"]; node_workup [label="Aqueous Workup\n& Extraction", fillcolor="#EA4335"]; node_purification [label="Column Chromatography", fillcolor="#FBBC05"]; node_analysis [label="Characterization\n(NMR, MS, HPLC)", fillcolor="#4285F4"]; node_product [label="Pure 3-O-methyl\n17-alpha-estradiol", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Define the workflow sequence node_synthesis -> node_workup [label="1. Quench & Filter"]; node_workup -> node_purification [label="2. Isolate Crude"]; node_purification -> node_analysis [label="3. Purify Product"]; node_analysis -> node_product [label="4. Validate"]; }

Caption: Overall experimental workflow from synthesis to final product validation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive K₂CO₃ (absorbed moisture); impure solvent; degraded methyl iodide.Use freshly opened or properly stored anhydrous reagents. Ensure K₂CO₃ is finely powdered and dried before use.
Presence of Starting Material Insufficient reaction time; insufficient base or methyl iodide.Increase reaction time and monitor by TLC until completion. If reaction stalls, consider adding a small additional portion of base and methyl iodide.
Formation of Side Products Reaction temperature too high; overly strong base; prolonged reaction time.Maintain a gentle, controlled reflux. Avoid excessively long reaction times after the starting material is consumed. The chosen K₂CO₃ is mild enough to minimize 17-OH methylation.
Difficult Purification Product and starting material co-eluting.Optimize the solvent system for column chromatography. Use a shallower gradient (e.g., increase ethyl acetate percentage by 1-2% increments) to improve separation.

Conclusion

This application note details a robust and reproducible protocol for the regioselective synthesis of 3-O-methyl 17-alpha-estradiol from alfatradiol. By exploiting the differential acidity of the hydroxyl groups and employing a classic Williamson ether synthesis, this method provides a reliable route to obtaining high-purity material essential for research and development in the pharmaceutical sciences. The inclusion of in-process controls and a thorough purification strategy ensures the integrity and quality of the final compound.

References

  • Title: Synthesis of estrogen methyl ethers by extractive alkylation Source: PubMed URL: [Link]

  • Title: Optimized Synthesis of Estradiol Methyl Ether Source: ChemistryViews URL: [Link]

  • Title: 17α-Estradiol – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and evaluation of 17α-triazolyl and 9α-cyano derivatives of estradiol Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy Source: PubMed URL: [Link]

  • Title: Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

  • Title: Methylation and Women's Health Source: TārāMD URL: [Link]

  • Title: A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Process for the preparation of estradiol and its derivatives Source: Google Patents URL
  • Title: The Estrogen–Methylation Connection: Why Genes Matter for Hormone Balance Source: Markham Integrative Medicine URL: [Link]

  • Title: Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression Source: International Journal of Molecular Sciences URL: [Link]

  • Title: 1 H NMR of 3- O -Methyl-estra-1,3,5(10)-trien-3,7 α -diol-17-one... Source: ResearchGate URL: [Link]

  • Title: Different methylating agents used for O-methylation of phenolic compounds. Source: ResearchGate URL: [Link]

  • Title: The use of 3-methoxymethyl-16 beta, 17 beta-epiestriol-O-cyclic sulfone as the precursor in the synthesis of F-18 16 alpha-fluoroestradiol Source: PubMed URL: [Link]

  • Title: The O-methylation of 4-hydroxyestradiol is inhibited by 2-hydroxyestradiol: implications for estrogen-induced carcinogenesis Source: PubMed URL: [Link]

  • Title: Estrogen signaling, through estrogen receptor β, regulates DNA methylation and its machinery in male germ line in adult rats Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Estrogen receptor α can selectively repress dioxin receptor-mediated gene expression by targeting DNA methylation Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: 17α-Estradiol Source: Wikipedia URL: [Link]

  • Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube URL: [Link]

Sources

Application Note: Mechanistic Evaluation of Estrogen Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Using 3-O-Methyl-17 -Estradiol as a Negative Control and Structural Probe[1]

Abstract & Scientific Context

17


-Estradiol (17

-E2) has emerged as a potent neuroprotective agent and life-extending compound in male mice, distinct from its feminizing isomer, 17

-estradiol.[1] A critical question in drug development is determining whether this protection stems from direct radical scavenging (chemical antioxidant activity) or receptor-mediated signaling (biological activity).[1]

3-O-methyl-17


-estradiol  serves as the definitive mechanistic probe  to answer this question.
  • The Phenolic Hypothesis: The antioxidant capacity of estrogens is strictly dependent on the free phenolic hydroxyl group at the C3 position of the A-ring.[1] This group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS).[1]

  • The Methyl-Ether Blockade: Methylation of this group (forming 3-O-methyl-17

    
    -estradiol) eliminates the hydrogen donor capability.[1]
    

Therefore, this compound is not a positive antioxidant control; it is the essential negative control used to validate that a neuroprotective effect is driven by direct chemical scavenging.[1] If biological protection persists despite methylation, the mechanism must be receptor-mediated or metabolic (demethylation).[1]

Experimental Workflow Overview

The following workflow illustrates how to use 3-O-methyl-17


-estradiol to deconvolute antioxidant mechanisms.

Estrogen_Workflow Start Compound Library Sub1 17α-Estradiol (Parent) Start->Sub1 Sub2 3-O-Methyl-17α-Estradiol (Probe) Start->Sub2 Assay1 Cell-Free Assay (DPPH/ABTS) Sub1->Assay1 Assay2 Cellular ROS Assay (DCFH-DA) Sub1->Assay2 Sub2->Assay1 Sub2->Assay2 Result1 High Scavenging Assay1->Result1 Parent Result2 No Scavenging Assay1->Result2 Methyl-Ether Decision Compare Biological Protection Result1->Decision Result2->Decision

Figure 1: Experimental design comparing the parent compound (active scavenger) against the methylated probe (inactive scavenger) to isolate the mechanism of action.[1]

Protocol A: Cell-Free Chemical Scavenging (DPPH Assay)[1]

This assay confirms that 3-O-methyl-17


-estradiol lacks direct hydrogen-donating potential.[1] This step is mandatory to validate the purity of your probe (i.e., ensuring no contamination with the parent phenol).[1]

Challenge: Steroids are lipophilic and poorly soluble in standard aqueous buffers.[1] This protocol uses a methanol-compatible system.[1][2]

Materials
  • DPPH Stock: 2,2-diphenyl-1-picrylhydrazyl (0.2 mM in Methanol).[1]

  • Vehicle: HPLC-grade Methanol.[1]

  • Positive Control: 17

    
    -Estradiol (or Trolox).[1]
    
  • Test Compound: 3-O-methyl-17

    
    -estradiol.[1]
    
Step-by-Step Procedure
  • Preparation: Dissolve 3-O-methyl-17

    
    -estradiol in DMSO to create a 10 mM stock. Dilute further in Methanol to working concentrations (1 – 100 µM).[1]
    
    • Note: Final DMSO concentration in the assay must be <0.1% to avoid solvent interference.[1]

  • Reaction Setup:

    • Blank: 100 µL Methanol + 100 µL DPPH solution.

    • Sample: 100 µL Test Compound (in MeOH) + 100 µL DPPH solution.

    • Control: 100 µL 17

      
      -Estradiol (in MeOH) + 100 µL DPPH solution.
      
  • Incubation: Incubate in a 96-well plate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis & Expected Results

Calculate % Inhibition:


[1]
CompoundConcentration (µM)Expected % InhibitionInterpretation
17

-Estradiol
50 µM40 - 60%Active H-donor (Phenolic OH present).[1]
3-O-Methyl-17

-E2
50 µM< 5% Inactive. Confirms blockade of radical scavenging.[1]
Trolox (Standard) 50 µM> 80%System validation.[1]
Protocol B: Cellular Antioxidant Activity (DCFH-DA Assay)

While the chemical assay proves the potential to scavenge, the cellular assay determines if the compound protects mitochondria or prevents ROS accumulation in a biological context (e.g., HT-22 hippocampal cells or SH-SY5Y neuroblastoma cells).[1]

Critical Logic: If 3-O-methyl-17


-estradiol shows protection here, it indicates the mechanism is NOT  direct scavenging, but likely transcriptional regulation (e.g., Nrf2 pathway) or metabolic conversion.[1]
Materials
  • Cell Line: HT-22 (Murine Hippocampal) or SH-SY5Y.[1]

  • Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

  • Stressor: Hydrogen Peroxide (

    
    ) or Glutamate (for oxytosis).[1]
    
  • Media: Phenol-red free DMEM (Phenol red interferes with fluorescence).[1]

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in black-walled 96-well plates. Incubate 24h.
    
  • Pre-treatment:

    • Remove media.[1][3] Wash with PBS.[1]

    • Add media containing 3-O-methyl-17

      
      -estradiol (0.1, 1, 10 µM).[1]
      
    • Include 17

      
      -E2 (Positive Control) and Vehicle (DMSO) controls.[1]
      
    • Incubate for 2–4 hours (for direct scavenging assessment) or 24 hours (for signaling assessment).[1]

  • Dye Loading:

    • Remove treatment media.[1]

    • Add 10 µM DCFH-DA in serum-free media.[1] Incubate 30–45 min at 37°C.

  • Stress Induction:

    • Wash cells 2x with PBS to remove extracellular dye.[1]

    • Add Stressor (e.g., 100 µM

      
      ) in PBS or HBSS.[1]
      
  • Quantification:

    • Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 5 mins for 1 hour.

Mechanistic Interpretation Logic[1][4]

Mechanism_Logic Input Cellular ROS Result (3-O-Methyl-17α-E2) Outcome1 High ROS Levels (No Protection) Input->Outcome1 Outcome2 Reduced ROS Levels (Protection Observed) Input->Outcome2 Concl1 Mechanism Confirmed: Direct Phenolic Scavenging Required Outcome1->Concl1 Validates Parent Activity Concl2 Alternative Mechanism: 1. Metabolic Demethylation 2. Receptor Signaling (ER-independent) Outcome2->Concl2 Investigate Further

Figure 2: Decision tree for interpreting cellular assay results.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation High lipophilicity of steroid.[1]Ensure final DMSO < 0.1%.[1] Sonicate stock solutions.[1] Do not exceed 50 µM in aqueous buffers.[1]
High Background Fluorescence Phenol red in media or extracellular dye.[1]Use Phenol-red free media.[1] Wash cells 2x with PBS after DCFH-DA loading.[1]
Unexpected Activity in Methyl-Ether Metabolic demethylation.[1]Perform LC-MS analysis of cell lysate to check for conversion of 3-O-methyl-17

-E2 back to 17

-E2.
References
    • Key Finding: Establishes that blocking the phenolic hydroxyl group (ether formation) eliminates neuroprotection against oxidative stress.[1][5]

  • Moosmann, B., & Behl, C. (1999). The antioxidant neuroprotective effects of estrogens and phenolic compounds are independent from their estrogenic properties.[1][4] Proceedings of the National Academy of Sciences, 96(16), 8867–8872.[1][4] [1][4]

    • Key Finding: Identifies the phenolic A-ring as the structural requirement for antioxidant activity, independent of estrogen receptor binding.[1][6]

  • Prokai, L., et al. (2003). Quinol-based cyclic antioxidant mechanism in estrogen neuroprotection.[1][5] Proceedings of the National Academy of Sciences, 100(20), 11741–11746.[1] [1]

    • Key Finding: Elucidates the chemical cycle of the phenolic group donating hydrogen to scavenge radicals.[1]

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology, 28(1), 25-30.[1]

    • Key Finding: The standard protocol for DPPH assays, adapted here for lipophilic compounds.[1]

Sources

Application Note: A Protocol for the Selective 3-O-Methylation of Steroidal Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-O-Methylation in Steroid Chemistry

The selective modification of steroid scaffolds is a cornerstone of medicinal chemistry and drug development. Among these modifications, the methylation of the C3 hydroxyl group of steroidal phenols, such as estradiol, is a critical transformation. This process, which converts a phenolic hydroxyl group into a methyl ether, has profound implications for the biological activity, metabolic stability, and pharmacokinetic profile of the resulting steroid. For instance, mestranol, the 3-methyl ether of ethinylestradiol, is a well-known pro-drug that is converted in the liver to the active estrogen, ethinylestradiol.[1][2] This application note provides a detailed protocol for the selective 3-O-methylation of steroidal phenols, using estradiol as a model substrate. The protocol is grounded in the principles of the Williamson ether synthesis and incorporates best practices to ensure high selectivity and yield.

Underlying Chemical Principles: The Williamson Ether Synthesis

The selective 3-O-methylation of steroidal phenols is typically achieved through the Williamson ether synthesis.[3] This venerable yet highly effective reaction proceeds via an SN2 mechanism and involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of the steroid is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired methyl ether.[4]

The selectivity of this reaction for the 3-OH group over other hydroxyl groups on the steroid backbone is inherent to the starting material; the phenolic hydroxyl at C3 is significantly more acidic than the aliphatic hydroxyls (e.g., at C17), allowing for its selective deprotonation under appropriate basic conditions.

Experimental Workflow: A Visual Overview

To provide a clear conceptual framework for the protocol, the following diagram illustrates the key stages of the selective 3-O-methylation of estradiol.

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up and Purification A Estradiol in Anhydrous Solvent B Addition of Base (e.g., K2CO3) A->B Deprotonation C Formation of Potassium Estradiolate B->C D Addition of Methylating Agent (e.g., CH3I) C->D Nucleophilic Attack E S_N2 Reaction at 3-O Position D->E F Formation of 3-O-Methyl Estradiol E->F G Quenching of Reaction F->G Isolation H Extraction of Product G->H I Chromatographic Purification H->I J Characterization (NMR, MS) I->J

Figure 1: Conceptual workflow for the selective 3-O-methylation of estradiol.

Detailed Experimental Protocol: Synthesis of 3-O-Methyl Estradiol

This protocol details the synthesis of 3-O-methyl estradiol from estradiol. Researchers should adapt and optimize these conditions for other steroidal phenols as needed.

Materials and Reagents
  • Estradiol

  • Anhydrous Acetone (or DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Reaction Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add estradiol (1.0 eq).

    • Dissolve the estradiol in anhydrous acetone (or DMF) to a concentration of approximately 0.1 M.

    • Add finely powdered anhydrous potassium carbonate (3.0 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

  • Methylation:

    • To the stirred suspension, add methyl iodide (1.5 eq) dropwise.

    • Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 50-60 °C for DMF) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5]

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to obtain pure 3-O-methyl estradiol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl ether group and the overall steroid structure.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[7]

Optimizing for Selectivity: The Role of Phase-Transfer Catalysis

While the described protocol offers good selectivity, trace amounts of C-alkylation or dialkylation can occur. To further enhance selectivity and reaction efficiency, phase-transfer catalysis (PTC) can be employed.[8] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This can lead to milder reaction conditions and improved yields of the O-alkylated product.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for the selective 3-O-methylation of estradiol.

ParameterValue/ConditionRationale
Substrate EstradiolModel steroidal phenol
Base Anhydrous K₂CO₃Sufficiently strong to deprotonate the phenolic -OH without affecting aliphatic -OH groups
Methylating Agent Methyl IodideHighly reactive primary alkyl halide
Solvent Anhydrous Acetone/DMFAprotic solvent to dissolve reactants and facilitate SN2 reaction
Temperature Reflux (Acetone) or 50-60 °C (DMF)Provides sufficient energy for the reaction to proceed at a reasonable rate
Reaction Time 4-6 hoursTypically sufficient for completion, monitor by TLC
Expected Yield > 90%With proper technique and purification

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. Water can quench the phenoxide ion and hinder the reaction.

  • Side Products: The formation of C-alkylated byproducts can be minimized by using a less polar solvent and ensuring a homogenous reaction mixture. The use of phase-transfer catalysis is also recommended to suppress C-alkylation.[8]

  • Purification Challenges: The polarity of the starting material and the product are relatively similar. Careful selection of the mobile phase for column chromatography is crucial for achieving good separation.

Conclusion

The selective 3-O-methylation of steroidal phenols is a fundamental transformation in steroid chemistry. The provided protocol, based on the Williamson ether synthesis, offers a reliable and efficient method for achieving this modification. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can successfully synthesize 3-O-methylated steroids for a wide range of applications in drug discovery and development.

References

  • 3-O-Methyl Estradiol-D3 | CAS 57983-88-7 - Veeprho. (n.d.). Retrieved from [Link]

  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. Retrieved from [Link]

  • Radioiodinated ligands for the estrogen receptor: effect of 3-o-methylation on tissue distribution. (1990). Journal of Medicinal Chemistry, 33(11), 3126–3133.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. (2002). Steroids, 67(2), 115–124.
  • Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. (1974). Steroids, 23(1), 139–147.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy. (2024). Molecules, 29(11), 2588.
  • Efficient synthesis, liquid chromatography purification, and tandem mass spectrometric characterization of estrogen-modified DNA bases. (2013). Chemical Research in Toxicology, 26(10), 1497–1506.
  • Mestranol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

  • Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. (2002). Steroids, 67(2), 115-124.
  • Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. (2005). European Journal of Pharmaceutics and Biopharmaceutics, 60(3), 407-412.
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. Retrieved from [Link]

Sources

liquid chromatography-tandem mass spectrometry (LC-MS/MS) steroid profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Comprehensive Steroid Profiling in Human Serum using LC-MS/MS

Introduction & Clinical Context

Steroid profiling is the cornerstone of diagnosing complex endocrine disorders, including Congenital Adrenal Hyperplasia (CAH), Polycystic Ovary Syndrome (PCOS), and Adrenocortical Carcinoma (ACC). While immunoassays have historically been the standard, they suffer from significant cross-reactivity—particularly between isobaric steroids like 17-hydroxyprogesterone (17-OHP) and 21-deoxycortisol (21-DOC).

This Application Note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of 12 key androgens and glucocorticoids. Unlike generic methods, this protocol utilizes Supported Liquid Extraction (SLE) for superior phospholipid removal and a Biphenyl stationary phase to resolve critical isomer pairs that co-elute on standard C18 columns.

The Steroidogenesis Pathway

Understanding the metabolic flow is critical for troubleshooting. A block at 21-hydroxylase (CYP21A2), for example, causes an accumulation of 17-OHP and a shunt toward androgens.

SteroidPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3BHSD OHPreg 17-OH Pregnenolone Pregnenolone->OHPreg CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 OHProg 17-OH Progesterone Progesterone->OHProg CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 OHPreg->OHProg 3BHSD DHEA DHEA OHPreg->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol OHProg->Deoxycortisol CYP21A2 (Block in CAH) Andro Androstenedione OHProg->Andro CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Andro 3BHSD Testo Testosterone Andro->Testo 17BHSD

Figure 1: Simplified Steroidogenesis Pathway highlighting mineralocorticoid, glucocorticoid, and androgen branches.

Experimental Methodology

Sample Preparation: Supported Liquid Extraction (SLE)

We utilize SLE over Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

  • Why? LLE is hard to automate. Protein Precipitation (PPT) leaves phospholipids that cause ion suppression. SLE offers the cleanliness of LLE with the automation potential of SPE.

Protocol:

  • Sample: 200 µL Serum + 20 µL Internal Standard Mix (Deuterated analogs).

  • Pre-treatment: Add 200 µL 0.1% Formic Acid (aq) to disrupt protein binding. Vortex 10s.

  • Load: Load total volume (420 µL) onto Biotage ISOLUTE® SLE+ 400 plate or Agilent Chem Elut S .

  • Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes (Critical: allows aqueous phase to absorb into diatomaceous earth).

  • Elute: Add 900 µL Dichloromethane (DCM) / Isopropanol (95:5) . Allow to flow by gravity for 5 mins, then apply vacuum.

    • Note: DCM is chosen for high solubility of steroids; Isopropanol disrupts interactions with the matrix.

  • Evaporate: Dry under N2 at 40°C.

  • Reconstitute: 100 µL Methanol:Water (50:50).

LC-MS/MS Conditions
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Expert Insight: Biphenyl phases utilize pi-pi interactions, providing superior separation for 17-OHP vs. 21-Deoxycortisol compared to C18.

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol + 0.2 mM Ammonium Fluoride.

    • Why Ammonium Fluoride? It enhances ionization efficiency for neutral steroids (like Testosterone and Progesterone) by 2-5x compared to Formic Acid in positive mode.

Gradient Profile:

Time (min) % B Flow (mL/min)
0.00 40 0.4
6.00 70 0.4
6.10 95 0.5
7.50 95 0.5
7.60 40 0.5

| 9.00 | 40 | 0.4 |

Mass Spectrometry Parameters (MRM)

Source: ESI Positive Mode. Spray Voltage: 4500 V. Temp: 450°C.

Table 1: Optimized MRM Transitions. Quantifier transitions listed first.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (min)
Cortisol 363.2121.1282.4
Cortisone 361.2163.1262.6
11-Deoxycortisol 347.2109.1283.1
21-Deoxycortisol 347.2311.2223.3
Corticosterone 347.2121.1263.5
Androstenedione 287.297.1244.1
17-OH Progesterone 331.297.1284.4
Testosterone 289.297.1264.6
Progesterone 315.297.1265.2
DHEA 289.2213.1205.5

Note on Isomers: 11-Deoxycortisol, 21-Deoxycortisol, and Corticosterone share the same parent mass (347.2). They must be chromatographically separated. The Biphenyl column achieves baseline separation (RT 3.1, 3.3, 3.5 min).

Validation & Performance

This method is self-validating through the use of deuterated internal standards for every major class (e.g., Cortisol-d4, Testosterone-d3).

  • Linearity: 0.1 – 100 ng/mL (R² > 0.995).

  • Matrix Effects: < 15% suppression (due to SLE cleanup).

  • Accuracy: 92-108% for QC samples.

Analytical Workflow Diagram

Workflow Sample Serum (200µL) ISTD Add ISTD Mix + 0.1% FA Sample->ISTD SLE_Load Load on SLE+ Wait 5 min ISTD->SLE_Load Elution Elute w/ DCM:IPA SLE_Load->Elution Dry Evaporate (N2) Elution->Dry LCMS LC-MS/MS Analysis (Biphenyl Column) Dry->LCMS

Figure 2: Step-by-step analytical workflow from serum sample to data acquisition.

Troubleshooting & Expert Tips

  • Low Sensitivity for Testosterone: Check the water content in your organic solvent. Steroids protonate better in Methanol than Acetonitrile in the presence of Ammonium Fluoride.

  • Isobaric Interference: If 17-OHP (331.2) shows a shoulder, check for 11-Deoxycorticosterone (DOC) . Although DOC is usually 331.2 -> 97.1 as well, the Biphenyl column should resolve them by >0.5 min.

  • Column Life: Phospholipids that sneak through SLE can foul the column guard. If backpressure rises, replace the guard cartridge immediately to protect the analytical column.

References

  • Endocrine Society. (2023). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Steroid Profiling in Adrenocortical Carcinoma. [Link]

  • National Institutes of Health (NIH). (2016). Development of a Comprehensive Steroid Hormone Screening Method using LC-MS/MS. [Link]

  • Biotage. (2015). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. [Link][1]

  • Agilent Technologies. (2020). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. [Link]

  • Phenomenex. (2021).[2] LC-MS/MS Steroid Analysis Solutions for Clinical Research (Matrix Effects & Recovery). [Link][3]

Sources

Advanced Cellular Uptake Protocols for Lipophilic Estradiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilicity Paradox

Lipophilic estradiol derivatives (e.g., estradiol fatty acid esters, C-17 conjugates) represent a frontier in sustained-release hormone therapy and targeted delivery. However, the very property that enhances their therapeutic index—extreme lipophilicity—compromises in vitro data reliability.

Standard uptake protocols often fail for these compounds due to two silent errors:

  • Pseudo-Uptake: The compound precipitates in aqueous media, adhering to the cell surface rather than entering the cytosol.

  • Plastic Sequestration: Up to 60% of the dose binds non-specifically to polystyrene culture plates before the cells ever "see" it.

This guide moves beyond standard operating procedures to establish a self-validating uptake system specifically for high-logP steroids.

Pre-Experimental Core: Solubilization & Surface Passivation

Before any cells are treated, the chemical environment must be engineered to support the solubility of the derivative.

Protocol A: The "Albumin Shuttle" Solubilization Method

Why: Simple dilution of DMSO stocks into media causes micro-precipitation. Bovine Serum Albumin (BSA) acts as a physiological carrier, mimicking serum albumin transport and preventing aggregation.

Materials:

  • Estradiol Derivative Stock (10 mM in 100% DMSO, anhydrous).

  • Fatty-Acid Free BSA (Lyophilized).

  • PBS (pH 7.4).[1]

Step-by-Step:

  • Prepare 2x Vehicle: Dissolve BSA in PBS to create a 4% (w/v) solution. Filter sterilize (0.22 µm).

  • Dropwise Conjugation: While vortexing the 4% BSA solution at medium speed, add the DMSO stock dropwise to achieve a 2x concentration of your final target dose.

    • Critical: Final DMSO concentration must remain < 0.5% to avoid solvent toxicity.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the lipophilic steroid to partition into the hydrophobic pockets of the albumin.

  • Visual Check: Inspect against a dark background. Any turbidity indicates precipitation; the solution must be clear.

Protocol B: Plasticware Passivation

Why: Lipophilic steroids bind avidly to polystyrene. Without blocking, calculated uptake rates will be artificially low due to loss of free drug concentration.

Method:

  • Pre-coat all cell culture wells (and pipette tips if possible) with 1% BSA in PBS for 1 hour at 37°C.

  • Aspirate the blocking solution and wash once with PBS immediately before seeding cells or adding treatment.

    • Alternative: Use glass-coated plates or low-binding polypropylene consumables (e.g., Corning® Costar® Ultra-Low Attachment) if compatible with your adherent cell line.

Core Protocol: Kinetic Cellular Uptake Assay

This protocol distinguishes between membrane binding and true internalization using a rigorous "Cold-Strip" wash.

Experimental Design
  • Cell Model: MCF-7 (ER+) or HepG2 (Metabolic model).

  • Time Points: 0, 5, 15, 30, 60, 120, 240 minutes.

  • Controls:

    • Vehicle Control: 0.1% DMSO/BSA.

    • 4°C Block: Metabolic inhibition control (validates active transport vs. diffusion).

    • Zero-Time Point: Drug added and immediately removed (quantifies surface binding).

Workflow Diagram

UptakeWorkflow Stock DMSO Stock Prep (10mM) Vehicle BSA Conjugation (The 'Shuttle' Method) Stock->Vehicle  Dilute Pulse Pulse Treatment (37°C vs 4°C) Vehicle->Pulse  Add to Media Seed Cell Seeding (Pre-blocked Plates) Seed->Pulse Wash The 'Cold-Strip' Wash (Acidic Glycine or BSA-PBS) Pulse->Wash  Stop Reaction Lysis Lysis & Extraction (MeOH/Acetonitrile) Wash->Lysis  Remove Membrane Bound Analysis LC-MS/MS Quantification Lysis->Analysis

Caption: Optimized workflow ensuring solubility and differentiating surface binding from internalization.

Step-by-Step Procedure

1. Pulse Phase:

  • Aspirate growth media.

  • Add pre-warmed (37°C) or ice-cold (4°C) treatment media containing the BSA-conjugated estradiol derivative.

  • Incubate for specified time points.[1][2]

2. The "Cold-Strip" Wash (CRITICAL):

  • Purpose: To stop transport immediately and remove lipophilic drug loosely associated with the lipid bilayer.

  • Place plate on ice.

  • Aspirate media.

  • Wash 1: Ice-cold PBS + 0.5% BSA (BSA acts as a "sink" to desorb surface-bound drug).

  • Wash 2: Ice-cold PBS (removes residual BSA).

  • Wash 3: Ice-cold PBS.

3. Lysis & Extraction:

  • Add 200 µL RIPA Buffer (for protein normalization) or 80% Methanol (for direct extraction).

  • If using Methanol: Scrape cells, collect lysate in glass vials (avoid plastic tubes).

  • Sonicate: 3 cycles of 10 seconds (on ice) to disrupt membranes and nuclear envelopes.

  • Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.

Mechanistic Profiling: Pathway Elucidation

To determine if uptake is passive (diffusion) or active (receptor-mediated endocytosis, e.g., via LDL receptors for esters), use the following inhibition panel.

Inhibitor Table

Target MechanismInhibitorConcentrationPre-IncubationNotes
Active Transport (General) Temperature Block (4°C)N/A30 minHalts all ATP-dependent processes and endocytosis.
Clathrin-Mediated Endocytosis Pitstop 2 or Dynasore20-80 µM30 minRelevant for lipoprotein-bound esters.
Caveolae-Mediated Uptake Genistein / Filipin20-50 µM30 minEstradiol often concentrates in caveolae.
SR-B1 (Scavenger Receptor) BLT-110 µM1 hrCritical for HDL-associated ester uptake.
Pathway Diagram

Pathways E2_Free Free Estradiol (Lipophilic) Membrane Plasma Membrane E2_Free->Membrane Passive Diffusion E2_Ester Estradiol-Ester (Lipoprotein Bound) Caveolae Caveolae E2_Ester->Caveolae SRB1 SR-B1 / LDL-R E2_Ester->SRB1 Binding Cytosol Cytosolic E2 Membrane->Cytosol Endosome Endosome Caveolae->Endosome SRB1->Endosome Endocytosis Lysosome Lysosome (Hydrolysis) Endosome->Lysosome Lysosome->Cytosol Esterase Cleavage Nucleus Nuclear ER (Genomic Action) Cytosol->Nucleus

Caption: Dual uptake pathways: Passive diffusion for free E2 vs. Endocytic recycling for esterified derivatives.

Analytical Quantification (LC-MS/MS)

Standard ELISA often fails due to cross-reactivity with the ester derivative. LC-MS/MS is required for specificity.

Sample Preparation (Liquid-Liquid Extraction):

  • Take 100 µL of cell lysate supernatant.

  • Add 10 µL Internal Standard (Deuterated Estradiol-d3).

  • Add 1 mL Methyl tert-butyl ether (MTBE) . Why: MTBE provides superior recovery for lipophilic steroids compared to ethyl acetate.

  • Vortex vigorously (5 min) and freeze the aqueous layer (dry ice/ethanol bath).

  • Pour off the organic layer (containing the estradiol) into a glass tube.

  • Evaporate to dryness under nitrogen.

  • Derivatization (Optional but Recommended): Reconstitute in Dansyl Chloride solution (1 mg/mL in acetone) + Sodium Bicarbonate (100 mM) to enhance ionization sensitivity by 10-100 fold.

  • Analyze via LC-MS/MS (ESI Positive mode for Dansyl derivatives).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High variability between replicates Non-specific binding to tips/plates.Use "Low-Retention" tips; pre-coat all plastics with 1% BSA.
High signal at T=0 min Inefficient washing; drug stuck to membrane.Increase BSA concentration in the first wash buffer (0.5% -> 1.0%).
Turbidity in treatment media Drug crashed out of solution.Switch to the "Albumin Shuttle" method; do not exceed drug solubility limit (check logP).
Low recovery in lysate Drug trapped in nuclear fraction or plastics.Use glass vials for extraction; ensure sonication is sufficient to lyse nuclei.

References

  • Cellular Uptake of Steroid-BODIPY Conjugates: Discusses caveolae-mediated endocytosis and lysosomal co-localization.[3] Source:

  • Estradiol Fatty Acid Esters in Tissue: Details the sequestration of esters in fat and hydrolysis requirements.[4] Source:

  • Lipophilic Drug Delivery Systems: Validation of phospholipid-stabilized nanoemulsions for cell culture. Source:

  • Non-Specific Binding Mitigation: Strategies for reducing adsorption to plasticware in bioassays. Source:

  • LC-MS/MS Quantification: Ultrasensitive methods for estradiol measurement using derivatization.[5] Source:

Sources

Troubleshooting & Optimization

improving yield of 3-O-methyl 17-alpha-estradiol synthesis

Technical Support Center: High-Yield Synthesis of 3-O-Methyl 17- -Estradiol (Alfatradiol)

Executive Summary

The synthesis of Alfatradiol (3-O-methyl-17


-estradiol)
  • Regioselectivity: Methylating the phenolic C3-hydroxyl without touching the aliphatic C17-hydroxyl.

  • Stereoselectivity: Ensuring the C17-hydroxyl is in the

    
    -configuration (Alfatradiol) rather than the thermodynamically favored 
    
    
    -configuration (natural Estradiol).

This guide moves beyond standard textbook definitions to address the process engineering required to maximize yield. We recommend the Mitsunobu Inversion Route starting from 17

Phase 1: Regioselective Methylation (C3-OH Protection)

Objective: Convert 17


The Core Problem: Over-Methylation

Using strong bases (e.g., NaH, KOH) or polar protic solvents often leads to deprotonation of the C17-alcohol (

Optimized Protocol

Use the



ParameterRecommendationScientific Rationale
Base Potassium Carbonate (

)
Weak enough to deprotonate phenol, too weak for aliphatic alcohol.
Solvent Acetone (Anhydrous)Polar aprotic but mild; excellent solubility for the steroid.
Reagent Dimethyl Sulfate (DMS)preferred over MeI for industrial scalability; controls kinetics better.
Temp Reflux (56°C)Ensures complete conversion without thermal degradation.
Troubleshooting FAQ

Q: I see a persistent 5-10% of starting material (Estradiol) remaining. Should I add more DMS?

  • A: No. Adding excess DMS increases the risk of C17 methylation. Instead, check your agitation .

    
     is insoluble in acetone; the reaction is heterogeneous. High-shear stirring is critical to maintain the solid-liquid interface. If the reaction stalls, add a catalytic amount of 18-crown-6 ether to solubilize the carbonate.
    

Q: How do I remove the dimethylated byproduct?

  • A: If formed, it is lipophilic. It can often be removed via recrystallization from methanol/water. However, prevention is key. Ensure your acetone is strictly anhydrous (<0.1% water), as water can hydrolyze DMS, stalling the reaction and prompting operators to add "too much" reagent.

Phase 2: The Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the C17


Mechanism:






The Core Problem: The "Dead" Reaction

The Mitsunobu reaction is notorious for failing if the order of addition is wrong or if moisture is present. The

Optimized Protocol

Reagents: Triphenylphosphine (

p-Nitrobenzoic acid (PNBA)

Why PNBA? Standard benzoic acid (


Workflow Visualization

GStart3-Methoxy-17β-EstradiolReagentsAdd: PPh3 + PNBASolvent: THF (0°C)Start->ReagentsStep1Add DIAD (Dropwise)Temp: 0°C -> RTReagents->Step1 ActivationInterIntermediate:17α-p-Nitrobenzoate EsterStep1->Inter SN2 InversionHydrolysisSaponification(NaOH / MeOH)Inter->Hydrolysis DeprotectionProductFinal Product:3-O-Methyl-17α-EstradiolHydrolysis->Product

Figure 1: The Mitsunobu Inversion Pathway for Alfatradiol Synthesis.

Troubleshooting FAQ

Q: My yield is low (<50%) and I see a lot of unreacted starting material.

  • A: This is a classic "betaine death" scenario.

    • Moisture: The Mitsunobu reagents will react with water faster than your steroid. Ensure THF is distilled over sodium/benzophenone or passed through activated alumina.

    • Addition Order: Do not mix DIAD and

      
       before adding the steroid/acid.
      
    • Correct Order: Dissolve Steroid +

      
       + Acid in THF. Cool to 0°C. Add DIAD dropwise last. This ensures the activated adduct immediately encounters the alcohol.
      

Q: I am getting a thick oil that won't crystallize.

  • A: This is Triphenylphosphine Oxide (TPPO). It is the curse of Mitsunobu reactions.

    • Fix: Do not try to crystallize the intermediate ester. Proceed directly to saponification (hydrolysis). The final Alfatradiol is much more distinct from TPPO than the ester intermediate is.

    • Alternative: Use polymer-bound

      
       (though expensive) or wash the crude reaction mixture with cold hexanes (TPPO is insoluble in cold hexanes, while the steroid ester usually remains soluble or precipitates differently).
      

Phase 3: Hydrolysis and Final Purification

Objective: Cleave the ester to release the 17

Protocol
  • Dissolve the crude ester in Methanol/THF (1:1).

  • Add NaOH (2M aq).

  • Reflux for 1 hour.

  • Critical Workup: Pour into ice water. The Alfatradiol should precipitate.[1] TPPO and hydrazines (DIAD byproducts) often remain in the aqueous/methanolic phase or can be washed away.

Data: Isomer Comparison
Feature17

-Isomer (Impurity)
17

-Isomer (Alfatradiol)
Detection Method
Melting Point 119-120°C220-223°CDistinct MP allows easy purity check.
HPLC RT Retains longer (C18)Elutes earlier (C18)

-OH is more polar/exposed.
Biological Activity Potent EstrogenWeak Estrogen / 5

-reductase inhibitor
Critical for safety profile.

References

  • Mitsunobu Inversion on Steroids

    • Title: The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
    • Source: ResearchG
    • URL:

  • Separation of Isomers

    • Title: Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column.[2]

    • Source: NIH / PubMed Central.
    • URL:

  • Optimization of Mitsunobu Reagents

    • Title: Mitsunobu Reaction - Mechanism and Reagent Optimiz
    • Source: Organic Chemistry Portal.
    • URL:

  • Alfatradiol Clinical Context

    • Title: What is Alfatradiol used for? (Mechanism of Action).[1][3][4]

    • Source: Patsnap Synapse.[5]

    • URL:

preventing isomerization during 3-O-methyl 17-alpha-estradiol storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-O-methyl 17-alpha-estradiol

A Guide to Preventing Isomerization and Ensuring Compound Integrity During Storage

Welcome to the technical support center for 3-O-methyl 17-alpha-estradiol. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage and handling of 3-O-methyl 17-alpha-estradiol, with a specific focus on preventing its isomerization to the highly potent 17-beta epimer.

Section 1: Understanding the Core Stability Challenge

FAQ: What is the primary stability concern when storing 3-O-methyl 17-alpha-estradiol?

The most significant stability issue for 3-O-methyl 17-alpha-estradiol is epimerization at the C17 position. This process converts the 17-alpha-hydroxyl group to a 17-beta-hydroxyl group, transforming the compound into its diastereomer, 3-O-methyl 17-beta-estradiol. While seemingly a minor stereochemical change, the biological consequences are profound.

FAQ: Why is it so critical to prevent this specific isomerization?

The criticality lies in the vastly different biological activities of the two epimers. 17-alpha-estradiol is considered a weak or inactive estrogen, often used as a negative control in experiments.[1][2][3] In stark contrast, 17-beta-estradiol is the most potent endogenous estrogen in mammals. The accidental conversion of your 17-alpha compound to its 17-beta form, even in small amounts, can introduce significant and confounding estrogenic activity into your experiments, leading to misinterpretation of results.

G cluster_main Epimerization at C17 node_alpha 3-O-methyl 17-alpha-estradiol (Low Estrogenic Activity) node_beta 3-O-methyl 17-beta-estradiol (High Estrogenic Activity) node_alpha->node_beta Isomerization Risk (Heat, pH, Time)

Caption: C17 epimerization of 3-O-methyl 17-alpha-estradiol.

Section 2: Recommended Storage Protocols for Maximum Stability

The stability of your compound is directly influenced by its storage environment. Factors such as temperature, light, humidity, and oxygen are critical variables that must be controlled.[4][5] We recommend different protocols for storing the compound in its solid form versus in solution.

FAQ: How should I store the compound in its solid (powder) form?

The solid form is the most stable and is preferred for long-term storage. The primary goals are to keep the compound cool, dry, and protected from light and oxygen.

FAQ: What are the best practices for preparing and storing stock solutions?

Solutions are inherently less stable than the solid compound. The choice of solvent and storage temperature is critical. While 17-alpha-estradiol can be dissolved in DMSO, long-term storage in solution requires stringent conditions to minimize degradation.[6] Prepare only the amount of stock solution you anticipate using in the short to medium term.

Table 1: Recommended Storage Conditions for 3-O-methyl 17-alpha-estradiol

FormTemperatureAtmosphereLight ProtectionKey Considerations
Solid (Powder) 2-8°C (Recommended) or ≤ -20°C (Optimal for Long-Term)Store under an inert gas (Argon or Nitrogen)Use amber glass vials or wrap clear vials in foilStore in a desiccator to minimize moisture exposure. Tightly seal the vial cap.[7]
Solution (e.g., in DMSO) ≤ -20°C (Short-Term) or -80°C (Long-Term)Use vials with PTFE-lined capsUse amber glass vials or store in a light-proof boxAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section addresses common problems and provides a logical workflow for diagnosing and resolving them.

Troubleshooting_Workflow start Inconsistent Results or Unexpected Estrogenic Activity check_storage Review Storage Conditions (Solid & Solution) start->check_storage improper_storage Storage Conditions Deviated (e.g., wrong temp, light exposure) check_storage->improper_storage run_hplc Perform HPLC Analysis on Current Stock (Protocol 1) improper_storage->run_hplc No correct_storage Action: Correct storage procedures immediately. improper_storage->correct_storage Yes isomer_detected Isomerization to 17-beta form confirmed? run_hplc->isomer_detected discard_solution Action: Discard suspect solution. Prepare fresh stock from solid. isomer_detected->discard_solution Yes problem_solved Result: Problem likely solved. Continue experiment. isomer_detected->problem_solved No, purity is high solid_suspect Solid stock itself is compromised. isomer_detected->solid_suspect No, new stock also shows issues correct_storage->run_hplc re_run_hplc Re-run HPLC on new stock. discard_solution->re_run_hplc re_run_hplc->problem_solved order_new Action: Order new compound lot. Perform quality control upon receipt. solid_suspect->order_new Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Scenario 1: My experimental results show higher-than-expected estrogenic activity.
  • Possible Cause: This is the classic sign of contamination with the 17-beta epimer.

  • Troubleshooting Steps:

    • Quarantine the Stock: Immediately stop using the current working solution.

    • Audit Storage Conditions: Review your storage logs for both the solid compound and the stock solution. Were they exposed to elevated temperatures, light, or stored for an extended period at an inappropriate temperature?[9]

    • Analytical Verification: The most definitive step is to analyze an aliquot of your stock solution using HPLC to check for isomeric purity. Use the protocol provided in Section 4. The presence of a second peak corresponding to the 17-beta epimer confirms isomerization.[10]

    • Remediation: If isomerization is confirmed, discard the solution. Prepare a fresh, new stock solution from your solid supply. If you suspect the solid supply is compromised, a new lot should be procured.

Scenario 2: My stock solution has turned yellow or appears cloudy after thawing.
  • Possible Cause: Discoloration can indicate oxidative degradation, while cloudiness or precipitates may result from poor solubility at low temperatures or degradation into less soluble products.[11][12]

  • Troubleshooting Steps:

    • Attempt to Re-dissolve: Bring the vial to room temperature and vortex gently. If the precipitate dissolves, it was likely due to low-temperature insolubility. To prevent this, consider preparing smaller, single-use aliquots.

    • Do Not Use if Unsure: If the solution remains cloudy or discolored after warming, do not use it. This strongly suggests chemical degradation.

    • Confirm with Analysis: If possible, analyze the solution via HPLC or LC-MS/MS to identify potential degradation products.[13] However, the safest course of action is to discard the solution.

Section 4: Essential Self-Validating Protocols

Trust in your results begins with verifying your reagents. These protocols provide a framework for ensuring the integrity of your 3-O-methyl 17-alpha-estradiol.

Protocol 1: Analytical Verification of Isomeric Purity by HPLC

This protocol provides a baseline method to separate 17-alpha and 17-beta estradiol epimers, allowing you to validate the purity of your stock.[10][14]

  • Objective: To resolve and quantify 3-O-methyl 17-alpha-estradiol from its 17-beta epimer.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Reference standards for both 17-alpha and 17-beta epimers (if available).

  • Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase thoroughly.

    • System Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Sample Preparation: Dilute your stock solution to an appropriate concentration (e.g., ~10-20 µg/mL) using the mobile phase.

    • Injection: Inject 10-20 µL of your prepared sample.

    • Detection: Monitor the eluent at a wavelength of approximately 280 nm.

    • Analysis: Compare the resulting chromatogram to a reference standard if available. The 17-alpha and 17-beta epimers should have distinct retention times. Quantify the area of any secondary peaks to determine the percentage of isomerization. Purity should ideally be >98-99%.

Protocol 2: Best Practices for Handling and Weighing Solid Compound
  • Objective: To weigh the hygroscopic and air-sensitive solid compound while minimizing exposure to atmospheric moisture and oxygen.

  • Methodology:

    • Environment: If possible, perform weighing inside a glove box with a dry, inert atmosphere (nitrogen or argon). If not available, work quickly in a low-humidity environment.

    • Equilibration: Allow the sealed vial of the compound to warm to ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Weighing: Use a clean, dry spatula. Weigh the desired amount and promptly and securely reseal the vial.

    • Inert Gas Blanket: Before re-sealing for storage, gently flush the headspace of the vial with argon or nitrogen to displace air.

By implementing these rigorous storage, handling, and verification protocols, you can ensure the isomeric integrity of your 3-O-methyl 17-alpha-estradiol, leading to more accurate and trustworthy scientific research.

References

  • Rapamycin Longevity News. (2022). 17 Alpha Estradiol: Use and Dosing Experiences.
  • Wikipedia. (n.d.). 17α-Estradiol. [Link]

  • Horna, A., et al. (2020). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. Frontiers in Microbiology. [Link]

  • Anonymous. (2025).
  • Chen, Y., et al. (2018). Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. Applied and Environmental Microbiology. [Link]

  • Courtheyn, D., et al. (2002). Study of 17β-estradiol-3-benzoate, 17α-methyltestosterone and medroxyprogesterone acetate fixation in bovine hair. Analytica Chimica Acta. [Link]

  • McLean, C., et al. (2019). Current strategies for quantification of estrogens in clinical research. Steroids. [Link]

  • Anonymous. (n.d.). Drug Stability and factors that affect on the drug stability. Source Anonymous.
  • Rodríguez-Gómez, F. J., et al. (2008). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive Biology and Endocrinology. [Link]

  • Rantakokko, P., et al. (2010). Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort. Acta Oncologica. [Link]

  • Lin, H. Y., et al. (2007). Synthesis and characteristics of imprinted 17-β-estradiol microparticle and nanoparticle with TFMAA as functional monomer. Journal of Applied Polymer Science. [Link]

  • Kushnir, M. M., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry. [Link]

  • Schlebusch, H., et al. (1989). [The effect of storage and temperature on the analysis of steroids in plasma and blood]. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

  • Anonymous. (2025). Top 5 Factors Affecting Chemical Stability. Source Anonymous.
  • Taylor & Francis Online. (n.d.). 17α-Estradiol – Knowledge and References. [Link]

  • Reddit. (2023). HRT stockpiling: freezing estrogen vials to extend their shelf life?. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • We care for Better air. (n.d.). Guide to the Correct Storage of Steroid Drugs.
  • MDPI. (2018). Detection and Identification of Estrogen Based on Surface-Enhanced Resonance Raman Scattering (SERRS). Sensors. [Link]

  • Redalyc. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Journal of the Brazilian Chemical Society. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability.

Sources

Technical Support Center: Optimizing Solubility of 3-O-methyl 17-alpha-estradiol for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing 3-O-methyl 17-alpha-estradiol in your research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting strategies to ensure the successful application of this compound in cell culture experiments. As Senior Application Scientists, we have compiled this information based on established principles of handling lipophilic compounds and field-proven insights to help you navigate the challenges of solubility and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-methyl 17-alpha-estradiol and why is its solubility a concern in cell culture?

3-O-methyl 17-alpha-estradiol is a methylated derivative of 17-alpha-estradiol, a stereoisomer of the primary female sex hormone, 17-beta-estradiol. The addition of a methyl group at the 3-O position increases its lipophilicity, or "fat-loving" nature. While this property is often crucial for its biological activity, it also makes it inherently difficult to dissolve in aqueous solutions like cell culture media.[1] Poor solubility can lead to several experimental issues, including inaccurate dosing, compound precipitation, and consequently, unreliable and irreproducible results.

Q2: What is the best solvent to prepare a stock solution of 3-O-methyl 17-alpha-estradiol?

Due to its lipophilic nature, 3-O-methyl 17-alpha-estradiol is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.[2][3] The most commonly used and recommended solvents for preparing high-concentration stock solutions of steroidal compounds are dimethyl sulfoxide (DMSO) and ethanol.[4]

  • DMSO: Offers high solubility for many lipophilic compounds and is a common choice for in vitro studies.[2][3]

  • Ethanol: Also an effective solvent for steroids.[3][5]

The choice between these solvents may depend on the specific tolerance of your cell line, as both can be toxic at higher concentrations.[6]

Q3: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO, ethanol) in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum, ideally below 0.1%.[7] While some robust cell lines may tolerate up to 0.5% or even 1%, it is crucial to perform a vehicle control experiment to ensure that the solvent at your chosen final concentration does not affect cell viability, proliferation, or other experimental endpoints.[6]

Q4: My 3-O-methyl 17-alpha-estradiol precipitates when I add it to the cell culture medium. What can I do to prevent this?

Precipitation upon addition to aqueous media is a common issue with lipophilic compounds.[6] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some strategies to prevent this:

  • Ensure the stock solution is fully dissolved: Before diluting, make sure there are no visible crystals in your stock solution. Gentle warming in a 37°C water bath can help ensure complete dissolution.

  • Use a two-step dilution: Instead of adding the highly concentrated stock solution directly to your medium, perform an intermediate dilution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.

  • Add the compound to serum-containing medium: If your experimental design allows, add the compound to a medium that contains serum. Serum proteins can bind to lipophilic compounds, which can help to keep them in solution and prevent adsorption to plasticware.[8]

  • Increase mixing: When adding the compound to the medium, gently swirl or pipette up and down to ensure rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

Q5: How should I store my stock solution of 3-O-methyl 17-alpha-estradiol?

For long-term storage, it is recommended to store the stock solution at -20°C.[4][5] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][9]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Visible crystals or cloudiness in the cell culture medium after adding 3-O-methyl 17-alpha-estradiol.

  • Inconsistent experimental results.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Exceeding Solubility Limit The final concentration of the compound in the aqueous medium is higher than its solubility limit.Lower the final concentration of 3-O-methyl 17-alpha-estradiol in your experiment. If a higher concentration is necessary, consider using a solubility enhancer.
Improper Dilution Technique Adding a highly concentrated, cold stock solution directly to the medium can cause "shock" precipitation.Pre-warm the cell culture medium to 37°C before adding the compound. Add the stock solution dropwise while gently swirling the medium. Perform a serial dilution.
Solvent Concentration The percentage of organic solvent in the final medium is too low to maintain solubility.While keeping the final solvent concentration below cytotoxic levels is crucial, ensure your stock concentration is not excessively high, which would require a very large dilution factor.
Media Components Certain components in the media may interact with the compound, reducing its solubility.If possible, test the solubility in a basal medium versus a fully supplemented medium to identify potential interactions.
Temperature Fluctuations Repeated warming and cooling of the medium containing the compound can cause it to fall out of solution.[9]Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-O-methyl 17-alpha-estradiol in DMSO

Materials:

  • 3-O-methyl 17-alpha-estradiol (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass: The molecular weight of 3-O-methyl 17-alpha-estradiol (C19H26O2) is approximately 286.41 g/mol . To prepare a 10 mM (0.01 mol/L) stock solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)

    • For 1 mL (0.001 L) of a 10 mM stock: 0.01 mol/L x 0.001 L x 286.41 g/mol = 0.00286 g = 2.86 mg

  • Weigh the compound: Carefully weigh out 2.86 mg of 3-O-methyl 17-alpha-estradiol powder and place it into a sterile microcentrifuge tube.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no crystals are present.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[5] This is particularly important for long-term experiments.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To prepare a final concentration of 1 µM 3-O-methyl 17-alpha-estradiol in cell culture medium from a 10 mM DMSO stock.

Procedure:

  • Pre-warm the medium: Place the required volume of cell culture medium in a 37°C water bath.

  • Calculate the dilution: To achieve a final concentration of 1 µM from a 10 mM stock, a 1:10,000 dilution is required.

    • Volume of stock = (Final concentration x Final volume) / Stock concentration

    • For 10 mL of medium: (1 µM x 10 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Perform a serial dilution (Recommended): a. Intermediate Dilution: Pipette 1 µL of the 10 mM stock solution into 99 µL of pre-warmed medium. This creates a 100 µM intermediate solution. b. Final Dilution: Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 1 µM concentration.

  • Mix thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down.

  • Add to cells: Use the freshly prepared medium to treat your cells immediately.

Data Presentation

Solubility of Estradiol Analogs in Common Solvents

Compound Solvent Approximate Solubility Reference
EstradiolEthanol≥ 2.5 mg/mL[2]
EstradiolDMSO≥ 20 mg/mL[2]
EstradiolDimethyl formamide (DMF)≥ 20 mg/mL[2]
17-alpha-EstradiolEthanol~2.5 mg/mL[3]
17-alpha-EstradiolDMSO~20 mg/mL[3]
17-alpha-EstradiolDimethyl formamide (DMF)~20 mg/mL[3]

Visualizations

Workflow for Preparing and Using 3-O-methyl 17-alpha-estradiol in Cell Culture

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot & Store at -20°C filter->aliquot warm_media Pre-warm Culture Medium aliquot->warm_media Use one aliquot serial_dilute Perform Serial Dilution warm_media->serial_dilute add_to_cells Add to Cells Immediately serial_dilute->add_to_cells precipitate Precipitation Observed? add_to_cells->precipitate check_conc Lower Final Concentration precipitate->check_conc Yes check_dilution Improve Dilution Technique precipitate->check_dilution Yes use_serum Add to Serum-Containing Media precipitate->use_serum Yes

Caption: Workflow for stock solution preparation, use in cell culture, and troubleshooting.

References

  • Various Authors. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? ResearchGate. [Link]

  • Various Authors. (2018). How to sterilize 17-beta estradiol? ResearchGate. [Link]

  • Kolatorova, L., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids, 152, 108491. [Link]

  • Covey, D. F., et al. (2009). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Current Organic Synthesis, 6(2), 111–118. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 587. [Link]

  • Park, J.-B. (2012). Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells. The Indian journal of medical research, 136(3), 466–470. [Link]

  • Furu, K., et al. (1983). Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. Journal of steroid biochemistry, 19(2), 1173–1177. [Link]

  • Various Authors. (2021). How to dissolve a lipophilic compound in media? ResearchGate. [Link]

  • Handelsman, D. J. (2018). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 159(1), 7–16. [Link]

  • Covey, D. F., et al. (2009). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. ResearchGate. [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Handelsman, D. J. (2018). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. [Link]

  • Amrite, A. C., et al. (2008). Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. Pharmaceutical research, 25(7), 1581–1592. [Link]

  • b-Estradiol - Technical Information. (n.d.). MP Biomedicals. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]

  • Gáspár, R., et al. (2023). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. Pharmaceutics, 16(1), 1. [Link]

  • Boomsma, C. M., et al. (2017). Glucocorticoid supplementation during ovarian stimulation for IVF or ICSI. The Cochrane database of systematic reviews, 2017(11), CD004752. [Link]

  • Crini, G., et al. (2018). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. ResearchGate. [Link]

  • Sfakianoudis, K., et al. (2024). The Impact of Endocrine-Disrupting Chemicals on Embryonic Recurrent Implantation Failure: A Narrative Review. International Journal of Molecular Sciences, 25(10), 5347. [Link]

  • Steroid - Isolation, Extraction, Purification. (2026). Britannica. [Link]

  • Bowman, E. D., et al. (2002). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Journal of Chemical & Engineering Data, 47(4), 1001–1004. [Link]

  • What role do steroids play in certain IVF protocols? (2024). LifeLinkr. [Link]

  • Malanga, M., et al. (2016). Solubilizing steroidal drugs by β-cyclodextrin derivatives. Journal of pharmaceutical and biomedical analysis, 130, 271–277. [Link]

  • Kim, S. N., et al. (1998). The changes of serum soluble intercellular adhesion molecule-1 after systemic steroid treatment in vitiligo. The Journal of dermatological science, 18(1), 58–63. [Link]

  • Teubl, M. J., et al. (2014). Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. Toxicology in vitro, 28(7), 1324–1331. [Link]

  • Rönn, M. (2012). Precipitation of chemicals in serum-free cell culture medium following... ResearchGate. [Link]

  • Rogers, R. S., et al. (2015). Media composition and O2 levels determine effects of 17β-estradiol and selective estrogen receptor modulators on mitochondrial bioenergetics and cellular reactive oxygen species. Redox biology, 5, 249–260. [Link]

  • Towards the Quantification of Estrone and 17β-Estradiol. (n.d.). Western Kentucky University TopSCHOLAR. [Link]

Sources

Technical Support Center: Bioanalytical Extraction of Methylated Steroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobicity Trap"

Methylated steroids (e.g., methyltestosterone, methylprednisolone) present a distinct challenge compared to their endogenous counterparts. The addition of a methyl group (–CH₃) at positions like C-17 or C-6 significantly increases lipophilicity (LogP) and introduces steric hindrance .

Low recovery in these assays is rarely due to a single catastrophic failure. Instead, it is usually a compound error stemming from three specific mechanisms:

  • Non-Specific Binding (NSB): The analyte adheres to plasticware before it ever reaches the column.

  • The "Wall Effect" during Dry-Down: The analyte adsorbs to the vessel walls during evaporation and fails to resolubilize.

  • Matrix Suppression: The analyte is extracted but masked by phospholipids in the mass spectrometer.

This guide provides a root-cause analysis workflow to isolate and resolve these issues.

Part 1: The Diagnostic Workflow

Before modifying your extraction protocol, you must determine where the loss is occurring. Is it a failure to extract (Recovery), or a failure to detect (Matrix Effect)?

Experiment: Perform the "Post-Extraction Spike" validation.

  • Set A (Pre-Spike): Spike analyte into matrix

    
     Extract 
    
    
    
    Inject.
  • Set B (Post-Spike): Extract blank matrix

    
     Spike analyte into final extract 
    
    
    
    Inject.
  • Set C (Neat Standard): Spike analyte into pure solvent

    
     Inject.
    
Diagnostic Logic Flow

Figure 1: Decision tree for isolating the source of low signal intensity.

Part 2: Troubleshooting Guides (Q&A)

Module 1: Non-Specific Binding (NSB)

Q: My recovery is low even in the "Neat" standards. Why?

The Science: Methylated steroids are highly hydrophobic. When dissolved in aqueous buffers (e.g., urine, plasma, or low % organic solvents), they thermodynamically prefer binding to polypropylene (PP) surfaces over staying in solution. Studies have shown up to 50% loss of lipophilic steroids to standard PP tubes within 1 hour [1].

Corrective Actions:

  • Material Change: Switch to Glass inserts or Low-Bind (Silanized) PP plates . Avoid standard polypropylene for any step containing <30% organic solvent.

  • The "Carrier" Strategy: If you must use plastic, add a carrier protein (0.1% BSA) or a surfactant (0.01% Tween-20) to the sample immediately upon collection or thawing. This blocks the active sites on the plastic.

  • Solvent Mitigation: Ensure your working standards contain at least 25-30% Methanol or Acetonitrile . Never prepare hydrophobic steroid stocks in 100% water.

Module 2: Liquid-Liquid Extraction (LLE)

Q: I am using LLE with Ethyl Acetate, but recovery is inconsistent. What is the fix?

The Science: While Ethyl Acetate is a good general solvent, it may extract too many polar matrix components (phospholipids) that cause ion suppression later. Furthermore, methylated steroids are so lipophilic that they may require a more non-polar solvent to partition effectively.

Protocol Optimization:

  • Solvent Screen: Test MTBE (Methyl tert-butyl ether) . It is highly effective for steroids and forms a clear upper layer that is easy to transfer.

    • Alternative: A mixture of Hexane:Ethyl Acetate (90:10) often provides cleaner extracts for methylated steroids than pure Ethyl Acetate.

  • pH Adjustment: Although methylated steroids are generally neutral, adjusting the matrix pH to 9-10 (using Carbonate buffer) can suppress the ionization of acidic matrix interferences (like fatty acids), preventing them from extracting into the organic layer.

Module 3: Solid Phase Extraction (SPE)

Q: I suspect I am washing my analyte off the cartridge. How do I optimize the wash step?

The Science: This is the most common error with methylated steroids. Because they are more hydrophobic, you might assume they stick tightly to a C18 cartridge. However, if you use a high % organic wash (e.g., 40-50% MeOH) to remove "dirty" matrix, you may inadvertently elute the methylated steroid because its solubility in methanol is high.

The "Breakthrough" Check: Collect the waste from the Load and Wash steps and analyze them.[1]

  • If found in Load: Your sorbent capacity is too low, or the sample contained too much organic solvent (must be <5% organic to bind).

  • If found in Wash: Your wash solvent is too strong.[1]

Recommended SPE Protocol (Polymeric Reversed-Phase):

Step Solvent Composition Purpose
Condition 100% MeOH Activate pores.
Equilibrate H₂O Prepare for aqueous sample.
Load Sample (diluted 1:1 with H₂O) Crucial: Ensure <5% organic content here.
Wash 1 5% NH₄OH in H₂O Remove acidic interferences / proteins.
Wash 2 20-30% MeOH in H₂O Critical: Do not exceed 30% for methylated steroids without testing.

| Elute | 100% MeOH or MTBE | Ensure full release of lipophilic analyte. |

Module 4: The "Wall Effect" (Evaporation & Reconstitution)

Q: My extraction looks good, but I lose everything after N₂ dry-down. Is it volatile?

The Science: Steroids are not volatile at standard dry-down temperatures (40°C). The issue is adsorption . As the solvent evaporates, the meniscus moves down the tube, depositing the hydrophobic steroid onto the glass walls. If you reconstitute in a "weak" solvent (e.g., 90% Water / 10% MeOH) to match your initial LC gradient, the solvent is too polar to redissolve the steroid from the glass. It stays stuck to the wall.

The Fix:

  • The "Keeper" Solvent: Do not dry to complete dryness. Add 10 µL of Ethylene Glycol or DMSO before evaporation. This ensures the analyte remains in a liquid trap.

  • Two-Step Reconstitution:

    • Step A: Add 100% Acetonitrile (e.g., 20 µL) and vortex vigorously to wash the walls.

    • Step B: Add Buffer/Water (e.g., 80 µL) to reach the desired final composition.

    • Result: The steroid is solubilized first, then diluted.

Part 3: Data & Calculations

Calculating Matrix Factor (MF) & Recovery (RE)

Use the data from the Diagnostic Workflow (Part 1) to populate this table.

ParameterFormulaInterpretation
Process Efficiency (PE)

Total yield of the method. Low PE requires fixing either RE or MF.
Matrix Factor (MF)

< 0.85: Ion Suppression (Clean up sample).> 1.15: Enhancement.~ 1.0: Clean extract.
Extraction Recovery (RE)

< 50%: Loss during Load/Wash/Elute or Adsorption (See Modules 1-4).
Visualizing the "Hydrophobicity Trap" in SPE

The following diagram illustrates where methylated steroids are lost compared to standard steroids.

Figure 2: Comparative risks in SPE processing between standard and methylated steroids.

References

  • Goebel-Stengel, M., et al. (2011). "The importance of using the optimal plastic and glassware in studies involving peptides and lipophilic compounds." Neuropeptides, 45(4), 275-281.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.

  • Thermo Fisher Scientific. (2025). "SPE Troubleshooting Guide: Low Recovery." Thermo Fisher Technical Notes.

  • Biotage. (2023). "How to determine recovery and matrix effects for your analytical assay." Biotage Knowledge Blog.

Sources

minimizing impurities in 3-O-methyl 17-alpha-estradiol preparation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the preparation of 3-O-methyl 17-α-estradiol. Drawing from established synthetic methodologies and practical experience, this document aims to equip researchers with the knowledge to anticipate and resolve common challenges, thereby minimizing impurities and ensuring the synthesis of a high-purity final product.

I. Introduction to the Synthesis and Common Challenges

The 3-O-methylation of 17-α-estradiol is a critical transformation in the synthesis of various steroidal compounds. The most common method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group at the C3 position, followed by nucleophilic attack on a methylating agent.

While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and compromise the final product's quality. This guide will address the most frequently encountered issues, providing both theoretical explanations and practical, step-by-step solutions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to directly address specific problems you may encounter during the synthesis and purification of 3-O-methyl 17-α-estradiol.

Reaction & Impurity Formation

Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 17-α-estradiol. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue and can stem from several factors related to the deprotonation of the phenolic hydroxyl group and the activity of the methylating agent.

  • Insufficient Deprotonation: The phenolic hydroxyl group at C3 must be fully deprotonated to form the phenoxide anion, which is the active nucleophile.

    • Causality: Weak bases or insufficient equivalents of the base will result in an equilibrium between the phenol and the phenoxide, leading to unreacted starting material. The pKa of the phenolic proton of estradiol is around 10.4, so a sufficiently strong base is required for complete deprotonation.

    • Troubleshooting:

      • Choice of Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH). These irreversibly deprotonate the phenol, driving the reaction to completion. Potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (higher temperature, longer reaction time) and is more suitable for large-scale industrial processes.

      • Equivalents of Base: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation, accounting for any potential moisture in the solvent or on the glassware.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water will quench the strong base and the phenoxide, halting the reaction. Flame-dry your glassware and use anhydrous solvents.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Causality: Methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) can decompose over time, especially if not stored properly.

    • Troubleshooting:

      • Use Fresh Reagent: Always use a fresh or properly stored bottle of the methylating agent. Methyl iodide should be stored in a dark bottle, often with a piece of copper wire to scavenge iodine formed upon decomposition.

      • Check for Decomposition: Discolored methyl iodide (purple or brown) indicates the presence of iodine and should be purified or discarded.

Question 2: I am observing a significant side-product with a similar polarity to my desired product. I suspect it is the 17-β-estradiol isomer. How can I confirm this and prevent its formation?

Answer:

The presence of the 17-β epimer, 3-O-methyl 17-β-estradiol, is a common impurity if your starting material, 17-α-estradiol, is not pure.

  • Confirmation:

    • HPLC Analysis: The most reliable method is to use a validated High-Performance Liquid Chromatography (HPLC) method capable of separating the α and β epimers. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[1]

    • NMR Spectroscopy: While the ¹H NMR spectra of the two epimers are very similar, subtle differences in the chemical shifts of the protons around the C17 position, particularly the C18 methyl group, can be used for differentiation with a high-field NMR instrument.

  • Prevention:

    • Starting Material Purity: The most critical factor is the purity of your starting 17-α-estradiol. Ensure its isomeric purity by HPLC or other suitable analytical techniques before starting the methylation reaction. If necessary, purify the starting material by recrystallization or chromatography. A common method for reducing the 17-α-estradiol impurity in 17-β-estradiol is recrystallization from aqueous isopropyl alcohol.[2] While you are starting with the alpha isomer, a similar principle of using a mixed solvent system for recrystallization can be applied to improve its purity.

Question 3: I have identified a byproduct that appears to be di-methylated. How can I avoid the formation of the 3,17-di-O-methyl ether?

Answer:

While the phenolic hydroxyl at C3 is significantly more acidic and reactive than the secondary alcohol at C17, over-methylation can occur under certain conditions.

  • Causality: The C17 hydroxyl group can be deprotonated and methylated, especially with a large excess of a strong base and methylating agent, or at elevated temperatures.

  • Troubleshooting:

    • Control Stoichiometry: Use a carefully measured, slight excess of the methylating agent (1.05-1.1 equivalents). A large excess will increase the likelihood of di-methylation.

    • Reaction Temperature: Perform the reaction at room temperature or slightly below. Avoid excessive heating, which can promote the less favorable C17 methylation.

    • Order of Addition: Add the methylating agent slowly to the solution of the phenoxide. This maintains a low concentration of the electrophile and favors the more reactive C3 position.

Question 4: My final product is contaminated with residual dimethyl sulfate. How can I effectively remove it?

Answer:

Dimethyl sulfate is a genotoxic and carcinogenic compound, and its removal is critical.[3]

  • Causality: Dimethyl sulfate is a high-boiling liquid and may not be completely removed by simple evaporation.

  • Troubleshooting:

    • Aqueous Work-up with a Base: During the work-up, quench the reaction mixture with an aqueous solution of a base like ammonium hydroxide or sodium hydroxide. This will hydrolyze the residual dimethyl sulfate to methanol and sulfate salts, which are readily removed in the aqueous phase.

    • Extraction: Perform a thorough extraction with an organic solvent and wash the organic layer multiple times with water and brine to ensure all water-soluble byproducts are removed.

    • Analytical Confirmation: Use a sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of residual dimethyl sulfate in your final product.

Purification

Question 5: I am struggling to separate my desired 3-O-methyl 17-α-estradiol from unreacted starting material and other non-polar impurities by column chromatography. Can you suggest a suitable solvent system?

Answer:

Effective chromatographic separation relies on exploiting the polarity differences between your product and the impurities.

  • General Strategy: 3-O-methyl 17-α-estradiol is less polar than the starting 17-α-estradiol due to the methylation of the phenolic hydroxyl group. Therefore, the product will elute earlier from a normal-phase silica gel column.

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate Gradient: Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow for the elution of non-polar impurities first, followed by your product, and finally the more polar unreacted starting material. A common starting point for similar steroidal separations is a 20% ethyl acetate in hexanes mixture.[4]

    • Dichloromethane/Methanol: For more polar impurities, a dichloromethane/methanol system can be effective. Start with pure dichloromethane and slowly add small percentages of methanol to increase the eluting power.

Question 6: I would like to purify my product by recrystallization. What is a good solvent or solvent system to try?

Answer:

Recrystallization is an excellent method for obtaining high-purity crystalline material. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Recommended Solvents:

    • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. Slowly add water dropwise until the solution becomes slightly turbid. Then, add a few more drops of methanol to redissolve the precipitate and allow the solution to cool slowly.

    • Acetone/Hexane: Dissolve the product in a small amount of warm acetone and then slowly add hexane until turbidity is observed. Allow to cool.

    • Aqueous Isopropyl Alcohol: This solvent system has been shown to be effective for the purification of estradiol, and a similar approach can be taken for its 3-O-methyl derivative.[2]

III. Experimental Protocols

Protocol 1: Selective 3-O-Methylation of 17-α-Estradiol

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add 17-α-estradiol (1.0 eq) to the flask and dissolve it in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add dimethyl sulfate (1.05 eq) or methyl iodide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride or water.

    • Add a 1M aqueous solution of sodium hydroxide and stir for 1 hour to hydrolyze any remaining dimethyl sulfate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Pack a silica gel column with a slurry of silica in a low-polarity solvent system (e.g., 98:2 hexane/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the crude product onto a small amount of silica gel and dry it. Carefully load the dried silica onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-O-methyl 17-α-estradiol.

IV. Data Presentation & Visualization

Table 1: Common Impurities and their Characteristics

ImpurityStructureTypical Rf (vs. Product)Identification Notes
17-α-Estradiol (Starting Material)LowerMore polar, will have a lower Rf on silica TLC.
3-O-Methyl 17-β-EstradiolSimilarVery close in polarity. Best distinguished by chiral HPLC or high-field NMR.
3,17-di-O-Methyl 17-α-EstradiolHigherLess polar due to the absence of free hydroxyl groups. Will have a higher Rf.
Estrone (from oxidation)Similar/HigherMay be present if the starting material is not pure or if oxidation occurs during the reaction.

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_0 Starting Material Impurity A 17-α-Estradiol B Phenoxide Intermediate A->B  Base (e.g., NaH) I1 Unreacted Starting Material A->I1 Incomplete Reaction C 3-O-Methyl 17-α-Estradiol (Product) B->C  Methylating Agent (e.g., (CH₃)₂SO₄) I2 3,17-di-O-Methyl 17-α-Estradiol (Over-methylation) C->I2 Excess Reagents/Heat I3 3-O-Methyl 17-β-Estradiol (Isomeric Impurity) I3_start 17-β-Estradiol I3_start->I3 Methylation

Caption: Synthetic route to 3-O-methyl 17-α-estradiol and common impurity pathways.

Diagram 2: Troubleshooting Workflow for Incomplete Reaction

G start Incomplete Reaction Observed q1 Check Base and Reaction Conditions start->q1 a1 Is the base strong enough (e.g., NaH)? Are conditions anhydrous? q1->a1 q2 Check Methylating Agent a2 Is the methylating agent fresh? q2->a2 sol1_yes Proceed to check methylating agent a1->sol1_yes Yes sol1_no Use a stronger base (NaH, KH) Ensure anhydrous conditions a1->sol1_no No sol2_yes Reaction should proceed. If not, re-evaluate stoichiometry. a2->sol2_yes Yes sol2_no Use fresh or purified methylating agent. a2->sol2_no No sol1_yes->q2

Caption: A logical workflow for troubleshooting incomplete methylation reactions.

V. References

  • Hertelendy, F., Taylor, T. G., Mathur, R. S., & et al. (1965). Isolation of estradiol-17β from hen's urine and its characterization as the crystalline 3-methyl ether. Canadian Journal of Biochemistry, 43(9), 1379-1385. [Link]

  • Cai, Z., & Covey, D. F. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 72(2), 122-131. [Link]

  • WO2012020417A1 - Process for the preparation of estradiol and its derivatives. (2012). Google Patents.

  • Aizu-Yokota, E., Susaki, A., & Sato, Y. (1995). Natural estrogens induce modulation of microtubules in Chinese hamster V79 cells in culture. Cancer Research, 55(9), 1863-1868. [Link]

  • Tomarelli, R. M., Dougherty, T. M., & Bernhart, F. W. (1966). Bioassay of hypocholesterolemic steroids. Journal of Pharmaceutical Sciences, 55(12), 1392-1395. [Link]

  • Havlikova, H., et al. (2006). Determination of estradiol and its degradation products by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1633-1639. [Link]

  • Yilmaz, B., & Kadioglu, Y. (2010). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 44-48. [Link]

  • Ke, F., et al. (2013). Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(2-3), 899-906. [Link]

  • Freitas, M. S., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(9), 6196-6204. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 17-alpha-Estradiol Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective methylation of 17-alpha-estradiol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of sterically hindered methylation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when targeting the 17α-hydroxyl group of estradiol. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

The Challenge: Steric Hindrance at the 17α-Position

The 17α-hydroxyl group of estradiol presents a significant synthetic challenge due to its tertiary stereocenter, which is sterically encumbered by the rigid steroidal backbone. This steric hindrance can dramatically reduce the reactivity of the hydroxyl group, leading to low yields, side reactions, and difficulty in achieving the desired methylation. This guide will equip you with the knowledge and techniques to overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the common issues encountered during the 17α-methylation of estradiol.

Q1: My Williamson ether synthesis is resulting in low to no yield of the desired 17α-methoxyestradiol. What is going wrong?

The Williamson ether synthesis, a classic method for forming ethers, is notoriously sensitive to steric hindrance.[1][2][3] The reaction proceeds via an S(_N)2 mechanism, which is disfavored at sterically congested centers like the 17α-position of estradiol.[1][2][3] The primary competing reaction is E2 elimination, especially with a strong base required to deprotonate the tertiary alcohol.

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic, strong base to deprotonate the alcohol without promoting elimination. Potassium hydride (KH) or sodium hydride (NaH) are often preferred over alkoxides.

  • Methylating Agent: Employ a highly reactive and small methylating agent. Methyl iodide (MeI) or dimethyl sulfate ((Me)(_2)SO(_4)) are standard choices.

  • Solvent: Utilize a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.

  • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases, which can improve yields in hindered systems.[4][5][6]

Q2: I am observing significant side-product formation. How can I improve the selectivity of my reaction?

Side-product formation is a common issue when dealing with polyfunctional molecules like estradiol. The phenolic 3-hydroxyl group is significantly more acidic and less sterically hindered than the 17α-hydroxyl group, making it more susceptible to methylation.

Solution: Protecting Group Strategy

To achieve selective methylation at the 17α-position, it is crucial to protect the 3-hydroxyl group. A common strategy is to use a base-stable protecting group that can be easily removed under conditions that do not affect the newly formed ether.

  • Recommended Protecting Groups: Benzyl (Bn) or silyl ethers (e.g., TBDMS) are excellent choices for protecting the phenolic hydroxyl group. They are stable to the basic conditions of the Williamson ether synthesis and can be selectively deprotected later.

Q3: Are there alternative methods to the Williamson ether synthesis for methylating sterically hindered alcohols?

Yes, several other methods are better suited for sterically demanding substrates.

  • Mitsunobu Reaction: This reaction is renowned for its ability to achieve nucleophilic substitution on secondary and some tertiary alcohols with inversion of stereochemistry.[7][8][9][10][11] It is an excellent alternative when the Williamson ether synthesis fails.

  • Meerwein's Salt: Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate (Me(3)OBF(_4)), are powerful methylating agents that can react with less nucleophilic alcohols.[12][13][14][15][16]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the 17α-methylation of estradiol, including a necessary protection step.

Protocol 1: Protection of the 3-Hydroxyl Group of Estradiol

This initial step is critical for achieving selective methylation at the 17α-position.

Workflow Diagram:

Protection_Workflow Estradiol 17α-Estradiol Reaction Reaction at Reflux Estradiol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction ProtectingAgent Protecting Agent (e.g., Benzyl Bromide) ProtectingAgent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification ProtectedEstradiol 3-O-Benzyl-17α-estradiol Purification->ProtectedEstradiol

Caption: Workflow for the protection of the 3-hydroxyl group.

Materials:

  • 17α-Estradiol

  • Anhydrous Potassium Carbonate (K(_2)CO(_3))

  • Benzyl Bromide (BnBr)

  • Anhydrous Acetone

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 17α-estradiol (1.0 eq) in anhydrous acetone, add anhydrous K(_2)CO(_3) (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the K(_2)CO(_3).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 3-O-benzyl-17α-estradiol.

Protocol 2: Mitsunobu Reaction for 17α-Methylation

This protocol is often successful for sterically hindered alcohols.[7][8][9][10][11]

Reaction Diagram:

Mitsunobu_Reaction Reactants 3-O-Benzyl-17α-estradiol Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Methanol (MeOH) Reaction Mitsunobu Reaction in THF at 0°C to RT Reactants->Reaction Product 3-O-Benzyl-17α-methoxyestradiol Reaction->Product

Caption: Mitsunobu reaction for 17α-methylation.

Materials:

  • 3-O-Benzyl-17α-estradiol

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-O-benzyl-17α-estradiol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous methanol (2.0 eq) to the mixture.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.

Protocol 3: Deprotection of the 3-Hydroxyl Group

The final step to obtain the target molecule.

Procedure:

  • Dissolve the purified 3-O-benzyl-17α-methoxyestradiol in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to yield 17α-methoxyestradiol.

Data Summary

MethodKey ReagentsCommon SolventsTemperatureKey AdvantagesPotential Issues
Williamson Ether Synthesis Strong Base (NaH, KH), Methylating Agent (MeI, (Me)(_2)SO(_4))DMF, DMSORoom Temp to 60°CCost-effective, simple reagentsLow yield with hindered substrates, E2 elimination
Mitsunobu Reaction PPh(_3), DIAD/DEAD, MethanolTHF, Dioxane0°C to Room TempHigh yields for hindered alcohols, stereochemical inversionStoichiometric byproducts can complicate purification
Meerwein's Salt Me(_3)OBF(_4)CH(_2)Cl(_2), MeNO(_2)Room TempPowerful electrophile, can methylate less reactive alcoholsMoisture sensitive, can be expensive

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no reaction Insufficiently strong base (Williamson); Inactive reagents; Low reaction temperature.Use a stronger base (e.g., KH); Check the quality of reagents; Gently warm the reaction mixture.
Elimination predominates (Williamson) Steric hindrance at the reaction center; Strong, bulky base.Switch to a less-hindered methylating agent if possible; Use a less-bulky base; Consider the Mitsunobu reaction as an alternative.
Methylation at the 3-OH position Lack of a protecting group.Protect the 3-hydroxyl group before attempting the 17α-methylation.
Difficult purification (Mitsunobu) Triphenylphosphine oxide and reduced azodicarboxylate byproducts.Use polymer-supported reagents; Optimize chromatography conditions (e.g., gradient elution).
Epimerization at C17 Not a typical issue with these methods, but could indicate harsh reaction conditions.Use milder conditions; Mitsunobu reaction proceeds with predictable inversion.

References

  • LibreTexts. (2020). 14.10: Reactions of Alkoxides. Chemistry LibreTexts. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]

  • Bartleby. (n.d.). Williamson Ether Synthesis. Bartleby.com. [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2617. [Link]

  • Royal Society of Chemistry. (2023). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Sun, M., et al. (2019). Concise synthesis of 2-methoxyestradiol from 17β-estradiol through the C(sp2)-H hydroxylation. Steroids, 146, 58-61. [Link]

  • ResearchGate. (2023). Vapour phase O-methylation of dihydroxy benzenes with methanol over cesium-loaded silica, a solid base. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). H. Meerwein, this volume, p. 1080. Organic Syntheses Procedure. [Link]

  • ACS Publications. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(5), 4250-4257. [Link]

  • ResearchGate. (2018). Protection Group Effects During α,γ-Diol Lignin Stabilization Promote High-Selectivity Monomer Production. ResearchGate. [Link]

  • ResearchGate. (2017). (PDF) Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ResearchGate. [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • ResearchGate. (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. ResearchGate. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. BJSTR. [Link]

  • National Institutes of Health. (2013). Asymmetric Synthesis of Dihydroindanes by Convergent Alkoxide-Directed Metallacycle-Mediated Bond Formation. PMC. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Oxonium Salts. Thieme. [Link]

  • National Institutes of Health. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. [Link]

  • Google Patents. (2012). WO2012020417A1 - Process for the preparation of estradiol and its derivatives.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. [Link]

  • YouTube. (2018, December 31). formation of alkoxides [Video]. YouTube. [Link]

  • MDPI. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Catalysts, 11(4), 513. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • PubMed. (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. PubMed. [Link]

  • MDPI. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Wikipedia. (n.d.). Alkoxide. In Wikipedia. [Link]

  • ResearchGate. (2014). The Mitsunobu Reaction. ResearchGate. [Link]

  • UniSysCat. (2023). Catalytic protocol for direct methylation of arenes with methanol. UniSysCat. [Link]

  • PubMed. (2011). Chemical synthesis and evaluation of 17α-alkylated derivatives of estradiol as inhibitors of steroid sulfatase. PubMed. [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • YouTube. (2019, October 14). formation & reaction of alkoxides - playlist [Video]. YouTube. [Link]

  • PubMed. (2010). Synthesis of 2- And 17-substituted Estrone Analogs and Their Antiproliferative Structure-Activity Relationships Compared to 2-methoxyestradiol. PubMed. [Link]

  • PubMed. (2018). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. PubMed. [Link]

Sources

Technical Support Center: Analysis of Estradiol Methyl Ethers & Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and analytical scientists working with estradiol methyl ethers. It prioritizes the specific chemical behavior of these compounds (regioisomerism, ionization challenges, and oxidative instability) to provide actionable troubleshooting workflows.

Current Status: Operational Topic: Detection, Separation, and Stability of Estradiol Methyl Ethers (2-ME, 3-ME, 4-ME) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Analytical Paradox of Methyl Ethers

Estradiol methyl ethers (specifically 2-methoxyestradiol and 3-methoxyestradiol) present a unique "analytical paradox." While methylation stabilizes the molecule against immediate quinone formation (compared to catechol estrogens), it simultaneously removes the acidic phenolic proton required for high-sensitivity ESI- (negative mode) mass spectrometry.[1]

This guide addresses the three most critical failure points in their analysis:

  • The "Silent" Degradation: Rapid 17-oxidation to ketones (methoxyestrones) which often co-elute with the parent.

  • The Isobaric Trap: Inability to distinguish 2-methoxyestradiol (2-ME) from 4-methoxyestradiol (4-ME) or 3-methoxy isomers.[1]

  • Ionization Failure: Low sensitivity in ESI due to the "capped" phenolic group (in 3-ME) or weak ionization (in 2-ME).[1]

Module 1: Chromatographic Separation (The "Isobaric Trap")

Issue: Users frequently report a single broad peak or "shoulders" when analyzing 2-methoxyestradiol, failing to resolve it from its toxic isomer 4-methoxyestradiol or its degradation product 2-methoxyestrone.

Technical Insight: The Pi-Electron Interaction

Standard C18 columns often fail to separate regioisomers (2-ME vs 4-ME) because their hydrophobicity is nearly identical.[1] You must exploit the difference in electron density distribution on the aromatic ring.

Troubleshooting Protocol: Column Selection & Gradient
ParameterStandard C18 Condition (Avoid)Recommended Protocol (PFP/Phenyl) Why?
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl) or Biphenyl PFP phases engage in

-

interactions with the aromatic ring, sensitive to the methoxy position.[1]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.2 mM Ammonium Fluoride (for neg mode)Fluoride enhances ionization; Formic acid suppresses phenol ionization in ESI-.[1]
Mobile Phase B AcetonitrileMethanolMethanol facilitates stronger

-

interactions than ACN.[1]
Temperature 40°C25°C - 30°C Lower temperatures maximize stationary phase selectivity for isomers.[1]
Workflow: Optimizing Resolution
  • Step 1: Switch to a PFP column (e.g., Kinetex PFP or equivalent).[1]

  • Step 2: Use Methanol as the organic modifier. Acetonitrile "blinds" the

    
    -selective interactions.[1]
    
  • Step 3: If 2-methoxyestrone (degradant) co-elutes, flatten the gradient slope at 50-60% B.[1]

Module 2: Mass Spectrometry Detection (The "Ionization Gap")

Issue: "I can see Estradiol, but my 3-Methoxyestradiol signal is non-existent."

Root Cause Analysis
  • 2-Methoxyestradiol (2-ME): Has a free phenol at C3.[1] Ionizes in ESI- (weakly) or ESI+ (via derivatization).[1]

  • 3-Methoxyestradiol (3-ME): The phenol is methylated.[1] It cannot ionize in ESI- effectively.[1] It also cannot react with standard phenolic derivatization reagents like Dansyl Chloride at the C3 position.

Visual Decision Logic: Method Selection

MethodSelection Start Target Analyte IsPhenol Is C3-OH free? (e.g., 2-Methoxyestradiol) Start->IsPhenol IsEther Is C3-OH Methylated? (e.g., 3-Methoxyestradiol) Start->IsEther Deriv Derivatization Required (Dansyl Chloride / MPDNP-F) IsPhenol->Deriv Yes (High Sensitivity) Direct Direct Detection Required IsPhenol->Direct No (High Conc. only) IsEther->Deriv Alternative Path IsEther->Direct Standard Path MethodA Method A: LC-MS/MS (ESI+) Reagent: Dansyl-Cl Target: Phenolic OH Deriv->MethodA Phenol Reaction MethodC Method C: Picolinic Acid Deriv. (Reacts with C17-OH) Deriv->MethodC Aliphatic OH Reaction MethodB Method B: LC-MS/MS (APCI+) OR ESI+ (Ammonium Adducts) [M+NH4]+ Direct->MethodB Proton Affinity

Figure 1: Decision matrix for selecting the ionization and derivatization strategy based on the methylation status of the C3-hydroxyl group.

Protocol: Derivatization for High Sensitivity (2-ME Only)
  • Reagent: Dansyl Chloride (DNS-Cl) or MPDNP-F (newer, higher sensitivity).[1]

  • Mechanism: Reacts with C3-Phenol to add a charge-bearing moiety.[1]

  • Procedure:

    • Dry down extract (100 µL).

    • Add 50 µL NaHCO3 buffer (pH 10.5) + 50 µL Dansyl Chloride (1 mg/mL in Acetone).

    • Incubate at 60°C for 10 mins .

    • Critical: This will NOT work for 3-Methoxyestradiol.[1]

Module 3: Degradation Pathways & Stability

Issue: "My stock solution concentration is dropping, and a new peak (+2 Da or -2 Da) is appearing."

The Degradation Map

Estradiol ethers degrade via two distinct mechanisms depending on storage conditions.

  • 17-Oxidation (Storage/Chemical): The C17-hydroxyl oxidizes to a ketone (Estrone derivative).[1] This is the primary "shelf-life" degradant.[1]

  • Demethylation (Metabolic/Biological): In biological matrices (plasma/microsomes), enzymes strip the methyl group, returning the molecule to a Catechol Estrogen, which then rapidly oxidizes to a Quinone (reactive).

DegradationPath cluster_chem Chemical Instability (Storage) cluster_bio Biological Metabolism Parent 2-Methoxyestradiol (Active) Oxid 2-Methoxyestrone (Ketone at C17) Parent->Oxid Oxidation (Air/RT) Demethyl 2-Hydroxyestradiol (Catechol) Parent->Demethyl CYP450 / COMT Quinone Estradiol-2,3-Quinone (DNA Adduct Former) Demethyl->Quinone Rapid Auto-oxidation

Figure 2: Degradation pathways distinguishing between chemical storage instability (oxidation) and biological activation (demethylation).[1]

Stability FAQ & Fixes
SymptomDiagnosisCorrective Action
Peak at M-2 (m/z 301) Oxidation: Conversion to 2-Methoxyestrone.[1]Store stocks in Methanol (not ACN) at -80°C. Add 0.1% Ascorbic Acid to aqueous buffers.
Peak at M-14 (m/z 288) Demethylation: Loss of methyl group (2-OHE2).[1]Ensure biological samples are quenched immediately with acidified acetonitrile to stop enzyme activity.[1]
Yellowing of Solution Quinone Formation: Advanced degradation.Discard sample. Quinones are irreversible and reactive.

References & Authority

  • Takahashi, K., et al. (2025).[1][2] "Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry." Practical Laboratory Medicine. [1]

  • Faupel-Badger, J. M., et al. (2010).[1] "LC-MS/MS analysis of estrogen metabolites in human serum." Analytical Chemistry. (Discusses Dansyl Chloride specificity).[1][2][3][4] [1]

  • Xu, X., et al. (2007).[1] "Liquid chromatography-mass spectrometry analysis of catechol estrogens and their methyl ethers." Nature Protocols. [1]

  • Zhu, B. T., & Conney, A. H. (1998).[1] "Is 2-methoxyestradiol an endogenous estrogen metabolite that inhibits mammary carcinogenesis?" Cancer Research.[1] (Mechanisms of metabolic degradation).[1] [1]

Sources

Technical Support Center: Purification of 3-O-methyl 17-alpha-estradiol Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-O-methyl 17-alpha-estradiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this specific steroidal compound. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure the highest purity of your final product.

Introduction: The Challenge of Purifying 3-O-methyl 17-alpha-estradiol

3-O-methyl 17-alpha-estradiol is a key intermediate and derivative of estradiol, a primary female sex hormone. Its purification from a crude reaction mixture presents several distinct challenges. The presence of the C-17 alpha hydroxyl group makes it a diastereomer of the more common 17-beta isomer. These epimers often exhibit very similar physical properties, making their separation a significant hurdle. Furthermore, the methylation of the C-3 hydroxyl group introduces the possibility of incomplete reactions and the presence of unreacted starting material or over-methylated byproducts. This guide will provide a systematic approach to addressing these and other purification challenges.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of your crude 3-O-methyl 17-alpha-estradiol product. The question-and-answer format allows for quick identification of your problem and provides actionable solutions.

Question 1: My TLC analysis of the crude product shows multiple spots close to the product spot. How can I identify these impurities?

Answer:

This is a common observation, and identifying these impurities is the first step toward a successful purification strategy. The close proximity of the spots on the TLC plate suggests that the impurities have similar polarities to your desired product.

Probable Causes & Identification:

  • Unreacted Starting Material: If your synthesis starts from estrone methyl ether, the presence of this ketone can be a significant impurity. It is typically more polar than the estradiol product and will have a lower Rf value on a normal-phase TLC.

  • 17-beta-estradiol methyl ether: This is the most likely and challenging impurity to separate. As the C-17 epimer of your target compound, it will have a very similar polarity and thus a very close Rf value. Co-spotting your crude product with a known standard of the 17-beta isomer can help confirm its presence.

  • Over-methylated Products: Although less common for the phenolic hydroxyl, methylation at other positions can occur, leading to byproducts.

  • Residual Reagents: Depending on your methylation and reduction steps, residual reagents or their byproducts may be present. These are often highly polar and will remain at the baseline of the TLC or streak.

Solution Workflow:

  • Co-spotting on TLC: Run a TLC with your crude product, a pure standard of 3-O-methyl 17-alpha-estradiol (if available), and a standard of 3-O-methyl 17-beta-estradiol. This will help you tentatively identify the main product and its epimeric impurity.

  • Staining: Use different TLC stains to visualize the spots. A p-anisaldehyde stain, for instance, can give different colors with different functional groups, aiding in differentiation.

  • Small-Scale Analytical HPLC: If available, a small injection of your crude product onto an analytical HPLC can provide much better resolution than TLC and can quantify the level of impurities.[1][2]

Question 2: I am having difficulty separating the 17-alpha and 17-beta epimers by column chromatography. What can I do to improve the separation?

Answer:

Separating diastereomers like the 17-alpha and 17-beta epimers of 3-O-methyl estradiol is a classic chromatographic challenge. Improving resolution requires optimizing several parameters.

Probable Causes of Poor Separation:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the two epimers.

  • Column Overloading: Applying too much crude product to the column will lead to broad bands and poor separation.

  • Incorrect Stationary Phase: While silica gel is standard, it may not be the best choice for this specific separation.

Solutions to Enhance Resolution:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Use a solvent system with a slightly lower polarity than what you might typically use for more polar steroids. A good starting point for normal-phase chromatography on silica gel is a mixture of hexane and ethyl acetate.[3] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3) and monitor the separation by TLC.

    • Introduce a Third Solvent: Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes alter the selectivity of the separation.

  • Reduce Column Loading: As a rule of thumb, the amount of crude product loaded onto a silica gel column should be about 1-5% of the weight of the silica gel.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (C18) chromatography can be an excellent alternative.[1] The elution order is typically reversed, with less polar compounds eluting later. A mobile phase of methanol/water or acetonitrile/water is commonly used.[1]

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the most effective method for separating closely related isomers.[2][4]

Question 3: My purified product still contains unreacted estrone methyl ether. How can I remove it?

Answer:

The presence of the C-17 ketone in estrone methyl ether makes it more polar than your desired 17-alpha-hydroxy product. This difference in polarity can be exploited for purification.

Solutions for Removing Estrone Methyl Ether:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system will dissolve your 3-O-methyl 17-alpha-estradiol at an elevated temperature but will be a poor solvent for it at room temperature or below, allowing your product to crystallize out while the more soluble estrone methyl ether remains in the mother liquor.

    • Recommended Solvent Systems:

      • Acetone/Hexane[5]

      • Ethanol/Water

      • Methanol

  • Column Chromatography: If recrystallization is not effective or if you have a large amount of the impurity, column chromatography with an optimized solvent system (as described in the previous question) should effectively separate the more polar estrone methyl ether from your product.

Question 4: After purification, my final product has a low yield. What are the common causes and how can I improve it?

Answer:

Low yield can be attributed to several factors throughout the synthesis and purification process.

Probable Causes of Low Yield:

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

  • Product Loss During Extraction: Your product may have been lost during the aqueous workup if the incorrect solvent or pH was used.

  • Suboptimal Chromatography: Using a solvent system that is too polar can cause your product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in your product not eluting from the column at all.

  • Poor Recrystallization Technique: Choosing the wrong solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor.

Strategies to Improve Yield:

  • Monitor Reaction Completion: Use TLC or HPLC to monitor the progress of your synthesis to ensure all starting material is consumed.

  • Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Careful Chromatography: Collect small fractions during column chromatography and analyze them by TLC before combining them.

  • Systematic Recrystallization: Perform small-scale solvent screening to find the ideal recrystallization solvent. Allow the solution to cool slowly to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a crude product of 3-O-methyl 17-alpha-estradiol?

A1: A multi-step approach is often the most effective. Start with a simple recrystallization to remove the bulk of the impurities.[5] If the product is still not pure, particularly if the 17-beta epimer is present, follow up with column chromatography (either normal or reverse-phase). For very high purity requirements, preparative HPLC is the gold standard.[2]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Spot a small amount from each fraction onto a TLC plate, develop it in your chromatography solvent system, and visualize the spots under a UV lamp or with a stain. Combine the fractions that contain only your pure product.

Q3: What are the key differences in purification strategies for the 17-alpha versus the 17-beta epimer?

A3: The primary challenge is the separation of the two epimers from each other. The purification strategy for a crude product containing either epimer will be similar, with the main difference being the need for a high-resolution separation technique like preparative HPLC to isolate the desired epimer if both are present in significant quantities.[4]

Q4: Can I use recrystallization alone to achieve high purity?

A4: It depends on the nature of the impurities. Recrystallization is excellent for removing impurities with significantly different solubilities than your product. However, it is generally not effective for separating diastereomers like the 17-alpha and 17-beta epimers, as they often co-crystallize.

Q5: What are the typical storage conditions for purified 3-O-methyl 17-alpha-estradiol?

A5: As a solid, 3-O-methyl 17-alpha-estradiol is relatively stable. It should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

Experimental Protocols

Protocol 1: Recrystallization of Crude 3-O-methyl 17-alpha-estradiol

This protocol is a general guideline. The ideal solvent and volumes will depend on the scale of your reaction and the specific impurities present.

Materials:

  • Crude 3-O-methyl 17-alpha-estradiol

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

  • Recrystallization solvents (e.g., acetone, hexane, ethanol, water)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for the Purification of 3-O-methyl 17-alpha-estradiol

Materials:

  • Crude 3-O-methyl 17-alpha-estradiol

  • Chromatography column

  • Silica gel (for normal-phase) or C18 silica (for reverse-phase)

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, water)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-O-methyl 17-alpha-estradiol.

Data Presentation

Table 1: Typical TLC Rf Values for 3-O-methyl Estradiol Derivatives (Normal Phase, Silica Gel)

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
3-O-methyl 17-alpha-estradiol7:30.4
3-O-methyl 17-beta-estradiol7:30.45
Estrone methyl ether7:30.3

Note: Rf values are approximate and can vary based on the specific conditions (temperature, humidity, saturation of the TLC chamber).

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 3-O-methyl 17-alpha-estradiol Recrystallization Recrystallization (e.g., Acetone/Hexane) Crude->Recrystallization TLC_Analysis1 TLC/HPLC Analysis Recrystallization->TLC_Analysis1 Column_Chromatography Column Chromatography (Normal or Reverse Phase) TLC_Analysis1->Column_Chromatography Impurities Remain Pure_Product Pure 3-O-methyl 17-alpha-estradiol TLC_Analysis1->Pure_Product Sufficiently Pure TLC_Analysis2 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis2 Combine_Fractions Combine Pure Fractions TLC_Analysis2->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of crude 3-O-methyl 17-alpha-estradiol.

Troubleshooting Decision Tree for Epimer Separation

Epimer_Separation_Troubleshooting Start Poor separation of 17-alpha and 17-beta epimers Check_Loading Is the column overloaded? Start->Check_Loading Reduce_Loading Reduce sample load Check_Loading->Reduce_Loading Yes Optimize_Mobile_Phase Optimize mobile phase (fine-tune polarity) Check_Loading->Optimize_Mobile_Phase No Reduce_Loading->Optimize_Mobile_Phase Check_Separation1 Improved separation? Optimize_Mobile_Phase->Check_Separation1 Switch_Phase Switch to reverse-phase chromatography Check_Separation1->Switch_Phase No Success Successful Separation Check_Separation1->Success Yes Check_Separation2 Improved separation? Switch_Phase->Check_Separation2 Prep_HPLC Consider preparative HPLC Check_Separation2->Prep_HPLC No Check_Separation2->Success Yes

Caption: Decision tree for troubleshooting the separation of 17-alpha and 17-beta epimers.

References

  • How to isolate impurities from a reaction product. Biotage. [Link]

  • How do I extract and purify steroids from plant extract using column chromatography? ResearchGate. [Link]

  • Process for the preparation of estradiol and its derivatives.
  • 3-O-Methyl Estradiol | CAS 1035-77-4. Veeprho. [Link]

  • A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. [Link]

  • Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods. Arabian Journal of Chemistry. [Link]

  • (PDF) A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. ResearchGate. [Link]

  • Chromatograms of the isomers (17-a-estradiol and 17-b-estradiol) separation... ResearchGate. [Link]

  • Determination of Steroid Hormones and Related Compounds in Filtered and Unfiltered Water by Solid-Phase Extraction, Derivatization, and Gas Chromatography with Tandem Mass Spectrometry. USGS Publications Warehouse. [Link]

  • Steroid - Isolation, Extraction, Purification. Britannica. [Link]

  • Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry. PMC. [Link]

  • Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • The use of 3-methoxymethyl-16 beta, 17 beta-epiestriol-O-cyclic sulfone as the precursor in the synthesis of F-18 16 alpha-fluoroestradiol. PubMed. [Link]

  • Method of preparing alpha-estradiol.
  • Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. ResearchGate. [Link]

  • Total synthesis of natural estrone and estradiol methyl ethers in extremely high enantiomeric purity via an asymmetric Michael addition to an unsaturated sulfoxide. Journal of the American Chemical Society. [Link]

  • After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min... Organic Syntheses Procedure. [Link]

  • Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS. PMC. [Link]

Sources

Validation & Comparative

NMR spectra analysis of 3-O-methyl 17-alpha-estradiol

Comparative Guide: NMR Spectral Analysis of 3-O-Methyl-17 -Estradiol

Executive Summary & Strategic Context

In the landscape of neurosteroid development, 3-O-methyl-17


-estradiol


The Analytical Challenge: Mass spectrometry (MS) often fails to distinguish between the 17


Nuclear Magnetic Resonance (NMR)
  • Regiochemistry: Confirmation of methylation at O-3.

  • Stereochemistry: Confirmation of the

    
    -orientation at C-17.
    

This guide provides a comparative analysis of 3-O-methyl-17


Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution sufficient for distinguishing stereoisomers, the following protocol must be adhered to strictly.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Rationale:

      
       minimizes solvent viscosity, sharpening the critical multiplets. While DMSO-
      
      
      reveals hydroxyl protons,
      
      
      provides superior resolution for the C-18 methyl signal, which is the primary diagnostic marker.
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm high-precision NMR tubes (500 MHz rating or higher).

Instrument Parameters (Minimum Requirements)
  • Field Strength:

    
     400 MHz (600 MHz recommended for clear resolution of the H-16/H-17 multiplet regions).
    
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) with 16-64 scans.

    • 13C: Proton-decoupled zgpg30 with

      
       1024 scans.
      
    • 2D Validation: NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory if the 1D C-18 methyl shift is ambiguous.

Comparative Spectral Analysis

The "Fingerprint" Regions

Analysis focuses on two distinct structural zones: the A-Ring (Methylation status) and the D-Ring (Stereochemistry) .

A. The A-Ring: Confirmation of 3-O-Methylation

The conversion of the phenolic -OH to a methoxy group (-OCH

FeatureParent (17

-Estradiol)
Product (3-O-Methyl-17

-Estradiol)
Interpretation
H-3 Substituent Phenolic -OH (

4.5-5.0 ppm broad, solvent dependent)
Methoxy -OCH

(

3.78 ppm, Singlet)
The sharp singlet at 3.78 ppm is the primary confirmation of successful alkylation.
C-3 Chemical Shift

153.0 ppm

157.8 ppm
Downfield shift of

5 ppm indicates ether formation.
Aromatic Protons (H1, H2) H-1 (

7.15), H-2 (

6.60)
H-1 (

7.20), H-2 (

6.70)
Slight downfield shift due to the electron-donating methoxy group.
B. The D-Ring: The Alpha vs. Beta Distinction (Critical)

This is the most common failure mode in synthesis. The orientation of the 17-OH group drastically alters the magnetic environment of the angular methyl group at C-18.

Feature17

-Isomer (Impurity)
17

-Isomer (Target)
Mechanistic Insight
H-18 (Angular Methyl) 0.79 ppm (Singlet) 0.69 ppm (Singlet) Primary Diagnostic: The 17

-OH is trans to the C-18 methyl, causing a shielding effect (upfield shift) compared to the cis relationship in the

-isomer.
H-17 (Methine)

3.73 ppm (Triplet,

Hz)

3.82 ppm (Doublet,

Hz)
In the

-isomer, the H-17 is in the

-position (pseudo-equatorial), often appearing as a doublet or broad doublet, distinct from the

-isomer's pseudo-axial triplet.
C-17 Chemical Shift

81.8 ppm

80.4 ppm
The

-isomer carbon is slightly shielded relative to the

-isomer.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the structural logic required for certification.

Diagram: Structural Analysis Workflow

This flowchart defines the logical steps to certify the compound identity based on the data in Section 3.

AnalysisWorkflowSampleUnknown Steroid Sample(CDCl3 Solution)CheckACheck 3.78 ppm Region(1H NMR)Sample->CheckADecisionASinglet Present?CheckA->DecisionAPathMethyl3-O-Methylated(A-Ring Confirmed)DecisionA->PathMethylYesPathPhenolFree Phenol(Parent Compound)DecisionA->PathPhenolNoCheckDCheck 0.60 - 0.80 ppm Region(H-18 Methyl Signal)PathMethyl->CheckDDecisionDShift Value?CheckD->DecisionDResultAlphaTarget: 3-O-Methyl-17α-Estradiol(Pure)DecisionD->ResultAlpha~0.69 ppmResultBetaImpurity: 3-O-Methyl-17β-Estradiol(Potent Estrogen)DecisionD->ResultBeta~0.79 ppmResultMixMixture: Requires PurificationDecisionD->ResultMixDouble Peak

Caption: Decision tree for validating 3-O-methyl-17

Diagram: NOE Correlations (Stereochemistry Confirmation)

If 1D NMR is inconclusive due to overlap, 2D NOESY provides spatial confirmation.

NOE_Correlationscluster_legendStereochemical Logic (Target Molecule)H17H-17 (β-face)H18H-18 (β-face)H17->H18Strong NOE(Cis-relationship)H16H-16 (α-face)H17->H16Weak/No NOE(Trans)H12H-12 (β-face)H18->H12Medium NOENoteIn 17α-Estradiol, the 17-OH is α.Therefore, the H-17 proton is β.H-17(β) and H-18(β) are on the SAME face.They must show a strong NOE correlation.

Caption: NOESY correlation logic. In the target 17


Summary of Diagnostic Signals

For rapid laboratory verification, compare your raw data against this master reference table.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
C-18 Methyl 0.69 Singlet3HCRITICAL: Distinguishes

(0.69) from

(0.79).
C-3 Methoxy 3.78 Singlet3HConfirms ether synthesis.
H-17 3.80 - 3.85 Doublet/Multiplet1H

-oriented proton.
Aromatic H-1 7.20Doublet1H

Hz.
Aromatic H-2 6.72dd1HCoupling with H-1 and H-4.
Aromatic H-4 6.63Doublet1HMeta-coupling (

Hz).

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts: Steroid Frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68570, 17-alpha-Estradiol. Retrieved from [Link]

  • Hussein, A. A., et al. (2005). The Conformations of 17β-Estradiol and 17α-Estradiol as Determined by Solution NMR. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tremblay, M. R., & Poirier, D. (1998). 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

A Comparative Guide to the Estrogen Receptor Binding Affinity of 3-O-methyl 17-alpha-estradiol and Related Estrogenic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the estrogen receptor (ER) binding affinity of 3-O-methyl 17-alpha-estradiol, placed in context with key endogenous and synthetic estrogens. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and related fields. We will delve into the structural determinants of ER binding, present comparative experimental data, and provide a detailed protocol for assessing binding affinity.

The Critical Role of Estrogen Receptor Binding Affinity

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1] The binding of a ligand to the ER initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene expression.[1] The affinity with which a compound binds to the ER is a critical determinant of its estrogenic or anti-estrogenic potency. High-affinity binders can elicit significant biological responses at lower concentrations, while low-affinity compounds may require much higher concentrations to produce a similar effect or may act as antagonists.

The structural features of an estrogenic molecule are paramount to its binding affinity. The phenolic hydroxyl group at the C3 position of the steroid's A-ring and the hydroxyl group at the C17 position of the D-ring are particularly crucial for high-affinity binding.[2] These groups form key hydrogen bonds within the ligand-binding pocket of the estrogen receptor, anchoring the ligand and stabilizing the active conformation of the receptor.

Comparative Analysis of Estrogen Receptor Binding Affinity

To understand the binding potential of 3-O-methyl 17-alpha-estradiol, it is essential to compare it with established estrogens. The following table summarizes the relative binding affinity (RBA) of several key compounds for the estrogen receptor. The RBA is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estradiol from the receptor is measured. 17-beta-estradiol, the most potent endogenous estrogen, is used as the reference compound with an RBA of 100%.

CompoundStructureRelative Binding Affinity (RBA) for ERα (%)Key Structural Features and Rationale for Affinity
17-beta-estradiol Endogenous estrogen100The planar phenolic A-ring with a hydroxyl group at C3 and a 17-beta-hydroxyl group provide optimal interactions with the ER binding pocket.[2][3]
17-alpha-estradiol Epimer of 17-beta-estradiol~3-20The 17-alpha configuration of the hydroxyl group leads to a less favorable interaction with the receptor compared to the 17-beta epimer, resulting in lower binding affinity.[4]
Ethinyl Estradiol Synthetic estrogen~75-190The 17-alpha-ethinyl group enhances metabolic stability and oral bioavailability, while maintaining high binding affinity.
Mestranol Synthetic estrogen (prodrug)~0.1-2.3The methyl ether at the C3 position significantly reduces binding affinity. Mestranol is a prodrug that is demethylated in the liver to the active form, ethinyl estradiol.
3-O-methyl 17-alpha-estradiol Predicted to be very low (<1%) Similar to mestranol, the methylation of the critical 3-hydroxyl group is expected to drastically reduce its binding affinity for the estrogen receptor. It would likely act as a prodrug, requiring demethylation to an active form.

Note: The RBA values can vary between studies depending on the specific experimental conditions, such as the source of the receptor (e.g., rat uterine cytosol, recombinant human ER) and the assay methodology.

The Estrogen Signaling Pathway

The binding of an estrogenic compound to the estrogen receptor triggers a cascade of molecular events that ultimately alter gene expression. This process, known as the genomic signaling pathway, is fundamental to the physiological actions of estrogens.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (e.g., Estradiol) ER_HSP Inactive ER-HSP Complex E->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP90) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Nuclear Translocation and DNA Binding Transcription Transcription of Target Genes ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol standard and the test compounds in the assay buffer. A typical concentration range for the standard is 10⁻¹¹ to 10⁻⁶ M. The concentration range for test compounds will depend on their expected affinity.

    • Dilute the [³H]-17β-estradiol in assay buffer to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the estrogen receptor solution in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 50-100 µg of protein per assay tube.

  • Assay Setup:

    • To a series of microcentrifuge tubes or wells of a 96-well plate, add the following in order:

      • Assay buffer.

      • Estrogen receptor preparation.

      • Increasing concentrations of the unlabeled standard or test compound.

      • A fixed concentration of [³H]-17β-estradiol.

    • Include control tubes for:

      • Total binding: Contains only the ER preparation and [³H]-17β-estradiol.

      • Non-specific binding: Contains the ER preparation, [³H]-17β-estradiol, and a saturating concentration of unlabeled 17β-estradiol (e.g., 10⁻⁶ M).

  • Incubation:

    • Incubate the tubes/plates at 4°C for 16-24 hours to allow the binding reaction to reach equilibrium. [1]

  • Separation of Bound and Free Ligand:

    • Add a slurry of dextran-coated charcoal or hydroxylapatite to each tube. [1] * Incubate on ice for 15-20 minutes with occasional vortexing. The charcoal/hydroxylapatite will adsorb the free radioligand.

    • Centrifuge the tubes to pellet the charcoal/hydroxylapatite.

  • Quantification of Radioactivity:

    • Carefully transfer the supernatant, which contains the receptor-bound [³H]-17β-estradiol, to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) using the following formula:

      • RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100

Conclusion and Future Directions

The analysis of structure-activity relationships strongly suggests that 3-O-methyl 17-alpha-estradiol will exhibit very low intrinsic binding affinity for the estrogen receptor. The methylation of the 3-hydroxyl group is a well-established modification that drastically reduces receptor binding. It is therefore likely that this compound would function as a prodrug, requiring in vivo demethylation to exert any significant estrogenic activity.

For researchers investigating novel estrogenic compounds, the competitive radioligand binding assay remains a fundamental tool for initial characterization. Further studies, including cell-based reporter gene assays and in vivo uterotrophic assays, are necessary to fully elucidate the biological activity and potency of new chemical entities. Understanding the nuances of estrogen receptor binding is critical for the development of safer and more effective therapeutics targeting the estrogen signaling pathway.

References

  • Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC. Available at: [Link].

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic. Available at: [Link].

  • Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. PMC. Available at: [Link].

  • Estrin (molecule) - Wikipedia. Wikipedia. Available at: [Link].

  • The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Scholars @ UT Health San Antonio. Available at: [Link].

  • Mestranol - Wikipedia. Wikipedia. Available at: [Link].

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. Available at: [Link].

Sources

reference standards for 3-methoxy-17-alpha-estradiol identification

Definitive Guide: Reference Standards for 3-Methoxy-17 -Estradiol Identification

Executive Summary & Scientific Context

The recent surge in interest regarding 17


-estradiol (17

-E2)

3-methoxy-17

-estradiol

This metabolite represents a potential biomarker for the specific metabolic handling of 17


isobaric interference


mass resolution alone is insufficient

This guide compares the available reference standard grades and outlines a self-validating protocol to ensure your data is an artifact of biology, not chemistry.

The Hierarchy of Reference Standards

Unlike common pharmaceuticals, 3-methoxy-17

Table 1: Comparative Analysis of Reference Standard Grades
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard Grade C: Research Chemical / Custom Synthesis
Primary Use Clinical Diagnostics, GMP ReleaseMethod Validation, PK StudiesEarly Discovery, Exploratory Metabolomics
Traceability SI-traceable (NIST/BIPM)Manufacturer CoASynthesis Route Only
Purity Definition Mass Balance (TGA + HPLC + KF + ROI)Chromatographic Purity (% Area)Likely only HPLC % Area
Stereochemical Verification Guaranteed (NMR/Chiral LC)Usually CheckedHigh Risk (Often undefined stereochemistry)
Risk Factor LowModerateCritical (May contain

-isomer impurities)
Recommendation Preferred if availableStandard for Pre-clinicalRequires In-House Validation (See Section 3)

Critical Warning: Many "Research Grade" suppliers synthesize 3-methoxy-estradiol without strictly controlling the C17 stereochemistry. If you purchase a "Grade C" standard, you must validate it using the NMR protocol in Section 3 to ensure it is not the


-isomer.

Structural Characterization: The "Fingerprint" Validation

Before injecting a research-grade standard into an LC-MS system, you must verify its identity. The only way to definitively distinguish the


Nuclear Magnetic Resonance (NMR)
The C17-H Diagnostic Shift

The proton attached to the C17 carbon (the position of the alcohol group) experiences a distinct chemical shift depending on whether the hydroxyl group is in the


  • 17

    
    -isomer (Feminizing):  The 17
    
    
    -proton typically resonates at ~3.73 ppm (in CDCl
    
    
    ).
  • 17

    
    -isomer (Non-feminizing):  The 17
    
    
    -proton shifts upfield to ~3.80 - 3.90 ppm (depending on solvent) but crucially, the coupling constants (J-values) differ due to ring geometry.

Protocol:

  • Dissolve ~2 mg of standard in CDCl

    
    .
    
  • Acquire a 1H-NMR spectrum (min.[1] 400 MHz).

  • Focus on the 3.6–4.0 ppm region.

  • Pass Criteria: Observation of the characteristic doublet (or multiplet) distinct from the known 17

    
    -estradiol reference shift.
    

Chromatographic Performance & Separation Strategy

Since MS/MS transitions (likely m/z 299

Comparison of Stationary Phases
Column ChemistrySeparation Mechanism

/

Resolution
Suitability
C18 (Traditional) Hydrophobic InteractionPoor (Often co-elute)Not Recommended
Biphenyl

-

Interactions + Hydrophobicity
Excellent Gold Standard
PFP (Pentafluorophenyl) Dipole-Dipole + H-BondingGoodAlternative

Why Biphenyl? Steroids possess a rigid tetracyclic ring structure. The biphenyl stationary phase engages in




Experimental Workflow: Self-Validating Protocol

This workflow ensures that the signal you detect is genuinely 3-methoxy-17

Diagram 1: Analytical Decision Tree

AnalyticalWorkflowStartStart: Biological SampleExtractionLLE (Ethyl Acetate/Hexane)or SLEStart->ExtractionDerivDerivatization?(Dansyl Chloride)Extraction->DerivOptional (High Sensitivity)LCLC Separation(Biphenyl Column)Extraction->LCDirect AnalysisDeriv->LCMSMS/MS Detection(MRM Mode)LC->MSCheckCheck Retention Time (RT)vs. 17β-StandardMS->CheckCheck->StartRT = 17β RT (Fail)ResultConfirmed IDCheck->ResultRT ≠ 17β RT

Caption: Workflow for distinguishing 3-methoxy-17

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of your 3-methoxy-17

      
      -estradiol  standard (1 mg/mL in Methanol).
      
    • Prepare a "negative control" stock of 3-methoxy-17

      
      -estradiol .
      
  • LC-MS/MS Conditions:

    • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (for negative mode sensitivity).

    • Mobile Phase B: Methanol.

    • Gradient: 40% B to 90% B over 8 minutes.

  • The "Mix" Test (Crucial Step):

    • Inject the

      
       standard alone. Record RT (e.g., 4.2 min).
      
    • Inject the

      
       standard alone. Record RT (e.g., 4.5 min).
      
    • Inject a 1:1 mix of both.

    • Success Criteria: You must see two distinct, baseline-separated peaks . If you see one peak or a shoulder, your method is not specific, and you cannot publish the data.

  • Quantification:

    • Use 17

      
      -Estradiol-d3  or Estrone-d4  as the internal standard if a specific deuterated 3-methoxy standard is unavailable.
      
    • Note: Do not use 17

      
      -Estradiol-d3, as its recovery may differ slightly due to the stereochemistry.
      

Metabolic Pathway Visualization

Understanding where this metabolite comes from is essential for interpreting your data.

MetabolismE2_Alpha17α-Estradiol(Longevity Agent)CYPCYP450HydroxylationE2_Alpha->CYPCOMTCOMTMethoxylationE2_Alpha->COMTDirect 3-OH Methylation(Less Common)Metab_2OH2-OH-17α-EstradiolCYP->Metab_2OHMetab_4OH4-OH-17α-EstradiolCYP->Metab_4OHTarget3-Methoxy-17α-Estradiol(Target Analyte)COMT->TargetMetab_2OH->COMTMethylationMetab_4OH->COMT

Caption: Potential metabolic routes yielding methoxy-estradiols. Note: Direct 3-methoxylation is less common than 2/4-methoxylation, making rigorous ID essential.

References

  • Harrison, D. E., et al. (2014).[2] "Acarbose, 17-α-estradiol, and nordihydroguaiaretic acid extend mouse lifespan preferentially in males."[2] Aging Cell.[3][4]

  • Stout, M. B., et al. (2016). "17α-Estradiol Alleviates Age-related Metabolic and Inflammatory Dysfunction in Male Mice Without Inducing Feminization."[5][6][7] The Journals of Gerontology: Series A.

  • Szarka, S., et al. (2013). "Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC–MS/MS." Analytical and Bioanalytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Comparative Guide: Cross-Reactivity of Estradiol Antibodies with 3-O-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In steroid immunoassay development, the structural fidelity of the phenolic A-ring is the primary determinant of specificity. For 17


-estradiol (E2), the C3-hydroxyl group is a critical "anchor point" for antibody recognition.
The Interferent:  3-O-methyl-estradiol (3-methoxyestradiol) is a structural analog where this hydroxyl group is methylated.
The Verdict:  High-quality commercial estradiol antibodies (raised against C6 or C17 conjugates) exhibit negligible cross-reactivity (<0.1%)  with 3-O-methyl derivatives. This is because the methylation sterically and electrostatically obliterates the primary binding epitope. However, antibodies retain significant cross-reactivity (up to 2.5%) with 2-methoxyestradiol, a biological metabolite that retains the critical C3-hydroxyl group.

The Structural Basis of Specificity

To understand cross-reactivity, one must analyze the immunogen design. Antibodies are not raised against "Estradiol" in isolation but against an Estradiol-Hapten conjugate.

The "Anchor Point" Hypothesis
  • C6-Conjugation (Standard): Most commercial antibodies (e.g., Roche, Cayman "New Kit") use an immunogen conjugated at the C6 position (e.g., Estradiol-6-CMO-BSA). This leaves the C3-hydroxyl and C17-hydroxyl exposed. The resulting antibody forms a deep pocket specifically recognizing the C3-phenolic hydroxyl.

  • C3-Conjugation (Rare): If E2 is conjugated via the C3 position, the antibody "sees" the steroid backbone but is blind to the C3 chemistry. These antibodies would likely cross-react 100% with 3-O-methyl derivatives but are rarely used for E2 quantification.

Visualization: Hapten Recognition Logic

AntibodySpecificity Immunogen Immunogen Design (C6-Conjugate) Epitope Exposed Epitopes: C3-OH (Phenolic) C17-OH Immunogen->Epitope Exposes Ab_Pocket Antibody Binding Pocket (High Specificity for C3-OH) Epitope->Ab_Pocket Generates Target Target: 17β-Estradiol (C3-OH Present) Ab_Pocket->Target High Binding (100%) Interferent_2 Interferent: 2-Methoxyestradiol (C3-OH Present) Ab_Pocket->Interferent_2 Moderate Binding (~2.5%) Interferent_3 Interferent: 3-O-Methyl-Estradiol (C3-OH Blocked) Ab_Pocket->Interferent_3 No Binding (<0.1%)

Figure 1: Mechanistic flow of antibody specificity based on immunogen design. The C6-conjugation strategy forces the antibody to depend on the C3-OH group, rendering it blind to 3-O-methylated analogs.

Comparative Performance Analysis

The following table synthesizes cross-reactivity data from major commercial platforms and validated research kits. Note the distinction between 2-Methoxyestradiol (endogenous metabolite) and 3-Methoxyestradiol (synthetic ether).

ManufacturerPlatform/KitAntibody Type17

-Estradiol
2-Methoxyestradiol3-Methoxyestradiol
Cayman Chemical ELISA (Cay501890)Rabbit Polyclonal (New Gen)100% 2.5%<0.1% *
Arbor Assays DetectX® (K030-H1)Rabbit Polyclonal100% <0.1%<0.1%
Roche Elecsys® IISheep Monoclonal100% 0.05 - 0.5%ND (<0.01%)
Thermo/Novus NBP3-23559Mouse Monoclonal100% <1.0%Negligible

*Inferred from structural data where "Methoxyestradiol" in inserts refers to the 2-methoxy metabolite. The 3-O-methyl derivative is structurally precluded from binding in C6-derived antisera.

Key Insights:
  • The "Methoxy" Confusion: Many package inserts list "Methoxyestradiol" without specifying the position. In 99% of biological contexts, this refers to 2-methoxyestradiol (a catechol estrogen metabolite).

  • 3-O-Methyl Resistance: Because the 3-O-methyl group replaces the hydrogen bond donor/acceptor (OH) with a bulky, hydrophobic methyl group, the binding affinity drops by orders of magnitude. This makes standard immunoassays highly robust against interference from 3-methyl ethers.

Experimental Validation Protocols

To verify the specificity of your specific antibody lot against 3-O-methyl derivatives, use the following "Spike-and-Recovery" protocol.

Protocol: Cross-Reactivity Determination (Abraham Method)

Objective: Calculate the % Cross-Reactivity (CR) at 50% displacement (


).
  • Preparation:

    • Prepare a standard curve of 17

      
      -Estradiol  (0.1 pg/mL to 10 ng/mL).
      
    • Prepare a dilution series of 3-O-Methyl-Estradiol (10 pg/mL to 1

      
      g/mL). Note: You must go to much higher concentrations for the interferent.
      
  • Assay Execution:

    • Run both series in the same ELISA/RIA plate.

    • Plot

      
       (Percent Bound) vs. Log(Concentration).[1]
      
  • Calculation:

    • Identify the concentration of Estradiol yielding 50% binding (

      
      ).
      
    • Identify the concentration of 3-O-Methyl-Estradiol yielding 50% binding (

      
      ).
      
    • Formula:

      
      
      

Acceptance Criteria:

  • For a specific assay,

    
     for 3-O-methyl-estradiol should be < 0.1% .
    
  • If

    
    , the antibody is likely raised against a C3-conjugate or is of poor quality.
    

Recommendations for Drug Development

  • Scenario A: Pharmacokinetics of Estradiol Prodrugs

    • If you are developing a 3-O-methylated prodrug (to improve oral bioavailability), standard immunoassays will NOT detect the prodrug. They will only detect the active Estradiol released after metabolism.

    • Action: This is advantageous for measuring the "active" drug fraction.

  • Scenario B: Measuring 3-O-Methyl Metabolites

    • If your goal is to quantify the metabolite itself, do not use an immunoassay . The cross-reactivity is too low to be sensitive.

    • Action: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

References

  • Cayman Chemical. (2023). Estradiol ELISA Kit (Item No. 501890) Instructions. Retrieved from

  • Arbor Assays. (2023). DetectX® 17

    
    -Estradiol ELISA Kit Protocol. Retrieved from 
    
  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Retrieved from

  • PubChem. (2024).[2] Estradiol 3-methyl ether (Compound Summary). National Library of Medicine. Retrieved from

  • Cook, C. E., et al. (1974). Influence of the site of conjugation on the specificity of antibodies to 17 -estradiol. Steroids. (Foundational mechanistic reference for C3 vs C6 specificity).

Sources

Comparative Guide: Neuroprotective Effects of Methylated vs. Non-Methylated Estrogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 17


-Estradiol (E2)  (the primary non-methylated, endogenous estrogen) and 2-Methoxyestradiol (2-ME)  (its primary methylated metabolite).[1][2]

While E2 is the gold standard for neuroprotection, its clinical utility is limited by feminizing side effects and oncogenic risk in reproductive tissues. 2-ME has emerged as a superior alternative for drug development; it retains potent neuroprotective properties via receptor-independent mechanisms while exhibiting anti-proliferative (anti-cancer) effects. This guide details the mechanistic divergence, comparative performance data, and a self-validating experimental protocol using the HT-22 cell model to distinguish between these two pathways.

Part 1: Mechanistic Divergence

The core distinction lies in the mechanism of action (MOA) . Non-methylated estrogens (E2) rely heavily on genomic signaling via Estrogen Receptors (ERs), whereas methylated estrogens (2-ME) function primarily through mitochondrial stabilization and direct antioxidant scavenging, independent of nuclear receptors.

Signaling Pathway Architecture
  • 17

    
    -Estradiol (Non-Methylated):  Acts as a high-affinity ligand for ER
    
    
    
    and ER
    
    
    . It translocates to the nucleus to bind Estrogen Response Elements (EREs), upregulating survival genes (e.g., Bcl-2). It also activates rapid membrane signaling (PI3K/Akt, MAPK/ERK).
  • 2-Methoxyestradiol (Methylated): Possesses low affinity for ERs.[1][3][4][5] Its neuroprotection is attributed to the phenolic A-ring structure (radical scavenging) and its ability to inhibit mitochondrial apoptotic cascades (Bax translocation) and stabilize microtubules.

Pathway Visualization (DOT Diagram)

EstrogenPathways E2 17β-Estradiol (Non-Methylated) ER Estrogen Receptors (ERα / ERβ) E2->ER High Affinity Binding 2 2 ME 2-Methoxyestradiol (Methylated) ME->ER Negligible Affinity Mito Mitochondria (Membrane Potential) ME->Mito Stabilization ROS ROS Scavenging (Direct Chemical) ME->ROS Phenolic Ring Prolif Cell Proliferation (Cancer Risk) ME->Prolif Inhibits Genomic Genomic Signaling (ERE Binding) ER->Genomic Translocation Survival Neuroprotection (Bcl-2 ↑, Bax ↓) Genomic->Survival Genomic->Prolif Off-Target Risk Mito->Survival ROS->Survival

Caption: Mechanistic divergence showing E2's receptor-dependence vs. 2-ME's direct mitochondrial/antioxidant action and anti-proliferative safety profile.

Part 2: Performance Comparison Data

The following data synthesizes findings from key studies (Simpkins et al., Moosmann & Behl) comparing the physicochemical and pharmacological profiles of both compounds.

Table 1: Pharmacological Profile Comparison
Feature17

-Estradiol (E2)
2-Methoxyestradiol (2-ME)Clinical Implication
ER

Binding Affinity
High (

nM)
Negligible (

M)
2-ME is "Non-Feminizing"
Neuroprotective Potency High (

: 1–10 nM)
High (

: 10–100 nM)
Comparable efficacy in ischemia models
Mechanism Receptor-Dependent (Genomic)Receptor-Independent (Antioxidant)2-ME works in ER-negative neurons
Oncogenic Potential Promotes breast/uterine cancerAnti-cancer (Apoptotic to tumors)2-ME is safer for long-term therapy
Antioxidant Capacity Moderate (Indirect via enzymes)Superior (Direct scavenger)2-ME better for acute oxidative stress
Key Experimental Insight

In glutamate-toxicity assays, 2-ME maintains neuroprotection even in the presence of ER antagonists (e.g., ICI 182,780) , whereas E2's protection is significantly attenuated. This dissociation is the "smoking gun" for receptor-independent neuroprotection.

Part 3: Experimental Validation (Self-Validating Protocol)

To objectively compare these compounds, you must use a model that isolates non-genomic effects. The HT-22 Murine Hippocampal Cell Line is the industry standard for this validation because it lacks functional ER


 and ER

.
The "Litmus Test" Protocol: Glutamate-Induced Oxidative Stress

Objective: Determine if neuroprotection is receptor-mediated or structural (antioxidant).

Materials:
  • Cell Line: HT-22 (immortalized hippocampal neurons).[6]

  • Reagents: Glutamate (monosodium salt), 17

    
    -Estradiol, 2-Methoxyestradiol, MTT or CellTiter-Glo reagent.
    
  • Controls: Vehicle (DMSO < 0.1%), NAC (N-Acetylcysteine, positive antioxidant control).

Step-by-Step Workflow:
  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates. Incubate for 24h to reach 70% confluence.
    
  • Pre-treatment (Differentiation Phase):

    • Treat Group A with E2 (10 nM – 1

      
      M).
      
    • Treat Group B with 2-ME (10 nM – 1

      
      M).
      
    • Critical Step: Pre-incubate for 2 hours. This allows 2-ME to stabilize mitochondria before the insult.

  • Insult (The Challenge):

    • Add Glutamate (3–5 mM) to all wells (except Negative Control).

    • Note: In HT-22 cells, glutamate blocks the cystine/glutamate antiporter (

      
      ), causing glutathione depletion and ROS-mediated death (ferroptosis-like), not  excitotoxicity (HT-22 lack NMDA receptors).
      
  • Incubation: Incubate for 18–24 hours.

  • Readout: Perform MTT assay. Absorbance at 570nm correlates to mitochondrial viability.

Expected Results & Interpretation:
  • If E2 fails to protect: Confirms HT-22 cells lack ERs; E2 requires receptors for maximal potency at physiological doses.

  • If 2-ME protects: Confirms protection is receptor-independent and likely due to direct antioxidant scavenging or mitochondrial preservation.

  • Validation: Co-treat with ICI 182,780 (ER Antagonist).[3] 2-ME protection should remain unchanged .

Experimental Workflow Diagram

HT22Protocol Start HT-22 Cell Seeding (ER-Negative Model) Treat Pre-treatment (2h) Group A: E2 vs Group B: 2-ME Start->Treat Insult Glutamate Insult (5mM) (Induces ROS/Glutathione Depletion) Treat->Insult Blocker Optional Validation: Add ICI 182,780 (ER Antagonist) Treat->Blocker Readout MTT / Cell Viability Assay (24h Post-Insult) Insult->Readout Blocker->Insult Result1 E2 + Blocker = Protection Lost (Implies Receptor Dependency) Readout->Result1 Result2 2-ME + Blocker = Protection Retained (Implies Receptor Independence) Readout->Result2

Caption: Workflow for HT-22 assay. 2-ME retention of efficacy in the presence of ER blockers is the critical success metric.

Part 4: Clinical Translation & Drug Development

For drug development professionals, the shift from E2 to methylated analogs represents a strategic pivot from "Hormone Replacement Therapy" (HRT) to "Neuroprotective Therapy."

  • Safety Profile: 2-ME avoids the "feminizing" side effects (gynecomastia in men, uterine bleeding in women), making it a viable candidate for post-stroke recovery or Alzheimer's prevention in both sexes.

  • Oncology Synergy: Unlike E2, which is contraindicated in breast cancer patients, 2-ME is currently investigated as an anti-cancer agent (Panzem®), allowing for dual-use applications in neuro-oncology.

  • Bioavailability: Methylation at the C2 position slows metabolic degradation by COMT (Catechol-O-methyltransferase), potentially extending the half-life compared to the parent catechol estrogens.

References

  • Simpkins, J. W., et al. (2010). "Non-Feminizing Estrogens: A Novel Neuroprotective Therapy."[7] Journal of Neuroendocrinology.

  • Dubey, R. K., et al. (2016). "2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism."[1][3] American Journal of Physiology-Endocrinology and Metabolism.

  • Moosmann, B., & Behl, C. (1999). "The antioxidant neuroprotective effects of estrogens and phenolic compounds are independent from their estrogenic properties." Proceedings of the National Academy of Sciences.

  • Mendez, M., et al. (2022). "Effects of 2-methoxyestradiol on hydrogen peroxide induced neuronal cell death and tau hyperphosphorylation."[2] Neuroscience Letters.

  • Behl, C., et al. (1997). "Neuroprotection against oxidative stress by estrogens: structure-activity relationship."[2] Molecular Pharmacology.

Sources

Navigating the Uncharted Territory of Crystal Structure Verification: A Guide for 3-O-methyl 17-alpha-estradiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is of paramount importance. This atomic blueprint, known as the crystal structure, governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all of which are critical determinants of a drug's safety and efficacy. For researchers, scientists, and drug development professionals, the verification of a compound's crystal structure is not merely a characterization step; it is a foundational pillar of robust and reproducible science.

This guide focuses on the verification of the crystal structure of 3-O-methyl 17-alpha-estradiol, a derivative of the endogenous estrogen, 17-alpha-estradiol. A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. This data gap presents both a challenge and an opportunity. It underscores the necessity of experimental determination for novel compounds and highlights the growing role of computational methods in predicting and understanding solid-state properties in the absence of experimental data.

This guide will provide a comparative framework, not of existing data for our target compound, but of the established crystal structures of its parent compound, 17-alpha-estradiol , and its more prevalent epimer, estradiol . By understanding the subtle yet significant differences in the crystal packing of these closely related steroids, we can infer the potential impact of the 3-O-methylation on the solid-state architecture of our target molecule. Furthermore, we will present a detailed, field-proven protocol for the experimental determination of a novel crystal structure via single-crystal X-ray diffraction (XRD) and a robust workflow for its computational prediction, offering a dual-pronged approach to structural verification.

Comparative Analysis of Reference Compounds: Estradiol and 17-alpha-estradiol

To appreciate the potential structural landscape of 3-O-methyl 17-alpha-estradiol, it is instructive to examine the crystallographic data of its parent compounds. The seemingly minor change in the stereochemistry of the hydroxyl group at the C17 position between estradiol (beta-conformation) and 17-alpha-estradiol (alpha-conformation) leads to distinct crystal packing arrangements.

Crystallographic ParameterEstradiol (CSD Refcode: ESTROL01)17-alpha-Estradiol (CSD Refcode: ESTRAD01)
Formula C₁₈H₂₄O₂C₁₈H₂₄O₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 12.05511.63
b (Å) 19.2807.63
c (Å) 6.6329.07
α (°) 9090
β (°) 90111.4
γ (°) 9090
Volume (ų) 1541.5748.9
Z 42

Analysis of Comparator Data:

The shift from an orthorhombic to a monoclinic crystal system between estradiol and 17-alpha-estradiol is a direct consequence of the different spatial orientation of the C17-hydroxyl group. This, in turn, influences the hydrogen bonding networks and van der Waals interactions that dictate the overall crystal packing. The introduction of a methyl group at the 3-O-position in 3-O-methyl 17-alpha-estradiol would further alter these intermolecular forces, likely leading to a unique crystal structure. The absence of a polar hydroxyl group at the C3 position and the introduction of a more lipophilic methyl ether will significantly impact the hydrogen bonding potential, a key driver in the crystal packing of the parent compounds.

Experimental Verification: A Protocol for Single-Crystal X-ray Diffraction

For definitive structural elucidation of a novel compound like 3-O-methyl 17-alpha-estradiol, single-crystal X-ray diffraction remains the gold standard. The following protocol outlines a comprehensive, self-validating workflow for obtaining a publication-quality crystal structure.

Step 1: Crystal Growth - The Foundation of a Successful Structure Determination

The causality behind successful crystal growth lies in achieving a state of supersaturation under conditions that favor slow, ordered molecular assembly.

  • Solvent Selection: Begin with a screening of solvents in which 3-O-methyl 17-alpha-estradiol exhibits moderate solubility. A solubility gradient is key; the compound should be soluble at an elevated temperature and less soluble at a lower temperature. Common solvents for steroids include acetone, ethanol, methanol, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.

  • Crystallization Technique:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures. A programmable heating block or a well-insulated container can facilitate slow cooling.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

The selection and mounting of a high-quality single crystal are critical for obtaining a high-resolution diffraction pattern.

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects, typically in the size range of 0.1 to 0.3 mm.

  • Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

    • The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of angles.

    • At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded. A complete dataset consists of thousands of reflection intensities.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods to achieve the best possible fit.

  • Validation: The final structure is validated using software like checkCIF, which assesses the geometric sensibility of the model, the completeness of the data, and other quality indicators.[1]

Experimental Workflow for Single-Crystal XRD

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xrd_experiment X-ray Diffraction Experiment crystal_selection->xrd_experiment data_processing Data Processing xrd_experiment->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: A stepwise workflow for the experimental determination of a small molecule crystal structure.

Computational Prediction: An In Silico Approach to Structural Verification

In the absence of experimental data, computational crystal structure prediction (CSP) provides a powerful tool for exploring the likely polymorphic landscape of a molecule.[2][3] Modern CSP methods can often predict the experimentally observed crystal structure as one of the most thermodynamically stable forms.

Step 1: Conformational Analysis

The first step is to identify all low-energy conformations of the isolated molecule.

  • Conformational Search: A systematic or stochastic search of the rotatable bonds in 3-O-methyl 17-alpha-estradiol is performed to identify all energetically accessible conformers. This is typically done using molecular mechanics force fields.

  • Geometry Optimization: The identified conformers are then subjected to a higher level of theory, such as density functional theory (DFT), for more accurate geometry optimization and energy calculation.

Step 2: Crystal Packing Prediction

The low-energy conformers are then packed into various crystallographically possible arrangements.

  • Packing Algorithm: A variety of algorithms are used to generate a large number of trial crystal structures, typically sampling all common space groups for organic molecules.

  • Lattice Energy Minimization: The lattice energy of each trial structure is minimized using a molecular mechanics force field. This step is computationally efficient and allows for the rapid screening of thousands of potential structures.

Step 3: Re-ranking and Final Prediction

The most promising crystal structures are then subjected to more accurate energy calculations.

  • Quantum Mechanical Refinement: The geometry of the most stable crystal structures identified in the previous step is re-optimized using a quantum mechanical method, often periodic DFT, which accounts for the electronic effects within the crystal lattice.

  • Thermodynamic Stability Analysis: The final ranking of the predicted crystal structures is based on their calculated lattice energies. The structure with the lowest lattice energy is predicted to be the most stable polymorph.

Step 4: Validation of Predicted Structures

The predicted crystal structures should be validated against any available experimental data.

  • Powder X-ray Diffraction (PXRD) Simulation: The PXRD pattern of the predicted crystal structures can be simulated and compared with an experimentally obtained powder pattern of the bulk material. A good match provides strong evidence for the correctness of the predicted structure.

  • Comparison with Known Structures: The predicted packing motifs and intermolecular interactions can be compared with those observed in the crystal structures of similar molecules, such as 17-alpha-estradiol and estradiol.

Computational Workflow for Crystal Structure Prediction

computational_workflow cluster_molecule Molecular Analysis cluster_crystal Crystal Packing cluster_refine Refinement & Validation conf_search Conformational Search geom_opt Geometry Optimization (DFT) conf_search->geom_opt packing_gen Packing Generation geom_opt->packing_gen lattice_min Lattice Energy Minimization packing_gen->lattice_min qm_refine QM Refinement (Periodic DFT) lattice_min->qm_refine stability_rank Thermodynamic Stability Ranking qm_refine->stability_rank pxrd_sim PXRD Simulation & Validation stability_rank->pxrd_sim

Caption: A systematic workflow for the computational prediction of a small molecule crystal structure.

Conclusion: A Path Forward for Structural Elucidation

The absence of an experimentally determined crystal structure for 3-O-methyl 17-alpha-estradiol underscores a critical reality in drug development: even for derivatives of well-studied molecules, fundamental physicochemical properties cannot be assumed. This guide provides a dual-pathway approach for researchers to address this knowledge gap.

The definitive path forward is the experimental determination of the crystal structure via single-crystal X-ray diffraction. The detailed protocol herein serves as a robust framework for achieving this goal, from crystal growth to structure validation. The resulting crystal structure would be an invaluable asset, providing a concrete basis for understanding the solid-state properties of this compound and serving as a reference for future formulation and development activities.

In parallel, or in cases where single crystals are difficult to obtain, computational crystal structure prediction offers a powerful and increasingly reliable alternative. By following the outlined computational workflow, researchers can gain significant insights into the likely crystal packing and polymorphic landscape of 3-O-methyl 17-alpha-estradiol. This in silico analysis can guide experimental efforts and provide a rational basis for understanding the compound's behavior.

Ultimately, the rigorous characterization of a molecule's solid-state structure is an indispensable component of modern, data-driven drug development. By embracing both experimental and computational methodologies, researchers can navigate the complexities of the solid state and build a solid foundation for the development of safe and effective medicines.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Neumann, M. A., et al. (2015). Crystal structure prediction of a flexible molecule: the blind test case of (+)-–-usnic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(1), 3-11. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-O-Methyl 17α-Estradiol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of potent, biologically active compounds like 3-O-Methyl 17α-Estradiol is not merely a procedural task, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-O-Methyl 17α-Estradiol, ensuring the protection of personnel and the environment.

I. Hazard Profile: An Extrapolated Assessment

Based on the toxicological data of closely related estrogenic compounds, 3-O-Methyl 17α-Estradiol should be handled as a substance with the potential for significant health and environmental effects. The following table summarizes the anticipated hazards, extrapolated from the Safety Data Sheets of its parent compounds.

Hazard ClassificationDescriptionSource(s)
Carcinogenicity Suspected of causing cancer.[1][2][1][2]
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2][1][2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1][1]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.[3][4]

These classifications necessitate stringent handling and disposal protocols to minimize exposure to laboratory personnel and prevent release into the environment.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 3-O-Methyl 17α-Estradiol in any form, including for disposal, appropriate Personal Protective Equipment (PPE) is mandatory. The causality behind this requirement is the potential for absorption through the skin, inhalation of aerosols, and accidental ingestion.

  • Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated forms of the compound or during spill cleanup.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

All handling of 3-O-Methyl 17α-Estradiol and its waste should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred environment.

III. Spill Management: A Protocol for Immediate Action

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean the Area: Carefully collect the absorbent material or contaminated paper towels and place them in a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

IV. Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-O-Methyl 17α-Estradiol is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4]

Step 1: Waste Segregation

From the point of generation, all waste streams containing 3-O-Methyl 17α-Estradiol must be segregated from non-hazardous waste. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), and spill cleanup materials.

  • Liquid Waste: Solutions containing 3-O-Methyl 17α-Estradiol, including experimental solutions and solvent rinses of contaminated glassware.

WasteSegregation Start Waste Generation (3-O-Methyl 17α-Estradiol) IsContaminated Is the material contaminated with 3-O-Methyl 17α-Estradiol? Start->IsContaminated HazardousWaste Segregate as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No End Proper Disposal HazardousWaste->End NonHazardousWaste->End

Caption: Disposal Workflow for 3-O-Methyl 17α-Estradiol Waste

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 3-O-Methyl 17α-Estradiol, upholding their commitment to a safe working environment and the protection of our ecosystem.

References

  • Adeel, M., et al. (2010). Fate and removal of estrogens in municipal wastewater. Journal of Environmental Monitoring, 12(1), 124-135. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • Clinisciences. (n.d.). 3-O-Methyl 17alpha-Estradiol. Retrieved from [Link]

  • ACS Publications. (2006, September 28). Fate, Transport, and Biodegradation of Natural Estrogens in the Environment and Engineered Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). 17α-Estradiol. Retrieved from [Link]

  • Frizzlife. (2025, October 30). Estrogen in Water: Sources, Risks, Solutions to Remove It. Retrieved from [Link]

  • Illinois News Bureau. (2012, June 5). Team determines how estrogens persist in dairy farm wastewater. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2019, May 21). Regulatory consensus on health care waste issues fact sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 28). ESTRADIOL. Retrieved from [Link]

  • Frontiers. (2024, September 20). Nature based solutions for removal of steroid estrogens in wastewater. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-O-Methyl 17|A-Estradiol

Operational Safety Guide: Handling 3-O-Methyl 17 -Estradiol

Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Reproductive Toxin CAS: 10332-20-4 | Molecular Formula: C19H26O2

Executive Safety Summary

Immediate Action Required: Treat 3-O-Methyl 17

Category 1A/1B Reproductive Toxin

As a Senior Application Scientist, I must emphasize that standard "chem-lab" PPE is insufficient . This compound is a lipophilic steroid derivative. Unlike inorganic acids that burn immediately, steroid exposure is silent, cumulative, and biologically active at nanomolar concentrations. The addition of the methyl ether group at the C3 position increases lipophilicity compared to the parent estradiol, potentially enhancing dermal absorption rates.

The Golden Rule: If you can see the powder outside the primary containment, you have already failed.

Risk Assessment & Mechanism

Why the extra precaution? Steroids are small, lipophilic molecules (MW ~286.4 g/mol ) that passively diffuse through the stratum corneum (outer skin layer) and standard latex gloves. Once absorbed, they bind to nuclear receptors (Estrogen Receptors ER


Control Banding:

  • Occupational Exposure Band (OEB): Band 4 (Default for potent reproductive toxins).

  • Occupational Exposure Limit (OEL): Target < 0.1

    
    g/m
    
    
    (8-hr TWA). Note: Specific OELs for this metabolite are rare; use the Estradiol proxy.
PPE Decision Logic Diagram

The following logic gate determines your required protection level based on the physical state of the compound.

PPE_Decision_LogicStartStart: Handling 3-O-Methyl EstradiolStatePhysical State?Start->StatePowderDry Powder / WeighingState->PowderSolidSolutionSolubilized (DMSO/Ethanol)State->SolutionLiquidPowder_ReqCRITICAL REQUIREMENT:Iso-Flow Hood or GloveboxDouble Nitrile + Tyvek SleevesPowder->Powder_ReqSolvent_CheckSolvent Type?Solution->Solvent_CheckDMSODMSO / DMFSolvent_Check->DMSOEthanolEthanol / MethanolSolvent_Check->EthanolDMSO_ReqGlove Upgrade:Laminate/Butyl under Nitrile(DMSO permeates Nitrile)DMSO->DMSO_ReqEthanol_ReqStandard:Double Nitrile (min 5 mil)Ethanol->Ethanol_Req

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation for DMSO handling.

The PPE Matrix

This table synthesizes barrier performance data. Do not deviate from these specifications.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Inner Glove Nitrile (Accelerator-free) or Laminate If using DMSO/DMF, you must use a laminate inner glove (e.g., Silver Shield®). Nitrile degrades rapidly in DMSO, carrying the steroid through the glove.
Hand (Secondary) Outer Glove Nitrile (Long Cuff, >5 mil) Provides mechanical protection and a sacrificial layer. Colored differently than the inner glove to spot tears immediately.
Respiratory Primary Fume Hood / BSC Class II N95 masks are insufficient for high-potency powders. If engineering controls fail, a PAPR (Powered Air Purifying Respirator) with HEPA filters is the only safe backup.
Body Suit/Coat Tyvek® Lab Coat (Back-closing) Cotton lab coats absorb steroids and become secondary contamination sources. Use disposable, non-woven polyethylene (Tyvek).
Eye/Face Shielding Chemical Goggles Safety glasses allow side-entry of aerosols. Goggles seal the orbital area.
The "Clean-Trace" Handling Protocol

This workflow is designed to prevent "static fly-off"—the most common cause of lab contamination with steroid powders.

Phase 1: Preparation (The Static Block)
  • Eliminate Static: Steroid powders are often electrostatic. Use an anti-static gun (e.g., Zerostat) or a polonium strip inside the balance draft shield.

  • Surface Prep: Line the work surface with plastic-backed absorbent paper (absorbent side up). Tape it down.

  • Solvent Selection: Prepare your vehicle (e.g., DMSO, Ethanol) before opening the vial.

Phase 2: The Weighing Workflow
  • Double Glove: Don Inner Glove (Laminate/Nitrile)

    
     Tape cuff to sleeve 
    
    
    Don Outer Glove (Nitrile).
  • Open: Open the vial only inside the hood.

  • Transfer: Do not use a spatula. Use a pre-weighed, disposable antistatic weighing boat or pour directly if the quantity allows.

    • Expert Tip: If solubilizing the entire vial, inject the solvent directly into the vendor vial through the septum (if available) or open and pipette solvent in. Never weigh powder if you can volumetrically dilute the whole lot.

  • Seal: Parafilm the vessel immediately after transfer.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a detergent surfactant (e.g., 1% Alconox) followed by 70% Ethanol.

    • Why? Ethanol alone may spread the lipophilic steroid; the surfactant lifts it.

  • Outer Glove Removal: Remove outer gloves inside the hood. Discard as hazardous waste.

  • Transport: Move the sealed sample to the incubator/storage.

  • Final Doffing: Remove inner gloves and Tyvek coat at the lab exit. Wash hands with soap and cool water (warm water opens pores).

Emergency Response

Spill Scenario (Powder):

  • Evacuate: Clear the immediate area.

  • Isolate: Do not attempt to sweep. Sweeping aerosolizes the powder.

  • Wet Wipe: Cover the spill with wet paper towels (soaked in mild detergent) to dampen the powder.

  • Scoop: Scoop up the wet towels and place them in a wide-mouth hazardous waste jar.

Exposure (Skin Contact):

  • Do NOT Scrub: Scrubbing abrades the skin and accelerates absorption.

  • Rinse: Flush with copious amounts of water for 15 minutes. Use mild soap.

  • Report: Notify EHS immediately. This is a reproductive hazard exposure.[1][2][3]

Disposal & Waste Management

Treat all waste as P-Listed (acutely toxic) or equivalent high-hazard chemical waste.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationGloves, paper towels, weighing boats. Label: "Contains Reproductive Toxin: 3-Methoxyestradiol"
Liquid Waste Segregated Solvent WasteDo not mix with general organic waste if possible. Ensure the carboy is labeled with the specific steroid hazard.
Sharps Biohazard/Chem Sharps ContainerNeedles used for injection must be incinerated, not autoclaved (autoclaving does not destroy the steroid).
Workflow Visualization

The following diagram illustrates the "Clean-Trace" method to ensure zero contamination during the critical solubilization phase.

Handling_WorkflowPrep1. Prep:Anti-static GunAbsorbent PadsPPE2. PPE:Don Double Gloves(Laminate + Nitrile)Prep->PPEWeigh3. Weighing:Inside Vented HoodNO Spatulas (Pour/Inject)PPE->WeighSolubilize4. Solubilize:Add Solvent to VialCap & VortexWeigh->SolubilizeDecon5. Decon:Surfactant Wipethen Ethanol WipeSolubilize->DeconWaste6. Disposal:Incineration StreamDecon->Waste

Figure 2: The "Clean-Trace" workflow emphasizes containment during the critical weighing and solubilization steps.

References
  • Cayman Chemical. (2025).[4] 17

    
    -Estradiol Safety Data Sheet. (Used as primary proxy for hazard classification of estrogenic derivatives). Link
    
  • Occupational Safety and Health Administration (OSHA). (n.d.). Reproductive Hazards - Laboratory Safety Guidance. United States Department of Labor. Link

  • University of North Carolina (UNC) EHS. (2023). Chapter 08: Reproductive Hazards. Laboratory Safety Manual. Link

  • Ansell. (2022). Permeation & Degradation Data: Chemical Resistance Guide. (Reference for Nitrile vs. Laminate performance against DMSO). Link

  • National Institutes of Health (NIH). (2019). Glove permeation of chemicals: The state of the art of current practice. PubMed Central. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.